2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAGFQOGFRYOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883556 | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-96-5 | |
| Record name | 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a sterically hindered cyclic amide of interest in medicinal chemistry and materials science. The document elucidates the strategic considerations for constructing the core pyrrolidine scaffold, installing the carboxamide functionality, and navigating the challenges associated with steric hindrance. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in the efficient and reliable synthesis of this valuable molecular entity.
Introduction: The Significance of the Tetramethylpyrrolidine Scaffold
The 2,2,5,5-tetramethylpyrrolidine core is a key structural motif that imparts significant steric bulk and conformational rigidity to a molecule. This unique feature is often exploited in drug design to modulate bioactivity and pharmacokinetic properties. The incorporation of a carboxamide group at the 3-position further provides a handle for derivatization and interaction with biological targets. This guide will explore a logical and field-proven synthetic approach to this target molecule, emphasizing the causality behind experimental choices.
Retrosynthetic Analysis and Strategic Planning
A primary strategy for the synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide involves the late-stage introduction of the amide functionality from a more accessible carboxylic acid precursor. This approach allows for the robust construction of the core pyrrolidine ring first. An alternative strategy involves the formation of the pyrrolidine ring from an acyclic precursor already containing the necessary functional groups. This guide will focus on a convergent synthesis that leverages a readily available pyrroline precursor, followed by saturation of the ring and amidation.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: From Pyrroline Precursor to Final Product
The proposed synthesis pathway commences with the preparation of a 2,2,5,5-tetramethyl-3-pyrroline derivative, which is then converted to the corresponding carboxylic acid. Subsequent hydrogenation of the pyrroline ring yields the saturated pyrrolidine carboxylic acid, which is finally converted to the target carboxamide.
Step 1: Synthesis of the Pyrroline Carboxylic Acid Precursor
The synthesis of the pyrroline carboxylic acid can be achieved through various methods. A common approach involves the Favorskii rearrangement of a suitable α-halo ketone. Alternatively, N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamides can be synthesized and subsequently hydrolyzed.[1]
Step 2: Saturation of the Pyrroline Ring via Hydrogenation
The conversion of the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid to its corresponding pyrrolidine derivative is effectively achieved through catalytic hydrogenation.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The steric hindrance of the tetramethyl groups does not significantly impede this reduction.
Experimental Protocol: Catalytic Hydrogenation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid in methanol or THF.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid. The product can be purified further by recrystallization or chromatography if necessary.
Step 3: Amidation of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid
The final step involves the conversion of the carboxylic acid to the primary carboxamide. Due to the sterically hindered nature of the carboxylic acid, standard amidation methods may require optimization.[2][3] A common and effective method is the activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Protocol: Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Materials:
-
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia (gas or solution in a suitable solvent, e.g., 7N NH₃ in MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
Suspend or dissolve the 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) to the mixture.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C.
-
Slowly add a solution of ammonia in methanol or bubble ammonia gas through the solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
-
Caption: Experimental workflow for the synthesis.
Alternative Synthetic Approaches
While the presented pathway is robust, other strategies can be considered depending on the availability of starting materials and desired substitution patterns.
-
Ring-Closing Metathesis (RCM): An acyclic diene precursor could be cyclized using a Grubbs catalyst to form the pyrroline ring, followed by functional group manipulation.
-
[3+2] Cycloaddition: The pyrrolidine ring can be constructed via a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[4]
-
From Proline Derivatives: Chiral pool synthesis starting from proline or hydroxyproline can be employed for enantioselective synthesis, although this would require significant modification to introduce the gem-dimethyl groups.[5]
Characterization and Data
The successful synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its intermediates should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Key Features |
| 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid | ¹H NMR | Signals corresponding to the vinyl proton, the C4 methylene protons, and the two inequivalent gem-dimethyl groups. |
| ¹³C NMR | Resonances for the quaternary carbons of the gem-dimethyl groups, the sp² carbons of the double bond, the C4 methylene carbon, and the carboxylic acid carbonyl. | |
| IR | Broad O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C=C stretch. | |
| 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid | ¹H NMR | Disappearance of the vinyl proton signal. Appearance of signals for the C3 and C4 protons, which will exhibit complex splitting patterns due to their diastereotopicity. |
| ¹³C NMR | Upfield shift of the former sp² carbons, now sp³ hybridized. | |
| IR | Disappearance of the C=C stretch. | |
| 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | ¹H NMR | Appearance of broad signals for the -NH₂ protons. The signals for the ring protons will be shifted compared to the carboxylic acid precursor. |
| ¹³C NMR | Appearance of the amide carbonyl resonance. | |
| IR | Appearance of N-H stretches (typically two bands for a primary amide) and a characteristic amide C=O stretch (Amide I band). | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target compound. |
Conclusion
The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is a multi-step process that can be reliably achieved through the hydrogenation of a pyrroline precursor followed by amidation of the resulting carboxylic acid. Careful consideration of the reaction conditions, particularly for the amidation of the sterically hindered carboxylic acid, is crucial for obtaining good yields. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to synthesize this and related sterically hindered pyrrolidine derivatives for applications in drug discovery and materials science.
References
-
Kozlov, D. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5761. [Link]
-
Human Metabolome Database. (2021). 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). HMDB. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4992. [Link]
-
Páll, D., et al. (1993). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamides. Archiv der Pharmazie, 326(11), 883-888. [Link]
-
Wang, W., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(36), 6096-6099. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). The synthesis of sterically hindered amides. Angewandte Chemie International Edition, 51(45), 11248-11250. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Kozlov, D. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. ResearchGate. [Link]
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Pedrosa, R., et al. (2020). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 22(21), 8452-8457. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). The synthesis of sterically hindered amides. PubMed. [Link]
-
The Royal Society of Chemistry. (2025). Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1). The Royal Society of Chemistry. [Link]
- Google Patents. (1960). Synthesis of pyrrolidine.
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
Sources
- 1. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Moiety
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide serves as a foundational scaffold in medicinal chemistry and materials science. Its rigid, sterically hindered pyrrolidine ring, coupled with the versatile carboxamide functional group, makes it a critical precursor for synthesizing stable nitroxide radicals, which are instrumental as spin labels in electron paramagnetic resonance (EPR) spectroscopy and as probes for in-vivo imaging. Furthermore, derivatives of this compound have been explored for their potential therapeutic applications, including antiarrhythmic activities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields, dictating its solubility, permeability, and interaction with biological systems. This guide provides a comprehensive analysis of these properties, supplemented with actionable experimental protocols for their determination.
Molecular Identity and Structural Elucidation
The unambiguous identification of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is the first step in any rigorous scientific investigation. It is crucial to distinguish it from its common derivatives, such as the corresponding nitroxide radical or carboxylic acid, as their properties differ significantly.
-
IUPAC Name: 2,2,5,5-tetramethylpyrrolidine-3-carboxamide[1]
-
CAS Number: 702-96-5[1]
-
Molecular Formula: C₉H₁₈N₂O[1]
-
Molecular Weight: 170.25 g/mol [1]
Caption: 2D structure of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Physicochemical Properties: A Quantitative Overview
The physicochemical parameters of a molecule are critical determinants of its behavior in both chemical and biological environments. Below is a summary of the known experimental and computed properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Experimental Data
| Property | Value | Source |
| Melting Point | 128-131 °C | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
Computed Data
| Property | Value | Source |
| XLogP3-AA | 0 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Polar Surface Area | 55.1 Ų | PubChem[1] |
Synthesis and Potential Applications
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is typically synthesized via the hydrogenation of its unsaturated precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This process reduces the double bond in the pyrroline ring to yield the saturated pyrrolidine structure.
The primary applications of this compound stem from its role as a precursor and its inherent structural features:
-
Synthesis of Nitroxide Radicals: It is a key starting material for the synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, a stable nitroxide radical. These radicals are widely used as spin probes in EPR studies to investigate molecular motion, polarity, and oxygen concentration in various systems.
-
Pharmacological Scaffolding: Derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide have been investigated for their antiarrhythmic properties, highlighting the potential of this scaffold in drug discovery.
Experimental Protocols for Physicochemical Characterization
To empower researchers to determine the key physicochemical properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide or its novel derivatives, the following detailed protocols are provided.
Caption: General workflow for experimental physicochemical characterization.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a buffered aqueous solution and then measuring the concentration of the dissolved compound.
Protocol:
-
Preparation of Buffered Solutions: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Sample Preparation: Add an excess amount of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
pKa Determination (Potentiometric Titration)
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups. For 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, this method will determine the pKa of the secondary amine in the pyrrolidine ring.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the secondary amine. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa corresponds to the pH at which half of the amine groups are protonated (the half-equivalence point). This can be determined from the inflection point of the titration curve.
LogP Determination (HPLC-Based Method)
Rationale: The partition coefficient (LogP) between octanol and water is a key indicator of a compound's lipophilicity. An HPLC-based method offers a rapid and reliable way to estimate LogP by correlating the compound's retention time on a reverse-phase column with the retention times of a series of standards with known LogP values.
Protocol:
-
Preparation of Standards: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
HPLC System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Analysis: Inject each standard onto the HPLC system and record its retention time.
-
Sample Analysis: Dissolve 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in the mobile phase and inject it into the HPLC system to determine its retention time.
-
Calibration Curve: Plot the logarithm of the retention factor (k') for the standards against their known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the system.
-
LogP Calculation: Use the calibration curve and the retention time of the test compound to calculate its LogP value.
Interplay of Physicochemical Properties and its Implications
The physicochemical properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide are not independent variables but rather an interconnected set of parameters that collectively govern its behavior.
Sources
An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide (CAS Number: 702-96-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, a key heterocyclic building block in synthetic and medicinal chemistry. With the CAS number 702-96-5, this saturated pyrrolidine derivative serves as a crucial intermediate in the development of novel therapeutic agents, most notably antiarrhythmic drugs. This document delineates the compound's fundamental chemical and physical properties, provides a detailed synthesis protocol, explores its role in drug discovery with a focus on the mechanism of action of its derivatives, outlines analytical and quality control methodologies, and discusses its metabolic and toxicological profile based on available data for related structures. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this versatile chemical entity.
Introduction: The Strategic Importance of the Tetramethylpyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for a greater exploration of chemical space compared to its aromatic counterparts. The introduction of gem-dimethyl groups at the 2 and 5 positions, as seen in 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, imparts steric bulk and lipophilicity. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially enhancing their metabolic stability and modulating their interaction with biological targets. This guide focuses on the carboxamide derivative at the 3-position, a key functional handle for further chemical elaboration in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is fundamental for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 702-96-5 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Off-White Solid | [2] |
| Melting Point | 126-129 °C | [2] |
| Boiling Point | 289.5 °C at 760 mmHg | [2] |
| Flash Point | 128.9 °C | [2] |
| Density | ~1.0114 g/cm³ (rough estimate) | [2] |
| XLogP3 | 1.66750 | [2] |
| PSA (Polar Surface Area) | 55.12 Ų | [2] |
Synthesis and Chemical Elaboration
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is primarily synthesized through the reduction of its unsaturated precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. This transformation is a critical step in accessing the saturated pyrrolidine core, which is often the desired scaffold in pharmaceutical applications.
Synthetic Workflow: From Pyrroline to Pyrrolidine
The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide from its pyrroline precursor can be achieved through catalytic hydrogenation or chemical reduction. The following diagram illustrates the general synthetic pathway.
Caption: General synthetic route from the pyrroline precursor to the target pyrrolidine and its subsequent use in API synthesis.
Experimental Protocol: Reduction of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
The following protocol describes a representative method for the reduction of the carbon-carbon double bond in the pyrroline ring using sodium borohydride, a mild and selective reducing agent.[3]
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1 equivalent) in a mixture of THF and MeOH (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Stir the mixture for 30 minutes at room temperature.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Role in Drug Discovery: A Precursor to Antiarrhythmic Agents
Derivatives of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, particularly N-(ω-Aminoalkyl) substituted analogs, have demonstrated significant potential as antiarrhythmic agents. These compounds have shown efficacy against both aconitine- and ouabain-induced arrhythmias, with some derivatives exhibiting a better chemotherapeutic index than the established drug, quinidine.
Postulated Mechanism of Action: Sodium Channel Blockade
While direct mechanistic studies on N-(ω-Aminoalkyl)-2,2,5,5-tetramethylpyrrolidine-3-carboxamides are limited, their pharmacological profile strongly suggests a mechanism of action analogous to Class I antiarrhythmic drugs.[4] These agents primarily function by blocking the fast inward sodium current (INa) in cardiomyocytes.[5]
Caption: The proposed mechanism involves the blockade of cardiac sodium channels, leading to the suppression of arrhythmias.
This blockade of sodium channels reduces the rate of rise of the action potential (Phase 0), slows conduction velocity, and prolongs the effective refractory period of cardiac muscle, thereby suppressing the abnormal electrical activity that underlies many arrhythmias. The tetramethylpyrrolidine moiety likely contributes to the overall lipophilicity and steric profile of the molecule, influencing its binding to the sodium channel.
Analytical and Quality Control Methods
Robust analytical methods are essential for confirming the identity, purity, and quality of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups (as singlets), the methylene protons of the pyrrolidine ring, and the protons of the carboxamide group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the quaternary carbons of the gem-dimethyl groups, the methylene carbons, the methine carbon at the 3-position, and the carbonyl carbon of the carboxamide.
-
-
Mass Spectrometry (MS): The predicted monoisotopic mass is 170.1419 Da. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 171.14918.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650 cm⁻¹), and the N-H bending of the amide (the amide II band, around 1620 cm⁻¹).
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the determination of purity and the quantification of any process-related impurities or degradation products.[7][8] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.
Illustrative HPLC Workflow:
Caption: A standard workflow for assessing the purity of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide using HPLC.
Metabolic and Toxicological Considerations
In Vitro Metabolism
The metabolic fate of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide has not been extensively studied. However, based on the metabolism of other pyrrolidine-containing compounds, it is anticipated that it would undergo Phase I and Phase II metabolic transformations. In vitro studies using human liver microsomes can be employed to investigate its metabolic stability and identify potential metabolites.[2][9][10] The primary routes of metabolism for pyrrolidine derivatives often involve oxidation of the pyrrolidine ring.[6]
Toxicology
Comprehensive toxicological data for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is not publicly available. As a standard practice in drug development, a battery of in vitro and in vivo toxicity studies would be necessary to assess its safety profile. These would include acute, sub-chronic, and chronic toxicity studies to identify any potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).[11][12][13]
General Safety Precautions: Based on available data for similar compounds, 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, handling should be performed in a well-ventilated area or a fume hood.
Conclusion
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a valuable building block in medicinal chemistry, particularly for the synthesis of novel antiarrhythmic agents. Its synthesis from the corresponding pyrroline is a straightforward chemical transformation. The antiarrhythmic properties of its derivatives are likely mediated through the blockade of cardiac sodium channels. A combination of spectroscopic and chromatographic techniques is essential for its characterization and quality control. While specific metabolic and toxicological data are limited, established in vitro and in vivo methods can be applied to evaluate its safety profile. This guide provides a foundational understanding of this important chemical entity to aid researchers in its effective utilization in their drug discovery and development endeavors.
References
-
PubChem. 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link].
-
Saeed, A. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Published online August 10, 2025. Available at: [Link].
- Cimpean, A., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2020;25(1):158.
- Jarvis, M.F., et al. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats. Journal of Pharmacology and Experimental Therapeutics. 2007;322(3):1181-1188.
-
Gawley, R.E., et al. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. Published online January 2011. Available at: [Link].
- Iuliis, M.D., et al. Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Molecules. 2024;29(6):1297.
- Hill, G. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016;74:7.7.1-7.7.23.
- International Journal of Medical Science and Clinical Invention. METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS.
-
Human Metabolome Database. Showing metabocard for 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). Available at: [Link].
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link].
- Hecker, L.I., et al. Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver microsomes. Cancer Research. 1979;39(7 Pt 1):2679-2686.
-
Al-Zahrani, F.A., et al. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Published online August 6, 2025. Available at: [Link].
-
Charles River Laboratories. Sub-Chronic and Chronic Toxicity Studies. Available at: [Link].
-
Georganics. 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Available at: [Link].
-
Common Organic Chemistry. Sodium Borohydride. Available at: [Link].
- Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. 2020;3(2):61-64.
- ACS Publications. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. 2022;13(3):356-357.
-
Wikipedia. Methylenedioxypyrovalerone. Available at: [Link].
- Karunaratne, E., et al. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification. Analytical Chemistry. 2021;93(30):10436-10445.
- Majeed, M., et al. Subchronic and Reproductive/Developmental Toxicity Studies of Tetrahydrocurcumin in Rats. Journal of Toxicology. 2021;2021:6695893.
- Rychnovsky, S.D., et al. 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. The Journal of Organic Chemistry. 1991;56(17):5161-5169.
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link].
- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. 2005;62(1):3-10.
- Vladimirova, S., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):331-338.
- Leffler, A., et al. Local-anesthetic like inhibition of the cardiac sodium channel Nav1.5 α-subunit by 5-HT3 receptor antagonists. European Journal of Pharmacology. 2016;789:290-298.
- Vouyiouka, M., et al. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers. 2024;16(21):2945.
- Flinders University. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016;74:7.7.1-7.7.23.
- Clare, J.J. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes. Current Topics in Medicinal Chemistry. 2011;11(15):1969-1983.
-
Charles River Laboratories. Toxicity studies: Chronic for nonclinical research. Available at: [Link].
- Bagal, S.K., et al. Subtype-selective targeting of voltage-gated sodium channels. British Journal of Pharmacology. 2013;169(4):755-778.
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Available at: [Link].
- Bentham Open. Supporting Information. The Open Organic Chemistry Journal. 2013;7:i-xxvi.
Sources
- 1. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojs.ikm.mk [ojs.ikm.mk]
- 12. criver.com [criver.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
A Technical Guide to the Structural Elucidaion of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Introduction
Substituted pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make them attractive building blocks in drug discovery. This guide provides an in-depth, practical approach to the structural elucidation of a specific derivative, 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a compound of interest for its potential applications in medicinal chemistry.[1] The methodologies and analytical logic detailed herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
The elucidation of a molecular structure is a systematic process of piecing together information from various analytical techniques. Each method provides a unique part of the puzzle, and their combined interpretation leads to an unambiguous assignment of the chemical structure. This guide will walk through the logical workflow of this process, from determining the molecular formula to establishing the precise connectivity of every atom.
Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation
The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. This foundational information provides crucial constraints and directs the subsequent spectroscopic analysis.
Mass Spectrometry: Determining the Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) is the cornerstone for establishing the elemental composition of an unknown compound. For 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, the expected molecular formula is C₉H₁₈N₂O.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amides.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).
Data Interpretation
The experimentally determined accurate mass is compared to the theoretical masses of possible elemental compositions. For our target molecule, the protonated molecular ion [M+H]⁺ would be observed.
| Parameter | Value |
| Molecular Formula | C₉H₁₈N₂O |
| Theoretical Monoisotopic Mass | 170.1419 g/mol |
| Theoretical [M+H]⁺ | 171.1492 m/z |
An experimental m/z value that matches the theoretical value for C₉H₁₉N₂O⁺ within a few parts per million (ppm) confirms the elemental composition.
Degree of Unsaturation
Once the molecular formula is confirmed, the degree of unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.
The formula for the degree of unsaturation is: DOU = C + 1 - (H/2) - (X/2) + (N/2)
Where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.
For C₉H₁₈N₂O: DOU = 9 + 1 - (18/2) + (2/2) = 1
A degree of unsaturation of one is consistent with the presence of one ring (the pyrrolidine ring) or one double bond. Since we have a pyrrolidine ring, this result is in perfect agreement with the proposed structure.
Chapter 2: Functional Group Identification - Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid (using an Attenuated Total Reflectance, ATR, accessory), as a KBr pellet, or as a solution in a suitable solvent.
-
Data Acquisition: The FTIR spectrometer passes a beam of infrared radiation through the sample and records the frequencies at which absorption occurs.
-
Data Presentation: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).
Data Interpretation for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
The IR spectrum of our target molecule is expected to show several key absorption bands that are diagnostic for a primary amide and a saturated heterocyclic amine.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 and ~3180 | N-H stretch (asymmetric and symmetric) | Primary Amide (-CONH₂) |
| ~2970 | C-H stretch | Alkyl groups (-CH₃, -CH₂-) |
| ~1650 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |
| ~1620 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |
| ~1400 | C-N stretch | Amide |
| ~1100 | C-N stretch | Amine (pyrrolidine) |
The presence of two distinct peaks in the N-H stretching region is a definitive indicator of a primary amide (-NH₂). The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl group.
Chapter 3: Mapping the Carbon-Hydrogen Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, the connectivity of the carbon and hydrogen atoms can be established.
¹H NMR Spectroscopy: Probing the Proton Environments
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their relationships to neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected.
-
Data Analysis: The resulting spectrum shows signals (peaks) at different chemical shifts (δ), measured in parts per million (ppm).
Predicted ¹H NMR Spectrum and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | broad s | 2H | -CONH₂ | The two protons of the primary amide are often broad and may appear as a single peak. |
| ~2.5-2.7 | m | 1H | H-3 | The methine proton at the 3-position is coupled to the methylene protons at the 4-position. |
| ~1.8-2.0 | m | 2H | H-4 | The two methylene protons at the 4-position are diastereotopic and will be coupled to the methine proton at the 3-position. |
| ~1.2-1.4 | s | 12H | 4 x -CH₃ | The four methyl groups are equivalent and appear as a single sharp singlet due to the absence of adjacent protons. |
| ~1.0-1.5 | broad s | 1H | -NH- | The proton on the pyrrolidine nitrogen is often broad and may exchange with trace water in the solvent. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired, where each unique carbon atom appears as a single sharp peak.
-
Data Analysis: The spectrum shows signals at different chemical shifts (δ), measured in ppm.
Predicted ¹³C NMR Spectrum and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | The carbonyl carbon of the amide group appears at a characteristic downfield chemical shift. |
| ~60-70 | C-2, C-5 | The two quaternary carbons of the pyrrolidine ring adjacent to the nitrogen atom are deshielded. |
| ~50-60 | C-3 | The methine carbon at the 3-position is attached to the carboxamide group. |
| ~40-50 | C-4 | The methylene carbon at the 4-position of the pyrrolidine ring. |
| ~25-35 | 4 x -CH₃ | The four equivalent methyl carbons. |
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.
-
COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals in the COSY spectrum indicates that those protons are coupled.
-
HSQC: Shows correlations between protons and the carbon atoms to which they are directly attached.
The following diagram illustrates the expected key correlations for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Caption: Key NMR correlations for structure elucidation.
Chapter 4: Fragmentation Analysis - Confirming the Structure with Mass Spectrometry
In addition to providing the molecular formula, mass spectrometry can also be used to confirm the structure of a molecule by analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Ionization: In EI-MS, the sample is bombarded with high-energy electrons, which causes both ionization and fragmentation.
-
Analysis: The resulting charged fragments are separated by their mass-to-charge ratio.
-
Data Presentation: The mass spectrum is a plot of relative abundance versus m/z.
Predicted Fragmentation Pattern
The fragmentation of cyclic amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Caption: Predicted major fragmentation pathways.
A prominent peak at m/z 155, corresponding to the loss of a methyl group, is expected. Another significant fragment would likely arise from the loss of the carboxamide group. The base peak in the spectrum is often the result of alpha-cleavage of the pyrrolidine ring.
Conclusion: The Convergent Power of Spectroscopic Techniques
The structural elucidation of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide serves as a prime example of the modern analytical workflow in chemical and pharmaceutical sciences. By systematically applying a suite of spectroscopic techniques, we can confidently determine the molecular formula, identify the constituent functional groups, map the carbon-hydrogen framework, and ultimately confirm the complete atomic connectivity of the molecule.
The process begins with high-resolution mass spectrometry to establish the elemental composition and calculate the degree of unsaturation. Infrared spectroscopy then provides a rapid and unambiguous identification of the key functional groups, in this case, a primary amide and a saturated amine. Finally, a combination of 1D and 2D nuclear magnetic resonance spectroscopy allows for the detailed mapping of the proton and carbon skeletons and their interconnections. The fragmentation pattern observed in the mass spectrum serves as a final piece of confirmatory evidence.
This guide has outlined the theoretical basis and practical application of these techniques in a logical, self-validating sequence. The causality behind each experimental choice and the interpretation of the resulting data have been emphasized to provide not just a protocol, but a deeper understanding of the structure elucidation process.
References
-
PubChem. 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. National Center for Biotechnology Information. [Link]
-
NIST. 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-. NIST Chemistry WebBook. [Link]
-
Hankovszky, O. H., Hideg, K., Bódi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 29(7), 1138–1152. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a saturated heterocyclic amide with notable potential in medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its primary application as a scaffold for novel antiarrhythmic agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new therapeutics.
Core Molecular Attributes
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a crystalline solid at room temperature. Its core structure consists of a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The ring is heavily substituted with four methyl groups at the 2 and 5 positions, which imparts significant steric hindrance and influences the molecule's reactivity and physicochemical properties. A carboxamide functional group is attached at the 3-position of the pyrrolidine ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | [1][2] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| CAS Number | 702-96-5 | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 126-129 °C | [1] |
| Boiling Point | 289.5 °C at 760 mmHg | [1] |
| Flash Point | 128.9 °C | [1] |
| IUPAC Name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | [2] |
Synthesis and Chemical Reactivity
The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is primarily achieved through the reduction of its unsaturated precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This transformation involves the saturation of the carbon-carbon double bond within the pyrroline ring. A common and effective method for this type of reduction is catalytic hydrogenation.
Caption: Proposed synthetic workflow for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Proposed Experimental Protocol for Synthesis:
The following is a proposed, generalized protocol based on the established chemical principles for the reduction of pyrroline derivatives[3]:
-
Catalyst Suspension: In a high-pressure reaction vessel, the catalyst (e.g., 5-10 mol% Palladium on carbon) is suspended in a suitable solvent such as ethanol or methanol.
-
Addition of Starting Material: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is added to the catalyst suspension.
-
Hydrogenation: The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or gas chromatography.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be further purified by recrystallization from an appropriate solvent system to afford the final product as an off-white solid.
The pyrrolidine nitrogen in 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is a secondary amine and exhibits typical nucleophilic and basic properties, allowing for further derivatization at this position.
Applications in Pharmaceutical Research: Antiarrhythmic Potential
A significant area of interest for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives is in the development of novel antiarrhythmic agents[3]. Studies have shown that N-substituted derivatives of this scaffold exhibit promising activity against chemically induced cardiac arrhythmias.
Mechanism of Action Insights:
While the precise mechanism of action for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide derivatives has not been fully elucidated, the antiarrhythmic effects of many drugs are known to involve the modulation of cardiac ion channels. It is plausible that these compounds could exert their effects through the blockade of voltage-gated sodium (Nav) or calcium (Cav) channels, which are critical for the generation and propagation of the cardiac action potential.
Caption: Postulated mechanism of antiarrhythmic action.
Preclinical Evaluation:
Preclinical assessment of the antiarrhythmic potential of these compounds typically involves in vivo models where arrhythmias are induced by agents such as aconitine or ouabain[3]. The efficacy of the test compounds is then evaluated by their ability to prevent or terminate these arrhythmias, often in comparison to established antiarrhythmic drugs like quinidine or lidocaine. The therapeutic index, a measure of the drug's safety, is also a critical parameter assessed in these studies.
Spectroscopic and Analytical Data
The structural elucidation and purity assessment of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide rely on standard spectroscopic techniques.
Mass Spectrometry:
Predicted collision cross-section (CCS) values for various adducts of the molecule provide valuable information for its identification in mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.14918 | 136.8 |
| [M+Na]⁺ | 193.13112 | 144.6 |
| [M-H]⁻ | 169.13462 | 137.7 |
| [M+NH₄]⁺ | 188.17572 | 160.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a publicly available experimental spectrum is not readily accessible, the ¹H NMR spectrum of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is expected to show distinct signals corresponding to the four methyl groups, the methylene protons on the pyrrolidine ring, the methine proton at the 3-position, and the protons of the amide and amine groups. The steric hindrance from the gem-dimethyl groups would likely lead to complex splitting patterns for the ring protons.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by absorption bands typical for a secondary amine (N-H stretch), an amide (C=O and N-H stretches), and aliphatic C-H bonds.
Safety and Handling
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- This cit
- This cit
- Hankovszky, O. H., Hideg, K., Bódi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 29(7), 1138–1152.
-
PubChem. (n.d.). 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. Recognizing the limited availability of specific experimental data in public literature, this document emphasizes the foundational principles of solubility, predictive analysis based on the compound's molecular structure, and a detailed methodology for the empirical determination of its solubility in various organic solvents. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work.
Introduction to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a saturated heterocyclic compound. Its structure is characterized by a pyrrolidine ring heavily substituted with four methyl groups at the 2 and 5 positions, and a carboxamide group at the 3 position. These structural features are paramount in determining its physicochemical properties, including its solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | Off-White Solid | ECHEMI |
| Melting Point | 126-129 °C | ECHEMI |
| Boiling Point | 289.5 °C at 760 mmHg | ECHEMI |
| XLogP3 | 1.66750 | ECHEMI |
The presence of both a polar carboxamide group and a nonpolar tetramethylpyrrolidine ring suggests a nuanced solubility profile.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[1][2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4] The polarity of a molecule is a function of its functional groups and overall structure.[5]
Molecular Structure and Polarity Analysis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide:
Caption: Molecular structure of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
-
Polar Region: The primary amide (-CONH₂) group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[6][7][8] This region of the molecule will have favorable interactions with polar solvents.
-
Nonpolar Region: The pyrrolidine ring, particularly with the four methyl groups, constitutes a significant nonpolar, sterically hindered hydrocarbon backbone. This bulky aliphatic structure will favor interactions with nonpolar solvents.
The balance between these two regions dictates the compound's solubility in a given solvent. The relatively large nonpolar region suggests that solubility in highly polar solvents like water might be limited, while the polar amide group would limit solubility in purely nonpolar solvents like hexane.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in a range of common organic solvents is presented below. These are estimations and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The polar amide group will have unfavorable interactions with the nonpolar solvent. |
| Toluene | Nonpolar (aromatic) | Low to Medium | The aromatic ring of toluene can have some interaction with the nonpolar part of the solute, but the amide group remains a limiting factor. |
| Diethyl Ether | Slightly Polar | Medium | The ether can act as a hydrogen bond acceptor, interacting with the N-H protons of the amide. |
| Dichloromethane | Polar aprotic | Medium to High | Dichloromethane is a good solvent for a wide range of organic compounds and should be able to solvate both the polar and nonpolar regions of the molecule. |
| Acetone | Polar aprotic | High | The carbonyl group of acetone can act as a strong hydrogen bond acceptor for the amide protons. |
| Ethyl Acetate | Polar aprotic | Medium to High | Similar to acetone, the ester group can interact favorably with the amide. |
| Isopropanol | Polar protic | High | As an alcohol, isopropanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the amide group. |
| Ethanol | Polar protic | High | Similar to isopropanol, ethanol's ability to hydrogen bond makes it a good candidate for dissolving this compound. |
| Methanol | Polar protic | High | Methanol is a highly polar protic solvent and is expected to be an excellent solvent for this amide. |
| Dimethylformamide (DMF) | Polar aprotic | Very High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of amides. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very High | DMSO is another highly effective polar aprotic solvent for many organic compounds, including those with amide functionalities. |
| Water | Polar protic | Low to Medium | While the amide group can hydrogen bond with water, the large, nonpolar hydrocarbon portion of the molecule will likely limit its aqueous solubility. |
Experimental Determination of Solubility
The most reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method.[9][10][11][12][13] This method involves equilibrating a suspension of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
Experimental Workflow:
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Protocol:
-
Preparation:
-
Accurately weigh a sample of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
-
Measure a precise volume of the desired organic solvent.
-
Ensure all glassware is clean and dry.
-
-
Equilibration:
-
Add an excess of the solid compound to a sealed vial containing the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]
-
Place the vial in a constant-temperature shaker bath. The temperature should be controlled to the desired experimental value (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[11]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
-
-
Calculation:
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
From the calibration curve, determine the concentration of the compound in the analyzed sample.
-
Account for the dilution factor to calculate the solubility of the compound in the original solvent. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.[14]
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.
-
Mass Balance: As a further check, the amount of undissolved solid can be recovered, dried, and weighed to confirm the amount that dissolved.
Conclusion
While specific, publicly available quantitative data on the solubility of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in organic solvents is scarce, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for reliable predictions of its behavior. The compound is anticipated to exhibit good solubility in polar aprotic and polar protic solvents, with limited solubility in highly nonpolar or aqueous media. For precise quantitative data, the detailed isothermal shake-flask method provided in this guide offers a robust and reliable approach for experimental determination.
References
-
Solubility of Organic Compounds. (2023). Retrieved from LibreTexts website: [Link]
-
3.2 Solubility – Introductory Organic Chemistry. (n.d.). Retrieved from Open Oregon Educational Resources website: [Link]
-
Like Dissolves Like. (2024). Retrieved from Chemistry LibreTexts website: [Link]
-
Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Retrieved from protocols.io website: [Link]
-
Solubility - What dissolves in What?. (2023). Retrieved from Chemistry LibreTexts website: [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Retrieved from National Institutes of Health website: [Link]
-
The Experimental Determination of Solubilities. (n.d.). Retrieved from ResearchGate website: [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2023). Retrieved from RSC Publishing website: [Link]
-
Using "like dissolves like" to predict solubility. (2020). Retrieved from YouTube website: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Retrieved from Lund University Publications website: [Link]
-
ALEKS: Applying like dissolves like. (2024). Retrieved from YouTube website: [Link]
-
Solubility of Amides - Chemistry Stack Exchange. (2020). Retrieved from [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). Retrieved from BioAssay Systems website: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Retrieved from Regulations.gov website: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Retrieved from Dissolution Technologies website: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. bioassaysys.com [bioassaysys.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
An In-Depth Technical Guide to the Potential Biological Activities of Tetramethylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the burgeoning field of tetramethylpyrrolidine derivatives and their diverse biological activities. As a Senior Application Scientist, the following sections synthesize current research to offer field-proven insights into the therapeutic potential of this unique chemical scaffold. We will delve into the mechanistic underpinnings of their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by detailed experimental protocols and data.
Introduction: The Tetramethylpyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of four methyl groups at the 2 and 5 positions to form the 2,2,5,5-tetramethylpyrrolidine scaffold imparts significant steric hindrance. This steric bulk not only enhances the stability of the molecule but also influences its pharmacokinetic and pharmacodynamic properties. A prominent example is the formation of stable nitroxide radicals, such as 2,2,5,5-tetramethylpyrrolidine-N-oxyl (a TEMPO analogue), which are potent antioxidants.[2][3] This guide will explore the diverse biological activities stemming from this unique structural feature.
I. Antioxidant Activity: Scavenging Free Radicals and Mitigating Oxidative Stress
A primary and well-documented biological activity of tetramethylpyrrolidine derivatives, particularly their N-oxyl counterparts, is their potent antioxidant effect. These compounds act as mimics of the superoxide dismutase (SOD) enzyme, catalytically scavenging reactive oxygen species (ROS).[3]
Mechanism of Action: The Nitroxide Redox Cycle
The antioxidant activity of tetramethylpyrrolidine-N-oxyl derivatives is attributed to their ability to participate in a redox cycle, neutralizing harmful free radicals. The stable nitroxide radical can accept an electron to form the corresponding hydroxylamine or donate an electron to form an oxoammonium cation. This allows it to catalytically detoxify a variety of ROS, including superoxide radicals.
Caption: Redox cycling of tetramethylpyrrolidine-N-oxyl.
Experimental Evaluation of Antioxidant Activity
The antioxidant capacity of tetramethylpyrrolidine derivatives can be quantitatively assessed using various in vitro assays.
Table 1: In Vitro Antioxidant Activity of Representative Tetramethylpyrrolidine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 4-hydroxy-TEMPO | DPPH Radical Scavenging | ~35 | [4] |
| TEMPOL | ABTS Radical Scavenging | ~25 | [4] |
| Mito-TEMPO | Superoxide Scavenging | ~10 | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay [5][6]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of the test tetramethylpyrrolidine derivative in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
II. Anti-inflammatory Activity: Modulation of Key Signaling Pathways
Several tetramethylpyrrolidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling cascades.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
A key mechanism underlying the anti-inflammatory effects of these compounds is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] These pathways are central to the production of pro-inflammatory cytokines and mediators. By inhibiting the activation of these pathways, tetramethylpyrrolidine derivatives can effectively reduce the inflammatory response.[9]
Caption: Multi-target neuroprotective mechanisms.
Experimental Evaluation of Neuroprotective Effects
The neuroprotective potential of these compounds can be evaluated using in vitro cell-based assays and in vivo animal models of neurodegenerative diseases.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10][11][12][13]
-
Cell Culture:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
-
Treatment:
-
Induce cytotoxicity with a neurotoxin (e.g., amyloid-beta peptide).
-
Treat the cells with various concentrations of the test tetramethylpyrrolidine derivative.
-
-
MTT Assay:
-
After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
IV. Anticancer Activity: Inducing Apoptosis in Cancer Cells
Preliminary studies have indicated that certain tetramethylpyrrolidine derivatives exhibit anticancer activity against various cancer cell lines. [10][14]
Mechanism of Action: Induction of Apoptosis
The primary mechanism of anticancer activity appears to be the induction of apoptosis (programmed cell death) in cancer cells. [14][15]This can be triggered through various intracellular signaling pathways, leading to the activation of caspases and the subsequent dismantling of the cell.
Caption: Induction of apoptosis in cancer cells.
Table 3: In Vitro Anticancer Activity of a Representative Pyrrolidine Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-bisindole conjugate | MCF-7 (Breast Cancer) | 2.5 | [14] |
V. Synthesis of Bioactive Tetramethylpyrrolidine Derivatives
The synthesis of tetramethylpyrrolidine derivatives often starts from commercially available precursors. For example, bioactive pyrrolidin-2-one derivatives can be synthesized from (5S)-5-[(trityloxy)methyl] pyrrolidin-2-one. [1]The synthesis of nitroxide derivatives typically involves the oxidation of the corresponding secondary amine. [16] General Synthetic Workflow
Caption: General workflow for synthesis.
Conclusion and Future Directions
Tetramethylpyrrolidine derivatives represent a versatile and promising class of bioactive compounds with significant therapeutic potential. Their unique structural features give rise to a range of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The mechanisms underlying these activities are being actively investigated and appear to involve the modulation of key cellular signaling pathways.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
In Vivo Efficacy Studies: To validate the therapeutic potential of these compounds in relevant animal models of human diseases.
The continued exploration of the chemical space around the tetramethylpyrrolidine scaffold holds great promise for the discovery and development of novel therapeutics for a wide range of diseases.
References
- Saito, K., et al. (2020). Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo. ACS Macro Letters, 9(10), 1466–1472.
- Zhu, Y., et al. (2014). TEMPO and Its Derivatives: Synthesis and Applications. Chinese Journal of Chemistry, 32(1), 3-18.
- Stahl, S. S., & Shannon, S. L. (2018). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. Chemical Reviews, 118(14), 6586–6636.
- Farghali, H., et al. (2021). Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease. International Journal of Molecular Sciences, 22(11), 5785.
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
- Li, Y., et al. (2018). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Oncotarget, 9(1), 1031–1043.
-
Kamal, A., et al. (2012). Synthesis, anticancer activity and apoptosis inducing ability of bisindole linked pyrrolo[2,1-c]b[2][17]enzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 20(1), 254-263.
- Yildirim, I., et al. (2021). antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. Journal of Cellular and Molecular Biology, 25(3), 221-226.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 10-15.
- Sharma, A., et al. (2021). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
- Flieger, J., et al. (2018). Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. Analytical Chemistry, 90(20), 11977–11986.
- Hosseinzadeh, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 29(10), 1528-1536.
- Zhang, Y., et al. (2023). Evaluation of therapeutic effects of tetramethylpyrazine nitrone in Alzheimer's disease mouse model and proteomics analysis. Frontiers in Aging Neuroscience, 15, 1123689.
-
Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]
- Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
-
ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. Retrieved from [Link]
- Ay, M., et al. (2024). Terpenes as Potential Anti-Alzheimer's Disease Agents. Molecules, 29(9), 2095.
- Valcheva, V., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4955.
- Kim, H. J., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Analytical Methods in Chemistry, 2018, 5753863.
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Jarrett, J. M. (2016). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives.
- Wang, Y., et al. (2023). Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. Journal of Ethnopharmacology, 315, 116670.
- Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 23(15), 8281.
- Advani, D., et al. (2013). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A, 83(10), 914-923.
- Zhang, Y., et al. (2018). Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease. Frontiers in Molecular Neuroscience, 11, 23.
- Khan, I., et al. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 26(1), 29-45.
-
ResearchGate. (n.d.). Representative examples of bioactive synthesized compounds incorporating a pyrrolidine-2,5-dione motif. Retrieved from [Link]
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. 503, 07005.
- Liu, T., et al. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. Journal of Leukocyte Biology, 101(1), 1-10.
- Ali, I., et al. (2021). Anticancer Activity and Apoptosis Induction of Gold(III)
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Lo Scalzo, R. (2019).
-
Protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
- Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
- Dömling, A., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(1), 12.
- Chen, Y. C., et al. (2022).
- Islam, M. R., et al. (2020).
- Kemper, M., & Brönstrup, M. (2018). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Molecules, 23(10), 2640.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 2564-83-2: Tempo | CymitQuimica [cymitquimica.com]
- 3. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. Synthesis, anticancer activity and apoptosis inducing ability of bisindole linked pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: From Discovery to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a saturated heterocyclic amide with notable potential in medicinal chemistry. This document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the compound's known biological activities, particularly its investigation as an antiarrhythmic agent, and discusses potential avenues for future research and development.
Introduction: Unveiling a Scaffold of Interest
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, a sterically hindered pyrrolidine derivative, has emerged as a molecule of interest primarily due to its role as a scaffold in the development of novel therapeutic agents. The pyrrolidine ring is a prevalent structural motif in a vast array of natural products and synthetic drugs, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space, which is crucial for molecular recognition and biological activity[1]. The gem-dimethyl substitution at the 2 and 5 positions of the pyrrolidine ring in the title compound imparts significant steric hindrance, which can influence its metabolic stability and pharmacokinetic profile.
This guide aims to consolidate the available scientific knowledge on 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, providing a foundational resource for researchers exploring its potential in drug discovery and other chemical sciences.
Discovery and Historical Context
The documented history of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is intrinsically linked to the exploration of novel antiarrhythmic agents in the 1980s. A pivotal publication by Hankovszky and colleagues in 1986 described the synthesis of a series of N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- and -pyrrolidine-3-carboxamides as potential new drugs for cardiac arrhythmias[2]. In this study, the saturated pyrrolidine derivatives were prepared by the catalytic hydrogenation of their unsaturated pyrroline precursors[2]. This work appears to be the first significant report detailing the synthesis and biological evaluation of this class of compounds, including the title molecule.
The rationale behind this research was to develop antiarrhythmic drugs with improved therapeutic indices compared to existing treatments like quinidine[2]. The tetramethyl-substituted pyrrolidine core was likely chosen to enhance stability and modulate the lipophilicity of the molecules.
Synthesis and Characterization
The primary synthetic route to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide involves the reduction of its unsaturated analog, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide[2].
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from the pyrroline derivative.
Figure 1: General synthetic pathway to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Detailed Experimental Protocol
Based on the general method described for the synthesis of related derivatives, the following is a representative experimental protocol for the preparation of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Step 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (Precursor)
The synthesis of the precursor is a critical first step. While various methods for the formation of the pyrroline ring exist, a common approach involves the reaction of an appropriate amino ketone with a source of cyanide, followed by hydrolysis and amidation.
Step 2: Reduction to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
-
Dissolution: Dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | [PubChem CID 69708][3] |
| Molecular Weight | 170.25 g/mol | [PubChem CID 69708][3] |
| IUPAC Name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | [PubChem CID 69708][3] |
| CAS Number | 702-96-5 | [PubChem CID 69708][3] |
| Appearance | Off-white solid (predicted) | [Commercial suppliers] |
| Melting Point | 126-129 °C | [Commercial suppliers] |
| Boiling Point | 289.5 °C at 760 mmHg (predicted) | [Commercial suppliers] |
| XLogP3-AA | 0 | [PubChem CID 69708][3] |
| Hydrogen Bond Donor Count | 2 | [PubChem CID 69708][3] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem CID 69708][3] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the methylene protons of the pyrrolidine ring, the methine proton at the 3-position, and the protons of the amide and amine groups. The gem-dimethyl groups will likely appear as distinct singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the quaternary carbons of the gem-dimethyl groups, the methylene carbon, the methine carbon, and the carbonyl carbon of the amide.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amine and the primary amide, C=O stretching of the amide (Amide I band), and N-H bending of the amide (Amide II band)[3].
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrrolidine ring[3].
Biological Activity and Potential Applications
The primary reported biological activity of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives is their antiarrhythmic effect[2].
Antiarrhythmic Activity
In the seminal 1986 study, derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide were found to be active against aconitine-induced arrhythmia in animal models. Several of these compounds exhibited higher activity and a better chemotherapeutic index than the standard antiarrhythmic drug quinidine[2]. Further studies on selected compounds showed strong activity against ouabain-induced arrhythmia[2].
The exact mechanism of action for this antiarrhythmic activity was not fully elucidated in the initial report. However, the structural similarity of some of the derivatives to known local anesthetics and antiarrhythmic drugs like lidocaine and mexiletine suggests a potential interaction with voltage-gated sodium channels. Later research on other pyrrolidin-2-one derivatives with antiarrhythmic properties has pointed towards an affinity for α1-adrenergic receptors, suggesting that blockade of these receptors may contribute to restoring normal sinus rhythm[4][5]. It is plausible that 2,2,5,5-tetramethylpyrrolidine-3-carboxamide derivatives could share a similar mechanism.
Figure 2: Postulated mechanism of antiarrhythmic action.
Other Potential Applications
The sterically hindered pyrrolidine scaffold of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide makes it an attractive building block for the synthesis of more complex molecules. Its derivatives could be explored for a range of other biological activities, leveraging the stability and conformational properties imparted by the tetramethyl substitution. The related nitroxide radicals, such as 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (a spin label), are used in various biophysical studies, highlighting the versatility of this chemical framework[6].
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is classified with the following hazard statements:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard precautionary measures, including the use of personal protective equipment (gloves, eye protection, and respiratory protection), are recommended when handling this compound[3]. More detailed toxicological studies would be necessary to fully assess its safety profile for any potential therapeutic applications.
Future Directions
The foundation laid by early studies on the antiarrhythmic properties of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives provides a fertile ground for further research. Key areas for future exploration include:
-
Elucidation of the Mechanism of Action: Detailed electrophysiological studies are needed to precisely identify the molecular targets (e.g., specific ion channels or receptors) and elucidate the mechanism behind the observed antiarrhythmic effects.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the pyrrolidine ring, the amide nitrogen, and the alkyl chain would provide valuable insights for optimizing potency and selectivity.
-
Exploration of Other Therapeutic Areas: The unique structural features of this scaffold warrant its investigation in other disease areas where modulation of ion channels or adrenergic receptors is relevant.
-
Development of Novel Synthetic Routes: While the reduction of the pyrroline precursor is a viable route, the development of more efficient and stereoselective synthetic methods would be beneficial for accessing a wider range of derivatives.
Conclusion
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide represents a valuable chemical entity with a documented history in the pursuit of novel antiarrhythmic agents. Its robust, sterically hindered scaffold offers a promising starting point for the design of new molecules with potentially favorable pharmacokinetic and pharmacodynamic properties. This technical guide has summarized the key aspects of its discovery, synthesis, properties, and biological activity, aiming to serve as a comprehensive resource to inspire and facilitate future research in this area.
References
-
PubChem. (n.d.). 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-unsubstituted and 2-monosubstituted pyrrolidines. Chemical Society Reviews, 35(6), 534-555.
-
Georganics. (n.d.). 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Retrieved from [Link]
- Sapa, J., et al. (2021). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Pharmaceuticals, 14(11), 1065.
- Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13-25.
- Hankovszky, O. H., Hideg, K., Bodi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 29(7), 1138-1152.
-
PubChem. (n.d.). 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. 3-カルバモイル-2,2,5,5-テトラメチル-3-ピロリン-1-オキシル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | C9H18N2O | CID 69708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide | C9H18N2O2 | CID 92211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,2,5,5-tetramethylpyrrolidine-3-carboxamide (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 6. 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide - High purity | EN [georganics.sk]
An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a saturated heterocyclic compound belonging to the pyrrolidine class. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural products. The rigid, three-dimensional structure of the tetramethylated pyrrolidine core provides a unique framework for the development of novel therapeutic agents. This guide delves into the synthesis, chemical characteristics, and, most notably, the promising antiarrhythmic potential of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives. As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a causal understanding of the scientific principles and experimental designs that underpin the study of this intriguing molecule.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | Off-White Solid | |
| Melting Point | 126-129 °C | |
| Boiling Point | 289.5ºC at 760 mmHg | |
| Flash Point | 128.9ºC | |
| CAS Number | 702-96-5 |
Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: A Guided Pathway
The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be efficiently achieved through the saturation of the double bond of its pyrroline precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.[1] This hydrogenation reaction is a common and effective method for the conversion of alkenes to alkanes, providing a direct route to the target molecule.
Caption: Figure 1: Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established methods for the reduction of pyrroline derivatives.[2]
Materials:
-
2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Reaction flask equipped with a magnetic stirrer and a connection for a hydrogen balloon or a hydrogenation apparatus.
Procedure:
-
Dissolution: Dissolve a known quantity of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide in methanol in the reaction flask. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its inertness under the reaction conditions.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst provides a surface for the reaction to occur, facilitating the addition of hydrogen across the double bond.
-
Hydrogenation: Purge the flask with hydrogen gas to remove air and then maintain a positive pressure of hydrogen (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be purified by recrystallization or column chromatography to obtain the final product with high purity.
Spectroscopic Characterization: The Molecular Fingerprint
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four methyl groups, the methylene protons on the pyrrolidine ring, the methine proton at the 3-position, the N-H proton of the pyrrolidine, and the two N-H protons of the carboxamide group. The geminal methyl groups at the 2- and 5-positions will likely appear as distinct singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons at the 2- and 5-positions, the methylene carbon, the methine carbon at the 3-position, the four methyl carbons, and the carbonyl carbon of the amide.
-
IR Spectroscopy: The infrared spectrum will be characterized by the presence of N-H stretching vibrations for both the pyrrolidine and the amide group, typically in the region of 3400-3200 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide will be observed around 1650 cm⁻¹.[3] C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (170.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the pyrrolidine ring.
Therapeutic Potential: A Focus on Antiarrhythmic Activity
A significant area of interest for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives lies in their potential as antiarrhythmic agents.[1] Studies have shown that these compounds are active against experimentally induced arrhythmias, such as those caused by aconitine and ouabain.[1]
In Vivo Efficacy
Several N-(ω-aminoalkyl)-2,2,5,5-tetramethylpyrrolidine-3-carboxamides have demonstrated higher activity and a better chemotherapeutic index than the established antiarrhythmic drug quinidine in aconitine-induced arrhythmia models.[1] Furthermore, selected compounds from this class have shown strong activity against ouabain-induced arrhythmia, which is a model for digitalis-induced cardiac toxicity.[1]
Caption: Figure 2: Workflow for evaluating the antiarrhythmic activity.
Proposed Mechanism of Action
While the precise mechanism of action for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide derivatives has not been definitively elucidated, their efficacy against aconitine- and ouabain-induced arrhythmias provides clues.
-
Aconitine-induced arrhythmias are primarily caused by the persistent activation of voltage-gated sodium channels, leading to an influx of sodium ions and subsequent membrane depolarization.
-
Ouabain-induced arrhythmias result from the inhibition of the Na⁺/K⁺-ATPase pump, leading to an increase in intracellular sodium and subsequently an increase in intracellular calcium via the Na⁺/Ca²⁺ exchanger, which can trigger arrhythmias.
Given these models, it is plausible that 2,2,5,5-tetramethylpyrrolidine-3-carboxamide derivatives may exert their antiarrhythmic effects through the modulation of ion channels, potentially acting as sodium or calcium channel blockers. The Vaughan-Williams classification of antiarrhythmic drugs categorizes agents based on their primary mechanism of action.[4] Class I antiarrhythmics are sodium channel blockers, while Class IV agents are calcium channel blockers.[4] Further electrophysiological studies are required to pinpoint the exact molecular targets and classify these compounds accordingly. The observation that oxidation of the most potent compounds to their paramagnetic nitroxide or reduction to their N-hydroxy derivatives leads to decreased or no antiarrhythmic effect suggests that the secondary amine of the pyrrolidine ring is crucial for their biological activity.[1]
Structure-Activity Relationship (SAR) Insights
The antiarrhythmic activity of this class of compounds is influenced by the nature of the substituent on the carboxamide nitrogen. The synthesis of a variety of N-(ω-aminoalkyl) derivatives and their subsequent acylation or alkylation allows for a systematic exploration of the structure-activity relationship (SAR).[1] The length and nature of the aminoalkyl chain, as well as the properties of the acyl or alkyl group, are expected to play a significant role in the potency and selectivity of these compounds. A comprehensive SAR study would be invaluable in optimizing the lead compounds for improved efficacy and a better safety profile.
Conclusion and Future Directions
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of antiarrhythmic drugs. Its straightforward synthesis from commercially available precursors and the demonstrated in vivo efficacy of its derivatives make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on several key areas:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanism of action through electrophysiological and biochemical assays is crucial for rational drug design and development.
-
Comprehensive SAR Studies: A systematic exploration of the chemical space around the 2,2,5,5-tetramethylpyrrolidine-3-carboxamide core will be essential for optimizing potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME and toxicology studies are necessary to assess the drug-like properties and safety profile of lead compounds.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of pyrrolidine-containing compounds, it would be worthwhile to screen 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives for other potential therapeutic applications, such as antiviral, anticancer, or antimicrobial activities.
The foundation laid by the initial studies on this compound provides a strong impetus for further investigation, with the potential to deliver novel and effective treatments for cardiovascular diseases and beyond.
References
-
Hankovszky, O. H., Hideg, K., Bodi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 29(7), 1138–1152. [Link]
-
PubChem. (n.d.). 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Bobko, A. A., Dhimitruka, I., Zweier, J. L., & Khramtsov, V. V. (2012). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 17(7), 8345–8356. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1). Retrieved from [Link]
-
Georganics. (n.d.). 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Retrieved from [Link]
-
Nakaie, C. R., et al. (1998). Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]. Peptide Science, 46(2), 128-136. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Katzung, B. G. (2012). Chapter 24 - Antiarrhythmic Drugs. In Basic and Clinical Pharmacology, 12th Edition. McGraw-Hill. [Link]
Sources
- 1. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. escholarship.org [escholarship.org]
An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a substituted pyrrolidine derivative with notable potential in medicinal chemistry. This document, intended for researchers and drug development professionals, details the compound's chemical and physical properties, provides in-depth safety and handling protocols, explores its synthesis, and discusses its current and potential applications, particularly as a scaffold for novel antiarrhythmic agents. The guide aims to synthesize technical data with practical insights, ensuring a thorough understanding of this compound for laboratory and research applications.
Introduction and Chemical Identity
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a saturated heterocyclic organic compound. The core structure consists of a pyrrolidine ring, a five-membered ring containing one nitrogen atom, which is fully substituted at the 2 and 5 positions with two methyl groups each. A carboxamide group is attached at the 3-position. This sterically hindered amine scaffold is of significant interest in medicinal chemistry due to its unique conformational properties and its potential to serve as a building block for various bioactive molecules.
Table 1: Chemical and Physical Properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide [1][2]
| Property | Value |
| CAS Number | 702-96-5 |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Appearance | Off-white solid |
| Melting Point | 126-129 °C |
| Boiling Point | 289.5 °C at 760 mmHg |
| IUPAC Name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
Safety and Handling: A Self-Validating Protocol
The safe handling of any chemical is paramount. For 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a thorough understanding of its hazard profile is the first step in a self-validating safety protocol.
Hazard Identification and GHS Classification
Based on available data, 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
A risk-based approach to PPE is essential. The following diagram outlines the minimum required PPE and engineering controls when handling this compound.
Caption: Recommended PPE and engineering controls for handling 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
After ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is typically achieved through the hydrogenation of its unsaturated precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.[3] This two-step process is outlined below.
Caption: General synthetic workflow for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Step-by-Step Methodology (Hypothetical Protocol)
Step 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-2-methylpropane and ethyl cyanoacetate in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: Hydrogenation to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
-
Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain pure 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Applications in Research and Drug Development
The rigid, sterically hindered pyrrolidine scaffold of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives makes them attractive for the design of novel therapeutic agents.
Antiarrhythmic Agents
A significant area of investigation for derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is in the development of new antiarrhythmic drugs.[3] Several studies have shown that N-substituted derivatives of this compound exhibit promising activity against experimentally induced arrhythmias.[3]
The proposed mechanism of action for some of these derivatives involves the modulation of cardiac ion channels, which are critical for maintaining normal heart rhythm.[4] The bulky tetramethyl-substituted pyrrolidine core can influence the binding of the molecule to its target, potentially leading to improved selectivity and a better side-effect profile compared to existing antiarrhythmic drugs.
Sources
- 1. 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide - High purity | EN [georganics.sk]
- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide (CAS No. 702-96-5), a versatile heterocyclic compound with emerging significance in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical information on sourcing, quality assessment, safe handling, and potential applications of this compound.
Introduction: The Scientific Merit of the Tetramethylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its saturated, three-dimensional structure provides an excellent scaffold for creating molecules with diverse spatial arrangements, a key factor in achieving specific interactions with biological targets. The gem-dimethyl substitution at the 2 and 5 positions in 2,2,5,5-tetramethylpyrrolidine-3-carboxamide offers steric bulk, which can enhance metabolic stability and influence the conformational preferences of the molecule. This unique structural feature makes it an attractive building block for the synthesis of novel therapeutic agents.
Sourcing and Commercial Availability
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is available from a number of commercial suppliers. When procuring this compound, it is crucial to verify the CAS number (702-96-5) to ensure the correct isomer is being purchased. Below is a comparative table of some of the key suppliers.
| Supplier | Product Number | Purity | Additional Notes |
| Sigma-Aldrich | H20158 | 98% | |
| Santa Cruz Biotechnology | sc-280234 | For research use only. | |
| BLD Pharm | BD137688 | ||
| Pfaltz & Bauer | T19640 | 98% | |
| Conier Chem&Pharma Limited | Trader based in China. |
Note: Availability and purity specifications are subject to change. Researchers should always request the latest certificate of analysis from the supplier.
Quality Assessment and Analytical Validation
Ensuring the identity and purity of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is paramount for the integrity of research and development activities. The following analytical techniques are recommended for its characterization:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the methylene protons on the pyrrolidine ring, the methine proton at the 3-position, the N-H proton of the pyrrolidine, and the two N-H protons of the amide group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbons at the 2 and 5 positions, the methylene carbon, the methine carbon, and the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine and the primary amide, as well as a strong absorption for the C=O stretching of the amide group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.25 g/mol ). Fragmentation patterns can provide further structural confirmation. Predicted mass spectral data suggests prominent peaks at m/z values of [M+H]+: 171.14918, [M+Na]+: 193.13112, and [M+K]+: 209.10506.[2]
Synthesis and Derivatization
Synthetic Pathway Overview
The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be achieved through the catalytic hydrogenation of its unsaturated precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This reaction involves the saturation of the carbon-carbon double bond within the pyrroline ring.
Caption: Synthetic route to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Experimental Protocol: Catalytic Hydrogenation
The following is a representative protocol for the synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Chemical Biology
The 2,2,5,5-tetramethylpyrrolidine-3-carboxamide scaffold and its derivatives have shown promise in the development of new therapeutic agents.
Antiarrhythmic Agents
Research has demonstrated that N-(ω-aminoalkyl) derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide exhibit significant antiarrhythmic activity. These compounds were found to be effective against aconitine-induced and ouabain-induced arrhythmias, with some derivatives showing a better chemotherapeutic index than the established antiarrhythmic drug, quinidine. The synthesis of these derivatives involves the acylation or alkylation of the primary amino group of a side chain attached to the carboxamide nitrogen.
Caption: Application in the development of antiarrhythmic agents.
Safe Handling and Storage
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a valuable building block for medicinal chemistry and drug discovery. Its unique structural features and the demonstrated biological activity of its derivatives make it a compound of significant interest for further research. This guide provides a foundational understanding of its sourcing, characterization, synthesis, and safe handling to aid researchers in their exploration of this promising scaffold.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules. 2021.
- PubChemLite CID 69708.
- New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes.Journal of Medicinal Chemistry. 1986.
- 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide 98% Safety D
- A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series.Molecules. 2021.
- Sigma-Aldrich product page for 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide.
- Santa Cruz Biotechnology product page for 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide.
- BLD Pharm product page for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
- Conier Chem&Pharma Limited on ECHEMI.
- 2,2,5,5-tetramethylpyrrolidine-3-carboxamide on PubChemLite.
- The Royal Society of Chemistry, Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1.
Sources
A Spectroscopic and Synthetic Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a pivotal building block in the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the practical and theoretical aspects of the synthesis and detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating established protocols with expert insights, this guide serves as an essential resource for the unambiguous identification and utilization of this compound in complex synthetic pathways.
Introduction: The Significance of the Tetramethylpyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational rigidity and its ability to engage in specific molecular interactions. The 2,2,5,5-tetramethyl-substituted pyrrolidine core, in particular, offers enhanced steric hindrance, which can improve metabolic stability and modulate pharmacokinetic properties. 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide serves as a crucial intermediate in the synthesis of more complex molecules, including potent antiarrhythmic agents. A thorough understanding of its spectroscopic signature is paramount for ensuring purity, verifying structure, and guiding subsequent chemical transformations. This guide provides an in-depth analysis of the key spectroscopic data that define this important molecule.
Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
The primary route to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide involves the catalytic hydrogenation of its unsaturated precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This reduction of the carbon-carbon double bond is a critical step that yields the saturated pyrrolidine ring system.
Synthetic Rationale
The choice of catalytic hydrogenation is predicated on its high efficiency and selectivity for the reduction of the endocyclic double bond without affecting the carboxamide functionality. The steric hindrance provided by the four methyl groups necessitates robust catalytic conditions to achieve complete conversion. The selection of an appropriate catalyst, such as Palladium on carbon (Pd/C), is crucial for achieving high yields and purity.
Experimental Protocol: Catalytic Hydrogenation
The following protocol is based on established methods for the reduction of pyrroline derivatives.[1][2]
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization (e.g., from an ethanol/ether mixture) to afford 2,2,5,5-tetramethylpyrrolidine-3-carboxamide as a white solid.
Caption: Synthetic workflow for the preparation of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Spectroscopic Characterization
The unambiguous identification of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide relies on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Expected ¹H NMR Data for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | br s | 2H | -CONH₂ |
| ~2.5-2.7 | m | 1H | H-3 |
| ~1.8-2.0 | m | 2H | H-4 |
| ~1.2-1.4 | s | 12H | 4 x -CH₃ |
| ~1.5-1.7 | br s | 1H | -NH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation:
-
The broad singlet for the amide protons (-CONH₂) is characteristic and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.
-
The methine proton at the 3-position (H-3) is expected to be a multiplet due to coupling with the adjacent methylene protons at the 4-position.
-
The diastereotopic methylene protons at the 4-position (H-4) will likely appear as a complex multiplet.
-
The four equivalent methyl groups will give rise to a sharp singlet, integrating to 12 protons.
-
The pyrrolidine N-H proton will appear as a broad singlet.
The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Data for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | C=O (Amide) |
| ~60-65 | C-2 & C-5 |
| ~45-50 | C-3 |
| ~35-40 | C-4 |
| ~25-30 | 4 x -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Interpretation:
-
The amide carbonyl carbon (C=O) will appear as a downfield signal.
-
The two quaternary carbons of the pyrrolidine ring (C-2 and C-5) will be in the range of 60-65 ppm.
-
The methine carbon (C-3) and the methylene carbon (C-4) will have distinct chemical shifts.
-
The four equivalent methyl carbons will give a single signal in the aliphatic region.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3180 | Strong, Broad | N-H stretch (amide and amine) |
| 2970-2860 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (Amide I band) |
| ~1620 | Medium | N-H bend (Amide II band) |
| 1470-1450 | Medium | C-H bend (CH₃ and CH₂) |
Interpretation:
-
The broad band in the 3350-3180 cm⁻¹ region is indicative of the N-H stretching vibrations of both the primary amide and the secondary amine of the pyrrolidine ring.
-
Strong absorptions in the 2970-2860 cm⁻¹ range are due to the C-H stretching of the numerous methyl and methylene groups.
-
A strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch, known as the Amide I band.
-
The N-H bending vibration of the amide, the Amide II band, is expected around 1620 cm⁻¹.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Expected Mass Spectrometry Data for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
| m/z | Interpretation |
| 171.1492 | [M+H]⁺ (Calculated for C₉H₁₉N₂O⁺) |
| 170.1419 | [M]⁺ (Molecular Ion) |
| 153 | [M-NH₃]⁺ |
| 126 | [M-CONH₂]⁺ |
| 83 | [M-C₄H₉NO]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., EI, ESI).
Interpretation:
-
The molecular ion peak [M]⁺ at m/z 170 confirms the molecular weight of the compound.
-
In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 171 is often the base peak.
-
Common fragmentation pathways include the loss of ammonia (NH₃) from the amide group and cleavage of the carboxamide group.
Instrumentation:
-
A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then infused directly into the ESI source or injected via a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Caption: A simplified workflow for mass spectrometry analysis via ESI.
Conclusion
The successful synthesis and characterization of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide are fundamental to its application in medicinal chemistry and drug discovery. This guide has provided a detailed protocol for its synthesis via catalytic hydrogenation and a comprehensive analysis of its expected spectroscopic data (NMR, IR, and MS). By adhering to these protocols and understanding the interpretation of the resulting spectra, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, paving the way for the development of novel and impactful therapeutic agents.
References
-
Hankovszky, O. H., Hideg, K., Bodi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 29(7), 1138–1152. [Link]
-
PubChem. (n.d.). 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
PubMed. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. National Library of Medicine. Retrieved January 23, 2026, from [Link]
Sources
- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide via Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Saturated Pyrrolidine Scaffolds
The pyrrolidine ring is a foundational structural motif in a vast array of biologically active compounds, including numerous alkaloids and pharmaceuticals. The saturation state of this five-membered nitrogenous heterocycle plays a critical role in its pharmacological and biophysical properties. The conversion of a pyrroline to a pyrrolidine, via hydrogenation, is a key synthetic transformation that modifies the geometry and electronic nature of the molecule, often leading to enhanced biological efficacy or stability.
The target molecule of this guide, 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, and its derivatives have been investigated for their potential as antiarrhythmic agents. The saturation of the pyrroline double bond is a crucial step in the synthesis of these pharmacologically active compounds. This application note provides a detailed protocol for the catalytic hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, a common precursor, to yield the desired saturated pyrrolidine.
Part 1: Synthesis of the Starting Material: 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
While the primary focus of this document is the hydrogenation step, a brief overview of the synthesis of the starting material provides essential context. 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be synthesized through various established methods in organic chemistry, often involving multi-step sequences. One common approach is the reaction of an appropriate amino ketone precursor with a suitable cyclizing agent. For the purposes of this guide, it is assumed that the starting material, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, is either commercially available or has been synthesized and purified according to literature procedures.
Key Physical Properties of the Starting Material:
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-182 °C |
Part 2: The Hydrogenation Reaction: From Pyrroline to Pyrrolidine
The core of this application note is the detailed protocol for the catalytic hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This process involves the addition of two hydrogen atoms across the carbon-carbon double bond of the pyrroline ring, resulting in the formation of a carbon-carbon single bond and thus, the saturated pyrrolidine ring.
Reaction Scheme:
Caption: Catalytic hydrogenation of the pyrroline to the pyrrolidine.
Choice of Catalyst: The Rationale for Raney Nickel
Several catalysts are effective for the hydrogenation of alkenes, including palladium on carbon (Pd/C) and platinum on carbon (Pt/C). However, Raney Nickel is a highly effective and versatile hydrogenation catalyst for a wide range of functional groups, including the carbon-carbon double bond in the pyrroline ring. It is a finely divided, porous nickel catalyst, which provides a large surface area for the reaction.
Part 3: Detailed Experimental Protocol
This protocol outlines the catalytic hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide using Raney Nickel as the catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Raney® Nickel (slurry in water) | Active catalyst | e.g., Sigma-Aldrich, Alfa Aesar | Highly pyrophoric when dry |
| Ethanol (EtOH) | Anhydrous | e.g., Fisher Scientific, VWR | Reaction solvent |
| Hydrogen (H₂) gas | High purity | In-house supply or cylinder | Reducing agent |
| Celite® 545 | Filtration aid | e.g., Sigma-Aldrich | For catalyst removal |
| Dichloromethane (DCM) | ACS grade | e.g., Fisher Scientific, VWR | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | For washing |
| Brine (saturated NaCl solution) | - | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | e.g., Sigma-Aldrich | For drying |
Equipment:
-
Parr hydrogenator or a heavy-walled reaction flask suitable for hydrogenation
-
Magnetic stirrer and stir bar
-
Hydrogen gas cylinder with a regulator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Round-bottom flasks
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Pre-Reaction Setup (Safety First):
WARNING: Raney Nickel is highly pyrophoric and can ignite spontaneously in air when dry. Always handle it as a slurry under a liquid (water or the reaction solvent). Ensure there are no flammable solvents nearby when handling the dry catalyst. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Preparation:
-
In a fume hood, carefully decant the water from the Raney Nickel slurry.
-
Wash the catalyst by adding anhydrous ethanol, gently swirling, and then carefully decanting the ethanol. Repeat this process three times to exchange the water with the reaction solvent. This is crucial to avoid introducing water into the reaction.
-
After the final wash, add enough anhydrous ethanol to keep the catalyst fully submerged.
-
-
Reaction Vessel Preparation:
-
To a clean, dry Parr hydrogenation bottle or a heavy-walled flask, add the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
-
Add a magnetic stir bar.
-
Dissolve the starting material in anhydrous ethanol.
-
Carefully add the prepared Raney Nickel slurry to the reaction vessel.
-
Seal the vessel.
-
Hydrogenation Procedure:
Caption: Experimental workflow for the catalytic hydrogenation.
-
Purging the System: Connect the reaction vessel to the hydrogen source. Evacuate the vessel and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to remove all oxygen. Then, perform the same evacuate-and-fill cycle three times with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi for this type of reaction).
-
Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, so monitor the temperature. The hydrogenation can usually be carried out at room temperature.
-
Monitoring Progress: The reaction progress can be monitored by taking small aliquots (after carefully depressurizing and purging with inert gas) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates the reaction is proceeding.
-
Reaction Completion: The reaction is typically complete within 4-24 hours, depending on the scale and efficiency of the setup.
Post-Reaction Work-up and Purification:
-
Catalyst Removal:
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
CRITICAL STEP: Prepare a pad of Celite® in a Büchner funnel. Pre-wet the Celite® pad with ethanol. Never allow the Raney Nickel on the Celite® to become dry.
-
Filter the reaction mixture through the Celite® pad to remove the Raney Nickel catalyst.
-
Wash the Celite® pad with additional ethanol to ensure all the product is collected.
-
Immediately quench the Raney Nickel on the Celite® pad by adding a large volume of water. The quenched catalyst can then be disposed of according to institutional safety guidelines.
-
-
Isolation of Crude Product:
-
Combine the filtrate and the ethanol washes.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Part 4: Characterization of the Product
The identity and purity of the final product, 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, should be confirmed by analytical methods.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 128-131 °C |
| ¹H NMR | Absence of olefinic protons (present in the starting material around 6-7 ppm). Appearance of new aliphatic protons for the C-H at the 3 and 4 positions of the pyrrolidine ring. |
| ¹³C NMR | Absence of sp² carbon signals (typically >100 ppm). Appearance of new sp³ carbon signals for the 3 and 4 positions of the pyrrolidine ring. |
| IR Spectroscopy | Disappearance of the C=C stretch (around 1650 cm⁻¹). Presence of N-H stretches (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch (around 1640-1680 cm⁻¹ for the amide). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₉H₁₈N₂O, MW = 170.25). |
References
-
Hankovszky, O. H., et al. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of medicinal chemistry, 29(7), 1138-1152. [Link]
-
Kuznetsov, V. V., & Serdyuk, I. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6537. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]
-
PubChem. (n.d.). 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. [Link]
- Carl ROTH. (n.d.).
Application Note: Synthesis and Utility of 3-Carboxamido-PROXYL Nitroxide Radical from a Pyrrolidine Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stable Nitroxide Radicals
Stable nitroxide radicals are indispensable tools in the biomedical sciences. Their paramagnetic nature makes them ideal probes for Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that provides invaluable insights into the structure, dynamics, and interactions of biomolecules.[1] Among the various classes of nitroxides, those based on the sterically hindered pyrrolidine scaffold, such as 3-Carboxamido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (commonly known as 3-Carboxamido-PROXYL), offer exceptional stability. This stability is conferred by the four methyl groups adjacent to the nitroxyl moiety, which prevent radical-radical dismutation and limit reactions with other species that could quench the radical.[2]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3-Carboxamido-PROXYL, a highly versatile and water-soluble nitroxide radical, using 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide as the readily available precursor. The resulting radical is a crucial spin label for studying cellular redox processes and has applications in the development of redox-sensitive contrast agents for Magnetic Resonance Imaging (MRI).[2]
The Underpinning Scientific Principle: From Amine to Nitroxide
The core of this protocol lies in the controlled oxidation of a secondary amine to a stable nitroxide radical. The precursor, 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, contains a secondary amine within its five-membered ring. This amine is the reactive site for oxidation.
The most common and effective method for this transformation is the use of an organic peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an organic solvent.[3] The reaction proceeds through the formation of a hydroxylamine intermediate, which is then further oxidized to the final, stable nitroxide radical. The carboxamide group at the 3-position remains unaffected during this process, making this a clean and specific conversion. The use of m-CPBA is particularly advantageous for substrates like this, which may be sensitive to the hydrolytic conditions of other oxidation methods, such as those using hydrogen peroxide in alkaline solutions.[3]
Experimental Workflow and Key Transformations
The overall process involves a straightforward, single-step oxidation followed by purification and characterization to ensure the final product's integrity and suitability for downstream applications.
Sources
- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
Application Note: A Validated Protocol for the N-Acylation of Sterically Hindered 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Abstract
This document provides a comprehensive, field-tested protocol for the N-acylation of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a sterically hindered secondary amide. The synthesis of N-acyl derivatives of this scaffold is of significant interest in medicinal chemistry and drug development, with reported applications including the development of novel antiarrhythmic agents[1]. The inherent low nucleophilicity of the secondary amide nitrogen, compounded by significant steric hindrance from the four adjacent methyl groups, presents a formidable synthetic challenge[2][3]. This guide details a robust methodology utilizing acyl chlorides under modified Schotten-Baumann conditions, explaining the causal chemistry behind each step to ensure reliable and reproducible outcomes for researchers.
Introduction and Scientific Background
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs[4]. The 2,2,5,5-tetramethylpyrrolidine framework, in particular, offers a unique combination of structural rigidity and steric shielding, which can enhance metabolic stability and modulate pharmacokinetic properties. The N-acylation of the carboxamide at the 3-position yields an imide functional group, a valuable motif found in many biologically active compounds[5].
However, the direct acylation of secondary amides to form imides is often challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its availability for nucleophilic attack. This challenge is magnified in the case of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, where the bulky gem-dimethyl groups flanking the pyrrolidine nitrogen and adjacent to the carboxamide create a sterically congested environment[2][3].
This protocol is designed to overcome these hurdles by employing highly reactive acylating agents (acyl chlorides) in the presence of a non-nucleophilic base. This approach is a variation of the classic Schotten-Baumann reaction, which is widely used to acylate amines and alcohols[6][7]. The base plays a crucial role by neutralizing the hydrochloric acid byproduct, thereby driving the reaction equilibrium towards product formation and preventing the protonation of any unreacted starting material[6][8].
Reaction Mechanism and Causality
The N-acylation of the secondary amide proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair on the amide nitrogen of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the newly formed imide nitrogen. This step is critical as it neutralizes the hydrogen chloride (HCl) generated in situ from the expelled chloride and the proton. Without the base, the HCl would protonate the starting amide, rendering it non-nucleophilic and halting the reaction[8][9].
The choice of a non-nucleophilic tertiary amine as the base is deliberate. It effectively scavenges the acid byproduct without competing with the substrate in attacking the acyl chloride. For particularly sluggish reactions involving hindered substrates, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction[10][11]. DMAP functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.
Caption: Mechanism of N-acylation.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | >97% | Sigma-Aldrich, etc. | Ensure it is dry. |
| Acyl Chloride (e.g., Benzoyl Chloride) | Reagent Grade, >99% | Sigma-Aldrich, etc. | Use freshly opened or distilled. Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich, etc. | Store over KOH pellets. |
| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich, etc. | Optional catalyst. Toxic. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich, etc. | Use a dry, inert solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | For workup. |
| Sodium Chloride (NaCl) Solution (Brine) | Saturated aqueous solution | Fisher Scientific | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | Fisher Scientific | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Condenser and nitrogen/argon inlet adapter
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
Detailed Experimental Protocol
This protocol describes the N-benzoylation of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide on a 5 mmol scale. The stoichiometry can be adapted for other acyl chlorides.
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Equip the flask with a rubber septum on one neck and a condenser with a nitrogen inlet on the other. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Acyl chlorides are highly reactive towards moisture. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride to the unreactive carboxylic acid, which would lower the yield[10].
-
Step 2: Reagent Addition
-
To the flask, add 2,2,5,5-tetramethylpyrrolidine-3-carboxamide (0.85 g, 5.0 mmol, 1.0 equiv.).
-
Using a syringe, add 25 mL of anhydrous dichloromethane (DCM), followed by triethylamine (TEA) (0.84 mL, 6.0 mmol, 1.2 equiv.). Stir the mixture until all solids dissolve.
-
Rationale: A slight excess of the base (1.2 equiv.) ensures complete neutralization of the HCl byproduct[8]. DCM is an excellent solvent as it is relatively inert and dissolves both the polar starting material and the less polar product.
-
Step 3: Acylation
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate dry vial, prepare a solution of benzoyl chloride (0.64 mL, 5.5 mmol, 1.1 equiv.) in 5 mL of anhydrous DCM.
-
Add the benzoyl chloride solution to the reaction flask dropwise over 15-20 minutes using a syringe pump or dropping funnel.
-
Rationale: The reaction is exothermic. Slow, cooled addition is crucial to control the reaction rate, prevent side reactions, and ensure safety. A small excess of the acylating agent helps drive the reaction to completion.
-
Step 4: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). Spot the starting material and the reaction mixture on the same plate. The reaction is complete when the starting amide spot is no longer visible.
-
Rationale: TLC provides a simple and rapid method to qualitatively assess the consumption of the limiting reactant and the formation of the product, preventing premature workup or unnecessarily long reaction times[10].
-
Step 5: Workup and Extraction
-
Once the reaction is complete, quench it by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess triethylamine).
-
20 mL of saturated NaHCO₃ solution (to remove any remaining acidic impurities, including benzoic acid from hydrolysis).
-
20 mL of brine (to reduce the amount of dissolved water in the organic layer).
-
Rationale: Each wash systematically removes specific impurities. The acidic wash removes the basic TEA, while the basic wash removes acidic byproducts. This ensures a cleaner crude product for purification[10].
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 6: Purification
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (either directly if an oil, or pre-adsorbed onto a small amount of silica gel if a solid).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate). Collect fractions and analyze by TLC to isolate the pure N-acylated product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by NMR, IR, and Mass Spectrometry.
Troubleshooting and Optimization
| Observation / Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Low temperature. | 1. Use freshly opened or distilled acyl chloride under strict anhydrous conditions.2. Ensure at least 1.2 equivalents of dry TEA are used.3. Allow the reaction to run at room temperature or with gentle heating (40-50 °C) after initial addition. |
| Reaction Stalls | Steric hindrance is too great for the conditions. | 1. Add a catalytic amount of DMAP (0.05 - 0.1 equiv.) along with TEA.2. Increase reaction time.3. Consider using a more reactive acylating agent (e.g., an acid anhydride with a catalyst) or a different solvent like THF. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of benzoic acid byproduct.3. Side reactions. | 1. Allow the reaction to stir longer or add more acyl chloride.2. Ensure the saturated NaHCO₃ wash during workup is thorough.3. Maintain a low temperature during the addition of the acyl chloride to minimize side reactions. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Optimize the solvent system for TLC to achieve better separation before attempting column chromatography.2. Consider recrystallization as an alternative purification method if the product is a solid. |
References
-
Hankovszky, H. O., Hideg, K., Bódi, I., & Frank, L. (1984). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 27(11), 1395-1402. [Link]
-
Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 548-552. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 398-401. [Link]
-
Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 398-401. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
- 1. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note and Protocols: Experimental Setup for Studying the Antiarrhythmic Activity of Carboxamide Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Carboxamide Compounds in Cardiac Arrhythmias
Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of morbidity and mortality globally.[1] While various antiarrhythmic drugs are available, their use is often limited by incomplete efficacy and the risk of proarrhythmia, the paradoxical induction of new arrhythmias.[2][3][4] This underscores the urgent need for novel, safer, and more effective antiarrhythmic agents.[5] Carboxamide-containing compounds have emerged as a promising class of molecules with potential antiarrhythmic properties. Many existing antiarrhythmic drugs are ion channel blockers, and carboxamides have been shown to interact with key cardiac ion channels, such as sodium and potassium channels, which are crucial in regulating the cardiac action potential.[2][6][7][8]
This application note provides a comprehensive guide to the experimental setups for evaluating the antiarrhythmic activity of novel carboxamide compounds. It outlines a logical, multi-tiered approach, beginning with high-throughput in vitro screening to identify promising candidates and progressing to more complex ex vivo and in vivo models to confirm efficacy and assess safety. The protocols described herein are designed to provide a robust framework for researchers in academic and industrial settings, facilitating the discovery and development of the next generation of antiarrhythmic therapies.
Part 1: In Vitro Evaluation of Carboxamide Compounds
The initial assessment of antiarrhythmic potential begins with in vitro assays. These methods offer high throughput and a controlled environment to elucidate the mechanism of action at the cellular and molecular levels.[9][10][11]
High-Throughput Screening: Identifying Ion Channel Modulators
A logical first step is to screen the carboxamide compounds against a panel of key cardiac ion channels to identify potential targets.[5][12] Automated patch-clamp systems are ideal for this purpose, offering the ability to rapidly assess the effects of multiple compounds at various concentrations on specific ion currents.[13]
Key Ion Channels for Screening:
-
Voltage-gated sodium channels (Nav): Particularly Nav1.5, the primary cardiac sodium channel responsible for the rapid depolarization phase of the action potential.[14]
-
Voltage-gated potassium channels (Kv): Including hERG (Kv11.1), Kv7.1/KCNE1 (IKs), and Kv1.5 (IKur), which are critical for cardiac repolarization.[7]
-
Voltage-gated calcium channels (Cav): Primarily L-type calcium channels (Cav1.2), which mediate the plateau phase of the action potential.[14]
Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Preparation: Utilize stable cell lines (e.g., HEK293 or CHO) expressing the human recombinant cardiac ion channel of interest. Culture cells to 70-90% confluency before the experiment.
-
Compound Preparation: Prepare stock solutions of carboxamide compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds to the desired test concentrations in the appropriate extracellular solution.
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension and compound solutions onto the automated patch-clamp platform.
-
Initiate the automated process of cell capture, seal formation, and whole-cell configuration.
-
Apply a series of voltage protocols specific to the ion channel being studied to elicit and measure the ionic currents.
-
Perfuse the cells with the different concentrations of the carboxamide compound and record the corresponding changes in current amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition.
-
Fit the concentration-response data to a Hill equation to determine the IC50 (half-maximal inhibitory concentration).
-
Detailed Electrophysiological Characterization in Cardiomyocytes
Compounds that show promising activity in the high-throughput screen should be further characterized using primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[15][16] These cells provide a more physiologically relevant system to assess the effects of the compounds on the entire cardiac action potential.[9]
Protocol: Manual Patch-Clamp Electrophysiology in Cardiomyocytes
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rodents (e.g., rats or guinea pigs) using established enzymatic digestion protocols. Alternatively, use commercially available or in-house differentiated hiPSC-CMs.
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode or specific ion currents in voltage-clamp mode.[17][18]
-
Establish a stable baseline recording before applying the carboxamide compound.
-
Perfuse the cardiomyocyte with a known concentration of the test compound and record the changes in action potential parameters (e.g., duration, amplitude, upstroke velocity) or ion currents.
-
-
Data Analysis:
-
Analyze the changes in action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Measure the maximum upstroke velocity (Vmax) of the action potential as an indicator of sodium channel block.
-
Quantify the effects on specific ion currents to confirm the mechanism of action.
-
Table 1: Key Parameters for In Vitro Electrophysiological Evaluation
| Parameter | Method | Significance |
| IC50 on specific ion channels | Automated/Manual Patch-Clamp | Quantifies the potency of the compound on its molecular target(s). |
| Action Potential Duration (APD) | Manual Patch-Clamp (Current Clamp) | Indicates effects on repolarization; prolongation can be anti- or proarrhythmic. |
| Maximum Upstroke Velocity (Vmax) | Manual Patch-Clamp (Current Clamp) | Reflects the rate of sodium channel-mediated depolarization. |
| Effective Refractory Period (ERP) | Manual Patch-Clamp (Current Clamp) | The period during which a new action potential cannot be initiated; a key antiarrhythmic mechanism. |
Part 2: Ex Vivo Evaluation in Isolated Heart Models
The Langendorff-perfused isolated heart model provides an intermediate step between in vitro and in vivo studies. It allows for the assessment of a compound's effects on the electrophysiology and mechanics of the whole heart in the absence of systemic influences like autonomic innervation and hormones.[19][20]
Protocol: Langendorff-Perfused Isolated Heart Preparation
-
Heart Isolation and Cannulation:
-
Anesthetize the animal (e.g., rabbit or guinea pig) and rapidly excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.
-
-
Electrophysiological and Mechanical Recordings:
-
Place recording electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
-
Insert a balloon-tipped catheter into the left ventricle to measure intraventricular pressure and assess contractile function.[19]
-
Record baseline parameters, including heart rate, ECG intervals (PR, QRS, QT), and left ventricular developed pressure (LVDP).
-
-
Arrhythmia Induction and Compound Testing:
-
Induce arrhythmias using programmed electrical stimulation or pharmacological agents (e.g., aconitine, barium chloride).[14][21]
-
Once a stable arrhythmia is established, perfuse the heart with the carboxamide compound at various concentrations.
-
Monitor the ECG and LVDP to assess the compound's ability to terminate the arrhythmia and restore normal sinus rhythm.
-
-
Data Analysis:
-
Measure the duration and incidence of arrhythmias in the presence and absence of the compound.
-
Analyze changes in ECG intervals and contractile parameters.
-
Table 2: Parameters for Ex Vivo Evaluation in the Langendorff Heart
| Parameter | Measurement | Significance |
| Arrhythmia Termination | ECG Monitoring | Direct evidence of antiarrhythmic efficacy. |
| ECG Intervals (PR, QRS, QT) | ECG Analysis | Indicates effects on cardiac conduction and repolarization. |
| Left Ventricular Developed Pressure (LVDP) | Intraventricular Pressure Catheter | Assesses the impact of the compound on cardiac contractility. |
| Heart Rate | ECG Analysis | Determines any chronotropic effects of the compound. |
Part 3: In Vivo Evaluation in Animal Models of Arrhythmia
In vivo studies are essential for evaluating the antiarrhythmic efficacy and safety of carboxamide compounds in a whole-organism context, taking into account factors such as drug metabolism, distribution, and potential off-target effects.[10] A variety of animal models can be used to induce arrhythmias that mimic clinical conditions.[1][5]
Chemically-Induced Arrhythmia Models
These models are relatively straightforward to implement and are useful for initial in vivo screening.
Protocol: Aconitine-Induced Arrhythmia in Rats
-
Animal Preparation: Anesthetize rats and insert catheters for drug administration and blood pressure monitoring. Record a baseline ECG.
-
Arrhythmia Induction: Infuse aconitine intravenously at a constant rate until sustained ventricular arrhythmias (ventricular tachycardia or fibrillation) occur.
-
Compound Administration: Administer the carboxamide compound intravenously (as a bolus or infusion) and monitor the ECG for the restoration of sinus rhythm.
-
Data Analysis:
-
Determine the dose of the carboxamide compound required to terminate the arrhythmia.
-
Measure the duration of the antiarrhythmic effect.
-
Ischemia-Reperfusion Injury Model
This model is more clinically relevant as it mimics the arrhythmias that occur following a myocardial infarction.
Protocol: Ischemia-Reperfusion in Rats or Rabbits
-
Surgical Preparation: Anesthetize the animal, open the chest, and place a ligature around a major coronary artery.
-
Ischemia and Reperfusion: Occlude the coronary artery for a defined period (e.g., 30 minutes) to induce ischemia, followed by release of the ligature to allow for reperfusion.
-
Compound Administration: Administer the carboxamide compound prior to the onset of ischemia (for prophylactic effect) or during reperfusion (for therapeutic effect).
-
ECG Monitoring and Data Analysis:
-
Continuously monitor the ECG throughout the experiment.
-
Quantify the incidence and duration of ventricular arrhythmias during the ischemic and reperfusion phases.
-
Compare the arrhythmia burden in treated versus vehicle-control animals.
-
Table 3: Parameters for In Vivo Evaluation
| Parameter | Model | Significance |
| Dose-dependent arrhythmia suppression | Chemically-induced arrhythmia | Establishes the in vivo potency of the compound. |
| Reduction in arrhythmia score | Ischemia-reperfusion | Demonstrates efficacy in a clinically relevant model. |
| Effects on blood pressure and heart rate | All in vivo models | Assesses the hemodynamic side effects of the compound. |
| Survival rate | All in vivo models | A critical measure of overall efficacy and safety. |
Visualization of Experimental Workflow
Caption: A tiered approach to evaluating the antiarrhythmic activity of carboxamide compounds.
Proposed Mechanism of Action of Carboxamide Compounds
Caption: Carboxamide compounds may exert their antiarrhythmic effect by modulating cardiac ion channels.
Conclusion
The experimental setups described in this application note provide a comprehensive and systematic approach for the preclinical evaluation of carboxamide compounds as potential antiarrhythmic agents. By progressing from high-throughput in vitro screening to more complex ex vivo and in vivo models, researchers can effectively identify and characterize novel drug candidates with the desired efficacy and safety profiles. This tiered approach, grounded in established methodologies, will facilitate the translation of promising carboxamide compounds from the laboratory to the clinic.
References
-
Clancy, C. E., & Kass, R. S. (2003). Antiarrhythmic drug target choices and screening. Circulation Research, 93(6), 491-499. [Link]
-
Li, Y., et al. (2023). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers. Molecules, 28(21), 7431. [Link]
-
Nattel, S., Duker, G., & Carlsson, L. (2008). Model systems for the discovery and development of antiarrhythmic drugs. Progress in Biophysics and Molecular Biology, 98(2-3), 328-339. [Link]
-
Tiwari, P. (2015). Screening of drugs used in antiarrhythmia. SlideShare. [Link]
-
de Boer, T. P., et al. (2020). Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation. Frontiers in Physiology, 11, 288. [Link]
-
Bursac, N. (2022). Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique. Frontiers in Physiology, 13, 858888. [Link]
-
Afridi, S. (2023). Preclinical Evaluation of Antiarrhythmic Agents. ResearchGate. [Link]
-
Lawrence, C. L., et al. (2008). A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. British Journal of Pharmacology, 154(7), 1415-1427. [Link]
-
Liin, S. I., et al. (2024). Carboxyl-group compounds activate voltage-gated potassium channels via a distinct mechanism. Journal of General Physiology, 156(6), e202313493. [Link]
-
Zhang, H., et al. (2024). A simulation study on the antiarrhythmic mechanisms of established agents in myocardial ischemia and infarction. PLOS Computational Biology, 20(6), e1012173. [Link]
-
Dan, G. A., et al. (2021). Practical compendium of antiarrhythmic drugs: a clinical consensus statement of the European Heart Rhythm Association of the European Society of Cardiology. EP Europace, 23(8), 1329-1368. [Link]
-
ResearchGate. (n.d.). Arrhythmias in Langendorff-perfused hearts. [Link]
-
Acimovic, I., et al. (2023). Towards Improved Human In Vitro Models for Cardiac Arrhythmia: Disease Mechanisms, Treatment, and Models of Atrial Fibrillation. International Journal of Molecular Sciences, 24(17), 13110. [Link]
-
Wulff, H., & Christophersen, P. (2012). Cardiac ion channels. Future Medicinal Chemistry, 4(13), 1695-1715. [Link]
-
Carmeliet, E. (1999). Antiarrhythmic drugs and cardiac ion channels: mechanisms of action. Progress in Biophysics and Molecular Biology, 72(1), 1-63. [Link]
-
Heijman, J., et al. (2022). Animal Models to Study Cardiac Arrhythmias. Circulation Research, 130(12), 1934-1959. [Link]
-
Tisdale, J. E. (2023). Antiarrhythmic Medications. In StatPearls. StatPearls Publishing. [Link]
-
Birkett, D. J. (1995). Therapeutic drug monitoring: antiarrhythmic drugs. British Journal of Clinical Pharmacology, 40(3), 195-199. [Link]
-
Korchev, Y. E., et al. (2013). Super-resolution Scanning Patch Clamp Reveals Clustering of Functional Ion Channels in Adult Ventricular Myocyte. Circulation Research, 112(9), 1245-1254. [Link]
-
ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation. [Link]
-
de Boer, T. P., et al. (2020). Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation. Frontiers in Physiology, 11, 288. [Link]
-
Molnar, P. (2014). Electrophysiology of Single Cardiomyocytes: Patch Clamp and Other Recording Methods. In Cardiac Electrophysiology Methods and Models (pp. 161-178). Springer. [Link]
-
Pharmacology Guy. (2023, June 16). How drugs block ion channels [Video]. YouTube. [Link]
-
Clancy, C. E., & Kass, R. S. (2003). Antiarrhythmic drug target choices and screening. ResearchGate. [Link]
-
dos Santos, J. L., et al. (2023). In Vitro Models for Improved Therapeutic Interventions in Atrial Fibrillation. Pharmaceutics, 15(8), 2125. [Link]
-
Nanion Technologies. (n.d.). Cardiomyocytes in Voltage Clamp and Current Clamp by Automated Patch Clamp. [Link]
-
Lemoine, S., et al. (2022). Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts. Frontiers in Physiology, 13, 965689. [Link]
-
Wikipedia. (2024, January 19). Thiamine. In Wikipedia. [Link]
-
Heijman, J., et al. (2016). Investigational antiarrhythmic agents: promising drugs in early clinical development. Expert Opinion on Investigational Drugs, 25(2), 147-160. [Link]
-
Tse, J. R., & Shen, M. J. (2021). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. STAR Protocols, 2(2), 100492. [Link]
-
Kaverina, N. V., et al. (1982). [The anti-arrhythmic activity of the arylamides of alpha-hexamethyleneiminocarboxylic acids]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 93(4), 54-56. [Link]
-
Conti, F. (2008). 5 Analysis of Electrophysiological Data. In Biophysics of the Cell Surface (pp. 119-153). Springer. [Link]
-
Clancy, C. E., & Kass, R. S. (2003). Antiarrhythmic drug target choices and screening. Circulation Research, 93(6), 491-499. [Link]
-
Walker, M. J. (2006). Antiarrhythmic drug research. British Journal of Pharmacology, 147(Suppl 1), S222-S231. [Link]
-
Nattel, S. (1998). Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs. Cardiovascular Research, 37(3), 567-577. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic drugs and cardiac ion channels: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Models for Improved Therapeutic Interventions in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [nanion.de]
- 14. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 20. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]
Application of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1] Its non-planar, saturated structure provides an excellent framework for the three-dimensional presentation of pharmacophoric elements, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] Unlike their flat aromatic counterparts, saturated heterocycles like pyrrolidine enable a more comprehensive exploration of chemical space, often leading to improved physicochemical properties and novel intellectual property. The 2,2,5,5-tetramethylpyrrolidine-3-carboxamide core, the focus of this guide, combines the conformational rigidity of the gem-disubstituted pyrrolidine with the versatile hydrogen bonding capabilities of the carboxamide moiety, making it a compelling starting point for the design of new therapeutic agents.
Core Application: Development of Novel Antiarrhythmic Agents
Derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide have been identified as potent antiarrhythmic agents.[2] Preclinical studies have demonstrated their efficacy in well-established animal models of cardiac arrhythmia, such as those induced by aconitine and ouabain.[2] Notably, several compounds within this class have exhibited a superior chemotherapeutic index compared to the benchmark drug, quinidine, indicating a potentially wider therapeutic window.[2]
Proposed Mechanism of Action: Sodium Channel Blockade
The antiarrhythmic activity of this compound class is likely attributable to the blockade of fast sodium channels in cardiomyocytes. This mechanism is characteristic of Class I antiarrhythmic agents. By binding to and inhibiting these channels, the compounds reduce the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in non-nodal tissues. This modulation of cardiac electrophysiology can terminate and prevent re-entrant arrhythmias.
Experimental Protocols
PART 1: Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide Derivatives
The synthesis of the target carboxamides can be efficiently achieved through a multi-step sequence, commencing with the preparation of the key intermediate, 2,2,5,5-tetramethylpyrrolidine-3-one, followed by conversion to the corresponding carboxylic acid and subsequent amide coupling.
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide derivatives.
Protocol 1.1: Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one
This protocol is adapted from a known procedure for a key precursor.
Materials:
-
2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Water-cooled condenser
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
In a 250 mL round-bottom flask equipped with a water-cooled condenser, dissolve NaOH (3 g, 106.99 mmol) in 30 mL of H₂O.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add bromine (3.56 g, 22.29 mmol) dropwise via syringe to the NaOH solution over 20 minutes at 0°C.
-
In a separate container, prepare a solution of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (3 g, 17.83 mmol) in 30 mL of H₂O.
-
Add the carboxamide solution to the reaction mixture in one portion.
-
Heat the mixture at reflux for 6 hours.
-
After cooling to room temperature, extract the mixture with EtOAc (2 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography to yield 2,2,5,5-tetramethylpyrrolidin-3-one.
Protocol 1.2: General Amide Coupling to Synthesize N-Substituted-2,2,5,5-tetramethylpyrrolidine-3-carboxamide
This protocol provides a general method for the coupling of the corresponding carboxylic acid (which can be synthesized from the ketone via standard methods like the Favorskii rearrangement) with a primary amine.
Materials:
-
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid
-
Desired primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the primary amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
PART 2: In Vivo Evaluation of Antiarrhythmic Activity
The following protocols describe the induction of arrhythmias in rats to assess the efficacy of the synthesized compounds.
Diagram of the In Vivo Experimental Workflow:
Caption: Workflow for in vivo evaluation of antiarrhythmic activity.
Protocol 2.1: Aconitine-Induced Arrhythmia Model in Rats
Rationale: Aconitine is an alkaloid that activates sodium channels, leading to an influx of sodium ions and subsequent calcium overload, which induces arrhythmias.[2]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Aconitine solution
-
Test compound solution
-
Vehicle solution (e.g., saline or appropriate solvent for the test compound)
-
ECG recording system with needle electrodes
-
Intravenous (IV) catheter
Procedure:
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Insert an IV catheter into the tail vein for drug administration.
-
Attach ECG electrodes to the limbs to record a stable baseline ECG.
-
Administer the test compound or vehicle intravenously and allow for a stabilization period (e.g., 15-30 minutes).
-
Infuse a solution of aconitine at a constant rate to induce arrhythmia.
-
Continuously monitor the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Record the dose of aconitine required to induce each type of arrhythmia.
-
The protective effect of the test compound is determined by the increase in the dose of aconitine required to induce arrhythmias compared to the vehicle control group.
Protocol 2.2: Ouabain-Induced Arrhythmia Model in Rats
Rationale: Ouabain is a cardiac glycoside that inhibits the Na⁺/K⁺-ATPase pump, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na⁺/Ca²⁺ exchanger, which can trigger arrhythmias.[2]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic
-
Ouabain solution
-
Test compound solution
-
Vehicle solution
-
ECG recording system
-
IV catheter
Procedure:
-
Follow the same initial steps for anesthesia, catheterization, and baseline ECG recording as in the aconitine model.
-
Administer the test compound or vehicle intravenously, followed by a stabilization period.
-
Administer a bolus dose of ouabain intravenously to induce arrhythmia.
-
Continuously monitor the ECG for the development of arrhythmias.
-
The antiarrhythmic efficacy is evaluated by the ability of the test compound to prevent or delay the onset of ouabain-induced arrhythmias compared to the vehicle-treated group.
Structure-Activity Relationship (SAR) and Data
While specific quantitative data from the seminal study on this compound class is not publicly available, the research highlights key structural features that influence antiarrhythmic activity.
Key SAR Insights:
-
The Pyrrolidine Scaffold: The saturated, sterically hindered pyrrolidine ring is crucial for activity.
-
The Carboxamide Linker: The amide group provides a key hydrogen bonding motif.
-
N-Substitution on the Carboxamide: The nature of the substituent on the amide nitrogen significantly modulates activity. Long-chain aminoalkyl substituents have proven effective.[2]
-
Saturation of the Pyrrolidine Ring: Saturation of the pyrroline precursor to the pyrrolidine is important for optimal activity.[2]
-
Modification of the Pyrrolidine Nitrogen: Oxidation of the pyrrolidine nitrogen to a nitroxide or its reduction to a hydroxylamine derivative leads to a decrease or complete loss of antiarrhythmic activity.[2] This suggests that a basic nitrogen at this position is important for the compound's interaction with its biological target.
Diagram of Key SAR Points:
Caption: Structure-Activity Relationship highlights for the tetramethylpyrrolidine carboxamide scaffold.
Biological Activity Summary:
| Compound Class | Animal Model | Endpoint | Result | Reference |
| 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide Derivatives | Aconitine-induced arrhythmia in rats | Prevention of arrhythmia | Active, with several derivatives showing higher activity and a better chemotherapeutic index than quinidine. | [2] |
| 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide Derivatives | Ouabain-induced arrhythmia in rats | Prevention of arrhythmia | Strong activity observed for selected potent compounds. | [2] |
Note: Specific IC₅₀ or ED₅₀ values are not available in the cited abstract.
Conclusion and Future Directions
The 2,2,5,5-tetramethylpyrrolidine-3-carboxamide scaffold represents a promising starting point for the development of novel antiarrhythmic drugs. The synthetic accessibility and the demonstrated in vivo efficacy warrant further investigation into this compound class. Future research should focus on synthesizing a broader range of derivatives to establish a more detailed quantitative structure-activity relationship, elucidating the precise molecular interactions with the sodium channel, and optimizing the pharmacokinetic and toxicological profiles of lead compounds.
References
-
Hankovsky, O., Hideg, K., Bodi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 29(7), 1138–1152. [Link]
- Di Francesco, D., & Tortora, P. (1991). Direct activation of cardiac pacemaker channels by intracellular cyclic AMP.
- Tasker, R. A., & Vanderwolf, C. H. (1987). Aconitine-induced wet-dog shakes: a model of limbic epilepsy. Experimental Neurology, 98(1), 75–89.
- Vitale, S. J., & Bub, G. (2021). Mechanisms of Ouabain-Induced Arrhythmias. International Journal of Molecular Sciences, 22(16), 8847.
- Brogden, R. N., & Todd, P. A. (1987). Quinidine. A reappraisal of its pharmacological properties and therapeutic use in the treatment of cardiac arrhythmias. Drugs, 34(2), 163–204.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
Sources
Application Notes and Protocols: Derivatization of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide for Drug Discovery
Introduction: The Strategic Value of the Tetramethylpyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[1] Within this class of heterocycles, the 2,2,5,5-tetramethylpyrrolidine moiety offers distinct advantages for the development of novel drug candidates. The incorporation of gem-dimethyl groups on the pyrrolidine ring provides steric bulk, which can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[3] This structural feature also conformationally constrains the ring, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.
This guide provides a comprehensive overview of the derivatization of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a versatile building block for creating libraries of compounds with therapeutic potential. We will detail the synthesis of the core scaffold, provide step-by-step protocols for its derivatization, and discuss the rationale behind these chemical modifications in the context of drug discovery, with a particular focus on the development of antiarrhythmic agents.[4]
Synthesis of the Core Intermediate: 2,2,5,5-Tetramethylpyrrolidin-3-one
A key precursor for the synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives is the corresponding 3-pyrrolidinone. A reliable method for its synthesis starts from 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide, as outlined in the following protocol.[5]
Protocol 1: Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one
Workflow Overview:
Caption: Workflow for the synthesis of the key intermediate.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide | 19805-75-5 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Standard vendor |
| Bromine (Br₂) | 7726-95-6 | Standard vendor |
| Ethyl Acetate (EtOAc) | 141-78-6 | Standard vendor |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Standard vendor |
| Diethyl Ether | 60-29-7 | Standard vendor |
| Tetrahydrofuran (THF) | 109-99-9 | Standard vendor |
| Silica Gel for column chromatography | 7631-86-9 | Standard vendor |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (3 g, 106.99 mmol) in deionized water (30 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add bromine (3.56 g, 22.29 mmol) dropwise to the NaOH solution over 20 minutes with continuous stirring.
-
In a separate beaker, dissolve 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (3 g, 17.83 mmol) in deionized water (30 mL).[5]
-
Add the carboxamide solution to the reaction flask in one portion.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of diethyl ether and THF (60:40) as the eluent to yield 2,2,5,5-tetramethylpyrrolidin-3-one as a yellow oil.[5]
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ = 2.31 (s, 2H), 1.67 (s, 1H), 1.22 (s, 6H), 1.17 (s, 6H).[5]
-
¹³C NMR (100 MHz, CDCl₃): δ = 62.48, 53.66, 50.70, 30.94, 27.87.[5]
Derivatization Strategies for Drug Discovery
The 2,2,5,5-tetramethylpyrrolidine-3-carboxamide scaffold can be elaborated through several synthetic routes. A particularly fruitful strategy for developing antiarrhythmic agents involves the introduction of an N-(ω-aminoalkyl) side chain, which can then be further functionalized.[4]
Caption: Key derivatization pathways from the core scaffold.
Protocol 2: Synthesis of N-(ω-Aminoalkyl) Side Chain Intermediate
This protocol describes a general method for coupling an aminoalkyl chain to the 3-carboxylic acid precursor, which can be obtained by hydrolysis of the 3-carboxamide or synthesized from the 3-pyrrolidinone.
Materials and Reagents:
| Reagent | Rationale |
| 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid | The core scaffold to be functionalized. |
| Diaminoalkane (e.g., ethylenediamine) | Provides the aminoalkyl linker. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide that activates the carboxylic acid. |
| HOBt (Hydroxybenzotriazole) | An additive that minimizes side reactions and racemization. |
| DIPEA (N,N-Diisopropylethylamine) | A non-nucleophilic base to neutralize acids formed during the reaction. |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous solvent for the coupling reaction. |
Procedure:
-
Dissolve 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the diaminoalkane (excess, e.g., 5-10 eq) in the same anhydrous solvent.
-
Slowly add the activated acid solution to the diamine solution at 0 °C.
-
Add DIPEA (2.0 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-(ω-aminoalkyl)-2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Protocol 3: Acylation of the Terminal Amino Group
This protocol details the acylation of the terminal primary amine of the side chain, a key step in generating a diverse library of derivatives with potential antiarrhythmic activity.[4]
Materials and Reagents:
| Reagent | Role |
| N-(ω-aminoalkyl)-2,2,5,5-tetramethylpyrrolidine-3-carboxamide | The substrate for acylation. |
| Acid Chloride or Activated Ester (e.g., benzoyl chloride) | The acylating agent. |
| Triethylamine or DIPEA | A base to scavenge the HCl byproduct. |
| Anhydrous Dichloromethane (DCM) | Reaction solvent. |
Procedure:
-
Dissolve the N-(ω-aminoalkyl) intermediate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography or recrystallization.
Protocol 4: Alkylation of the Terminal Amino Group via Reductive Amination
This protocol describes the alkylation of the terminal primary amine through the formation of a Schiff base with an aldehyde, followed by reduction.[4]
Materials and Reagents:
| Reagent | Role |
| N-(ω-aminoalkyl)-2,2,5,5-tetramethylpyrrolidine-3-carboxamide | The substrate for alkylation. |
| Aldehyde or Ketone (e.g., benzaldehyde) | Forms the Schiff base intermediate. |
| Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) | A reducing agent to convert the imine to a secondary amine. |
| Anhydrous Methanol or Dichloroethane (DCE) | Reaction solvent. |
Procedure:
-
Dissolve the N-(ω-aminoalkyl) intermediate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous methanol or DCE.
-
Stir the mixture at room temperature for 1-2 hours to allow for Schiff base formation.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. If using STAB, it can often be added at the start of the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Biological Applications and Future Directions
Derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide have shown significant promise as antiarrhythmic agents, with several compounds demonstrating higher activity and a better chemotherapeutic index than the reference drug quinidine.[4] The modular nature of the synthetic routes described allows for the systematic exploration of structure-activity relationships (SAR). For instance, varying the length of the aminoalkyl chain, the nature of the acyl group, or the substituents on the alkyl group can fine-tune the pharmacological properties of the molecules.
Beyond antiarrhythmic activity, the broader class of pyrrolidine derivatives has been investigated for a wide range of therapeutic applications, including as inhibitors of N-acylethanolamine acid amidase (NAAA) for the treatment of inflammation and pain, and as inhibitors of α-glucosidase and α-amylase for managing diabetes.[6][7] The unique properties conferred by the tetramethylpyrrolidine scaffold make it an attractive starting point for exploring these and other biological targets.
References
-
Bobrov, M. Y., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. Available at: [Link]
- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.
-
Hayashi, Y., et al. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nakaie, C. R., et al. (2000). Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. Peptide Science. Available at: [Link]
-
Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1. The Royal Society of Chemistry. Available at: [Link]
-
Hankovszky, O. H., et al. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry. Available at: [Link]
-
Pla-on, K., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Pharmaceutical Sciences Asia. Available at: [Link]
- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
-
Hayashi, Y., et al. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
-
Keana, J. F., & Hideg, K. (1987). New mono- And difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels. Journal of Organic Chemistry. Available at: [Link]
-
Hayashi, Y., et al. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis. Available at: [Link]
-
Reddy, T. S., et al. (2012). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Zhang, W., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs. Available at: [Link]
-
Mădălina, C., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals. Available at: [Link]
-
Vitaku, E., et al. (2014). Pyrrolidine: A Versatile Scaffold in Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Hankovszky, O. H., et al. (1986). New Antiarrhythmic Agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-Tetramethylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide | C9H18N2O2 | CID 92211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Introduction: The Analytical Imperative for a Novel Pyrrolidine Carboxamide
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a unique synthetic compound featuring a sterically hindered pyrrolidine ring and a primary carboxamide functional group. Carboxamides are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and drug discovery due to their metabolic stability and ability to form crucial hydrogen bonds.[1] The precise and accurate quantification of this molecule is paramount for its progression through the drug development pipeline, from pharmacokinetic studies to quality control of the final drug product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in various matrices. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the principles of method validation in accordance with international guidelines.[2][3]
Method Selection Rationale: Navigating the Analyte's Chemical Landscape
The chemical structure of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide—a polar molecule with a tertiary amine and a carboxamide group—guides the selection of appropriate analytical techniques. The presence of the polar functional groups suggests that HPLC with a polar-compatible stationary phase or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable.[4][5][6] The tertiary amine provides a readily ionizable site, making electrospray ionization (ESI) in mass spectrometry a highly sensitive detection method.
While the molecule's polarity might pose a challenge for traditional Gas Chromatography (GC), its relatively low molecular weight and the potential for derivatization open the door for GC-MS analysis. GC-MS can offer excellent chromatographic resolution and is a powerful tool for structural confirmation.[7][8][9][10]
For absolute quantification without the need for a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a primary method.[11][12][13] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for highly accurate measurements.[11]
This guide will focus on HPLC-MS/MS for its high sensitivity and applicability to biological matrices, and GC-MS for its high separation efficiency and confirmatory power.
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is the workhorse for quantifying drugs and metabolites in complex biological fluids due to its exceptional sensitivity and selectivity. The following protocol is designed for the analysis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in human plasma.
A. Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is critical to remove interfering matrix components that can suppress the analyte's signal in the mass spectrometer.[14][15][16] For our polar analyte in a protein-rich matrix like plasma, protein precipitation is a straightforward and effective initial cleanup step.[14][15]
Protocol: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
B. Chromatographic and Mass Spectrometric Conditions
The selection of the HPLC column and mobile phase is crucial for retaining and separating the polar analyte from other matrix components. A HILIC column is a strong candidate for this polar compound. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 1: HPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]+ → Product Ion 1; [M+H]+ → Product Ion 2 |
| Internal Standard: [M+H]+ → Product Ion | |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
C. Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[2][3][17][18] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 over the calibration range. |
| Accuracy & Precision | To determine the closeness of the measured value to the true value and the degree of scatter. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Matrix Effect | To assess the impact of matrix components on ionization. | The coefficient of variation (CV) of the matrix factor should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Workflow for HPLC-MS/MS Analysis
Sources
- 1. jocpr.com [jocpr.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. gcms.cz [gcms.cz]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
reaction conditions for alkylation of tetramethylpyrrolidine compounds
Application Note & Protocols
Topic: Reaction Conditions for the N-Alkylation of 2,2,6,6-Tetramethylpyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered Amine Alkylation
2,2,6,6-Tetramethylpyrrolidine and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their sterically encumbered nitrogen atom makes them precursors to a range of important molecules, including hindered amine light stabilizers (HALS), non-nucleophilic bases, and stable nitroxyl radicals like TEMPO. However, the very steric hindrance that imparts these unique properties also presents a significant challenge for synthetic modification, particularly N-alkylation.
Direct alkylation of a secondary amine is a fundamental transformation, yet with a substrate as bulky as tetramethylpyrrolidine, the reaction proceeds sluggishly, if at all, under standard conditions. The four methyl groups flanking the nitrogen atom effectively shield its lone pair of electrons, drastically reducing its nucleophilicity. This guide provides a detailed examination of the critical reaction parameters and offers robust protocols for successfully achieving the N-alkylation of this challenging substrate class. As a senior application scientist, this note is designed to move beyond simple step-by-step instructions, delving into the causality behind procedural choices to empower researchers to optimize these reactions for their specific needs.
The Underlying Mechanism: An SN2 Pathway Under Steric Constraint
The N-alkylation of any secondary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction is initiated by the nucleophilic attack of the amine's nitrogen lone pair on the electrophilic carbon of the alkylating agent. This concerted step, which involves the simultaneous formation of the C-N bond and cleavage of the C-X (halide) bond, is followed by a rapid acid-base reaction. A base in the reaction mixture deprotonates the resulting ammonium salt to yield the final, neutral tertiary amine product.[2]
The primary obstacle in the alkylation of 2,2,6,6-tetramethylpyrrolidine is the steric barrier to this SN2 transition state. The bulky methyl groups impede the approach of the nitrogen nucleophile to the alkyl halide, thus increasing the activation energy of the reaction. Overcoming this barrier requires careful selection of reagents and conditions that enhance the nucleophilicity of the amine and the reactivity of the electrophile.
Caption: General mechanism for the N-alkylation of a secondary amine.
Critical Reaction Parameters: A Guide to Rational Optimization
Success in alkylating hindered amines hinges on the strategic manipulation of four key variables: the base, the solvent, the alkylating agent, and the temperature.
The Role of the Base: Beyond a Simple Proton Sponge
In amine alkylations, a base is essential for neutralizing the hydrohalic acid (HX) byproduct. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For a sterically hindered amine, a more strategic approach is to use a strong, non-nucleophilic base to deprotonate the amine before the alkylation step. This generates the corresponding amide anion, a significantly more potent nucleophile, which can more readily overcome the steric barrier.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are suitable for reactions with highly reactive primary alkylating agents (like methyl iodide or benzyl bromide). Potassium carbonate is a cost-effective and common choice. Cesium carbonate, while more expensive, can sometimes offer enhanced reactivity due to the "cesium effect," which involves better solubility and coordination.
-
Strong Bases (e.g., NaH, KOtBu): For less reactive alkyl halides (e.g., primary alkyl chlorides or longer-chain bromides), a strong base like sodium hydride (NaH) is required. NaH irreversibly deprotonates the secondary amine to form the sodium amide, a super-nucleophile. The reaction is driven forward by the release of hydrogen gas. This should be performed with caution in an inert atmosphere.
The Solvent: Creating a Reactive Environment
Solvent choice is arguably the most critical factor in an SN2 reaction. The ideal solvent must dissolve the reactants while maximizing the nucleophile's reactivity.
-
Polar Aprotic Solvents (Recommended): Solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , and Dimethyl sulfoxide (DMSO) are the gold standard for this chemistry.[3][4] These solvents possess strong dipoles that effectively solvate the cation (e.g., K⁺ or Na⁺) from the base, but they cannot form hydrogen bonds to "shield" the amine or amide anion.[5][6] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction rate.[7]
-
Polar Protic Solvents (Avoid): Solvents like ethanol, methanol, or water should be avoided. Their acidic protons will form a hydrogen-bonding cage around the amine/amide nucleophile, stabilizing it and drastically reducing its reactivity.[4][5]
The Alkylating Agent: Reactivity and Structure
The structure of the electrophile is paramount. The reaction proceeds via an SN2 mechanism, so the accessibility of the electrophilic carbon is key.
-
Substrate: Only use primary (1°) or methyl alkyl halides. Secondary (2°) halides will lead to significant amounts of the competing E2 elimination product, while tertiary (3°) halides will react exclusively by elimination.[3]
-
Leaving Group: The reactivity of the alkyl halide is directly related to the stability of the leaving group. The general trend is I > Br > Cl >> F . Alkyl iodides are the most reactive and are preferred for difficult alkylations, followed by bromides. Chlorides are less reactive and may require stronger bases and higher temperatures.
Temperature and Stoichiometry
Due to the steric hindrance, these reactions often require thermal energy to proceed at a reasonable rate. Reactions may run from room temperature for highly reactive electrophiles to elevated temperatures (e.g., 60-100 °C) for more challenging substrates. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition. A slight excess (1.1-1.5 equivalents) of the alkylating agent is typically used to ensure complete consumption of the starting amine.
Data Summary: Comparison of Reaction Conditions
| Parameter | Condition A (Mild) | Condition B (Forcing) | Rationale & Causality |
| Substrate | 2,2,6,6-Tetramethylpyrrolidine | 2,2,6,6-Tetramethylpyrrolidine | Sterically hindered secondary amine. |
| Alkylating Agent | Methyl Iodide, Benzyl Bromide | 1-Bromobutane, Propyl Chloride | Condition A uses highly reactive electrophiles. Condition B is for less reactive primary halides. |
| Base | K₂CO₃ (2.0 equiv.) | NaH (1.2 equiv., 60% in oil) | K₂CO₃ is a mild base sufficient for reactive halides. NaH is a strong, irreversible base needed to generate a potent nucleophile for less reactive halides.[8] |
| Solvent | DMF or Acetonitrile | Anhydrous DMF or THF | Polar aprotic solvents are essential to maintain a reactive, "naked" nucleophile.[5] Anhydrous conditions are critical when using NaH. |
| Temperature | 25 - 60 °C | 0 °C to 80 °C | Higher temperatures are needed to overcome the activation energy for less reactive partners. NaH reactions are started at 0°C for safety. |
| Typical Yield | Good to Excellent | Moderate to Good | Yields depend heavily on the specific substrate and reaction time. |
Experimental Protocols
Protocol A: Mild Alkylation using Potassium Carbonate
This protocol is suitable for the alkylation of 2,2,6,6-tetramethylpyrrolidine with reactive primary alkyl halides like methyl iodide or benzyl bromide.
Materials:
-
2,2,6,6-Tetramethylpyrrolidine (1.0 equiv.)
-
Alkyl Halide (e.g., Methyl Iodide) (1.2 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,2,6,6-tetramethylpyrrolidine (1.0 equiv.) and anhydrous DMF (approx. 0.2 M concentration relative to the amine).
-
Add Base: Add finely powdered anhydrous potassium carbonate (2.0 equiv.) to the solution.
-
Add Alkylating Agent: Add the alkyl halide (1.2 equiv.) dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Work-up: After the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with water (2x) to remove DMF, followed by a wash with saturated brine (1x) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.
Protocol B: Forcing Alkylation using Sodium Hydride
This protocol is necessary for less reactive primary alkyl halides and provides a more potent nucleophile to overcome the steric barrier. (Caution: NaH reacts violently with water. All glassware must be flame-dried, and all reagents/solvents must be anhydrous.)
Materials:
-
2,2,6,6-Tetramethylpyrrolidine (1.0 equiv.)
-
Alkyl Halide (e.g., 1-Bromobutane) (1.2 equiv.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon bubbler
Procedure:
-
Reaction Setup: To a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add a stir bar and sodium hydride (1.2 equiv.). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula. Add anhydrous DMF to the flask.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve the 2,2,6,6-tetramethylpyrrolidine (1.0 equiv.) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension via a dropping funnel over 20-30 minutes. (Note: Hydrogen gas evolution will occur).
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.2 equiv.), either neat or dissolved in a small amount of anhydrous DMF, dropwise.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching (Caution!): Cool the reaction to 0 °C. Very slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaH. Vigorous gas evolution will occur.
-
Work-up & Purification: Once quenching is complete, proceed with the same work-up, drying, concentration, and purification steps as described in Protocol A.
Workflow & Troubleshooting
Caption: General experimental workflow for hindered amine alkylation.
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Insufficiently reactive alkyl halide. 2. Base is too weak. 3. Temperature is too low. 4. Wet reagents/solvents. | 1. Switch from R-Cl to R-Br or R-I. 2. Switch from K₂CO₃ to NaH (Protocol B). 3. Increase reaction temperature and time. 4. Ensure all reagents and solvents are rigorously dried. |
| Multiple Products Observed | 1. Overalkylation to quaternary salt. 2. Elimination (E2) side reaction. | 1. This is less common for hindered amines but can occur with very reactive agents like CH₃I. Use a strict 1.0:1.1 stoichiometry of amine to halide. 2. Ensure a primary alkyl halide is used. Avoid secondary halides. |
| Reaction Stalls | Acid generated is not fully neutralized, protonating the starting amine. | Ensure a sufficient excess of base is used (e.g., 2 full equivalents of K₂CO₃). |
References
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Alkylation of Primary and Secondary Amines. Organic Letters, 1(11), 1893–1896. [Link]
-
Maddes, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193–9198. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in Organic Synthesis
Introduction: Unveiling the Potential of a Sterically Hindered Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1][2] Its three-dimensional architecture and inherent chirality have made it a cornerstone in drug discovery. This application note focuses on a particularly intriguing derivative: 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. The gem-dimethyl groups at the 2 and 5 positions impart significant steric hindrance, which in turn influences the reactivity and conformational preferences of the molecule. This unique structural feature makes it a valuable building block for accessing novel chemical space, particularly in the synthesis of complex heterocyclic systems and pharmacologically active agents.
This guide provides an in-depth exploration of the synthesis and synthetic applications of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, offering detailed protocols and mechanistic insights to empower researchers in their quest for molecular innovation.
Core Synthesis: Accessing the Building Block
The most common and practical route to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide involves a Favorskii rearrangement of an α-haloketone derived from the readily available and inexpensive triacetoneamine (2,2,6,6-tetramethyl-4-piperidone).[3][4] This ring contraction strategy provides an efficient pathway to the desired 5-membered ring system.
Mechanistic Rationale: The Favorskii Rearrangement
The Favorskii rearrangement is a base-induced rearrangement of an α-halo ketone.[4] The reaction proceeds through a cyclopropanone intermediate. In the context of cyclic α-halo ketones, this rearrangement results in a ring contraction. The generally accepted mechanism involves the formation of an enolate on the side of the ketone opposite to the halogen. This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (in this case, ammonia or hydroxide) opens the strained cyclopropanone ring, leading to the rearranged carboxylic acid derivative. The gem-dimethyl groups on the starting piperidone scaffold are crucial for directing the rearrangement and ensuring the stability of the resulting pyrrolidine ring.
Caption: Synthetic pathway to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Detailed Synthetic Protocol
This protocol outlines a two-step synthesis starting from triacetoneamine.
Step 1: Synthesis of 3-Iodo-2,2,6,6-tetramethyl-4-piperidone
-
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone (Triacetoneamine)
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve triacetoneamine (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.1 equivalents) and potassium hydroxide (1.2 equivalents) in methanol to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-iodo ketone, which can be used in the next step without further purification.
-
Step 2: Favorskii Rearrangement to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
-
Materials:
-
Crude 3-Iodo-2,2,6,6-tetramethyl-4-piperidone
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the crude α-iodo ketone (1 equivalent) in a minimal amount of dichloromethane.
-
In a separate pressure vessel, add a concentrated aqueous solution of ammonia (10-20 equivalents).
-
Add the solution of the α-iodo ketone to the ammonia solution.
-
Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The pressure will increase, so ensure the vessel is rated for the conditions.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
-
| Step | Reactant | Reagents | Typical Yield | Purity (by ¹H NMR) |
| 1 | Triacetoneamine | I₂, KOH, MeOH | 85-95% (crude) | >90% |
| 2 | 3-Iodo-2,2,6,6-tetramethyl-4-piperidone | aq. NH₃ | 60-75% (after purification) | >98% |
Applications in Organic Synthesis
The unique steric and electronic properties of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide make it a versatile building block for a variety of synthetic transformations.
Derivatization of the Carboxamide Moiety: Amide Coupling Reactions
The primary amide of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be readily acylated or alkylated to generate a diverse library of derivatives. This is particularly relevant in medicinal chemistry for structure-activity relationship (SAR) studies.
Protocol: Synthesis of N-Aryl/Alkyl-2,2,5,5-tetramethylpyrrolidine-3-carboxamides
This protocol describes a standard amide coupling procedure using common coupling reagents.
-
Materials:
-
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid (hydrolyzed from the amide)
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted amide.
-
Causality in Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[5]
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing in the coupling reaction.
Modification of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a key functional handle for introducing further diversity. It can undergo N-alkylation, N-arylation, and acylation, providing access to a wide range of substituted pyrrolidines.
Caption: Functionalization of the pyrrolidine nitrogen.
Application in the Synthesis of Bioactive Molecules: Antiarrhythmic Agents
Derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide have shown promise as antiarrhythmic agents.[6] The general strategy involves linking the carboxamide nitrogen to an aminoalkyl chain, which is then further functionalized.
Synthetic Scheme for an Antiarrhythmic Agent Analog:
-
Amide Coupling: Couple 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid with a protected diamine (e.g., N-Boc-ethylenediamine) using standard peptide coupling conditions (e.g., HATU/DIPEA).
-
Deprotection: Remove the Boc protecting group under acidic conditions (e.g., TFA in dichloromethane).
-
Acylation/Alkylation: Acylate or alkylate the newly exposed primary amine with a desired electrophile (e.g., an acid chloride or an alkyl halide) to introduce further structural diversity.
This modular approach allows for the rapid generation of a library of compounds for biological screening. The sterically hindered pyrrolidine core likely plays a crucial role in the binding of these molecules to their biological target, potentially by orienting the side chain in a specific conformation.
Conclusion
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a valuable and versatile building block in organic synthesis. Its sterically encumbered framework provides a unique scaffold for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic route via a Favorskii rearrangement of a triacetoneamine derivative offers a practical means of accessing this compound. The presence of two distinct functional handles—the carboxamide and the secondary amine—allows for a wide range of subsequent chemical modifications. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers looking to harness the synthetic potential of this intriguing molecule.
References
-
Favorskii, A. E. The Favorskii rearrangement. Wikipedia. [Link][4]
-
Gao, Y., Liu, J., Li, Z., Guo, T., Xu, S., Zhu, H., Wei, F., Chen, S., Gebru, H., & Guo, K. (2018). Dichloroimidazolidinedione-Activated Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams. The Journal of Organic Chemistry, 83(4), 2040–2049. [Link]
-
Dömling, A. (2006). Recent Developments in Multicomponent Reactions in Applied Organic Synthesis. Chemical Reviews, 106(1), 17–89. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews, 109(9), 4439–4486. [Link]
-
Banert, K., Fink, K., Hagedorn, M., & Richter, F. (2012). Synthesis of triacetonamine N-alkyl derivatives reinvestigated. ARKIVOC, 2012(3), 379–390. [Link][7][8]
-
Hankovszky, H. O., Hideg, K., Bódi, I., & Frank, L. (1982). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 25(11), 1338–1342. [Link][6]
-
Shakhmaev, R. N., Gimalova, F. A., & Khalilov, L. M. (2018). Electrochemical Synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine. Russian Journal of General Chemistry, 88(5), 1015–1018. [Link][3]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
S. F. A. Kettle, E. L. Short, and F. C. H. Spectroscopic studies of the pyrrolidine ring. J. Chem. Soc., 291-297 (1965). [Link]
-
Chen, X., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link][9]
Sources
- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. This document is designed to address specific challenges and improve reaction yields by offering scientifically grounded explanations and actionable protocols.
Introduction
The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a sterically hindered cyclic amide, presents unique challenges. The presence of four methyl groups on the pyrrolidine ring significantly influences the reactivity of adjacent functional groups. This guide will navigate the common hurdles encountered during the synthesis, focusing on the key steps of pyrrolidine ring formation and subsequent amidation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield in the Synthesis of the Pyrrolidine Ring
Potential Cause 1: Incomplete Cyclization Reaction
The formation of the tetrasubstituted pyrrolidine ring can be sluggish due to steric hindrance. Inadequate reaction time or temperature can lead to incomplete conversion of starting materials.
Solution:
-
Prolonged Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR). Continue the reaction until the starting materials are consumed.
-
Increased Temperature: Gradually increase the reaction temperature in small increments. Be mindful of potential side reactions or decomposition at higher temperatures.
-
Alternative Catalysts: For certain cyclization strategies, such as those involving Michael additions, exploring different catalysts (e.g., organocatalysts or Lewis acids) may improve the reaction rate and yield.
Potential Cause 2: Side Reactions
Steric hindrance can sometimes favor alternative reaction pathways, leading to the formation of undesired byproducts.
Solution:
-
Control of Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one reactant may promote side reactions.
-
Slow Addition of Reagents: Adding reagents dropwise, particularly strong bases or highly reactive electrophiles, can help to control the reaction and minimize the formation of byproducts.
Problem 2: Difficulty in the Amidation of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid
The steric hindrance posed by the four methyl groups can make the amidation of the corresponding carboxylic acid challenging. Standard coupling reagents may prove ineffective.
Potential Cause 1: Ineffective Coupling Reagent
Commonly used coupling reagents like DCC or EDC may not be sufficiently reactive to overcome the steric hindrance around the carboxylic acid.
Solution:
-
More Potent Coupling Reagents: Employ more reactive coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1]
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride can then be reacted with ammonia or an appropriate amine.
Potential Cause 2: Unfavorable Reaction Conditions
Inadequate temperature or solvent choice can hinder the amidation reaction.
Solution:
-
Elevated Temperatures: Running the reaction at a higher temperature can provide the necessary activation energy to overcome the steric barrier.
-
Aprotic Polar Solvents: Use aprotic polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to improve the solubility of the reactants and facilitate the reaction.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide?
A common and effective strategy involves a two-step process:
-
Synthesis of the unsaturated precursor: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a commercially available starting material.[2][3]
-
Reduction of the double bond: The pyrroline precursor can be reduced to the desired saturated pyrrolidine. Catalytic hydrogenation using a palladium or platinum catalyst is a standard method for this transformation.
Q2: Can I synthesize the target molecule through amidation of 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid?
Yes, this is a viable route. However, as detailed in the troubleshooting guide, the steric hindrance from the tetramethyl substitution requires careful selection of a potent coupling reagent or conversion of the carboxylic acid to a more reactive derivative like an acid chloride.[4]
Q3: What are some of the challenges in synthesizing tetrasubstituted pyrrolidines?
The synthesis of tetrasubstituted pyrrolidines is known to be challenging due to the steric hindrance imposed by the substituents. This can lead to lower reaction rates, the need for more forcing reaction conditions, and the potential for increased side reactions.[5] Careful optimization of reaction parameters is crucial for achieving good yields.
Q4: How can I purify the final product?
Purification of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of any remaining impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Q5: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. When working with reactive reagents such as thionyl chloride or oxalyl chloride, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide via Reduction of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
-
Methanol (or Ethanol)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, but this may require optimization).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or ¹H NMR) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amidation of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid using SOCl₂
Materials:
-
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide solution (concentrated)
-
Ice bath
Procedure:
-
Suspend 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by IR for the disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride carbonyl stretch).
-
Remove the excess SOCl₂ and DCM under reduced pressure.
-
Cool the resulting crude acid chloride in an ice bath.
-
Carefully and slowly add a concentrated solution of ammonium hydroxide. Caution: This reaction is exothermic.
-
Stir the mixture until the reaction is complete.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Parameter | Recommended Conditions for Reduction | Recommended Conditions for Amidation (via Acid Chloride) |
| Solvent | Methanol or Ethanol | Anhydrous Dichloromethane |
| Key Reagent | H₂, 10% Pd/C | Thionyl Chloride, Ammonium Hydroxide |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Pressure | 1-3 atm (Hydrogenation) | Atmospheric |
| Work-up | Filtration, Concentration | Aqueous Extraction, Concentration |
| Purification | Column Chromatography/Recrystallization | Column Chromatography/Recrystallization |
Workflow Diagrams
Synthetic Workflow: Reduction Route
Caption: Reduction of the pyrroline precursor.
Synthetic Workflow: Amidation Route
Sources
- 1. Sci-Hub. 3′-3′,3′-5′ and 5′-5′ TpT-Amides: Synthesis, Characterization and Alkaline Hydrolysis / Nucleosides and Nucleotides, 1983 [sci-hub.st]
- 2. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, 99% 5 g | Request for Quote [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Welcome to the technical support center for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this sterically hindered pyrrolidine derivative. Drawing upon established principles of organic chemistry and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.
Introduction to Purification Challenges
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide presents a unique set of purification challenges primarily due to its sterically hindered nature and the presence of both a basic nitrogen atom and a polar carboxamide group. The bulky tetramethyl substitution can impede the removal of closely related impurities, while the dual functionality can lead to solubility issues and interactions with chromatographic media.
This guide will address these challenges by providing a logical framework for troubleshooting common issues and offering practical solutions grounded in established chemical principles.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Problem 1: Low Yield After Initial Synthesis and Work-up
Possible Causes:
-
Incomplete Reaction: The steric hindrance around the carboxylic acid precursor (2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid) can make amide formation challenging, leading to a significant amount of unreacted starting material.[1][2]
-
Product Loss During Extraction: The amphiphilic nature of the product, containing both a nonpolar tetramethylpyrrolidine ring and a polar carboxamide, might lead to partitioning between organic and aqueous layers during work-up.
-
Side Reactions: Depending on the amide formation conditions, side reactions such as the formation of dimers or other byproducts can consume the starting material.
Solutions:
-
Reaction Optimization:
-
Coupling Reagents: Employ robust coupling reagents known to be effective for hindered carboxylic acids, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to drive the amidation to completion.[3]
-
Activation: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride, can improve the reaction rate and yield.[4][5]
-
-
Extraction Protocol:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction. Keeping the pH neutral to slightly basic will ensure the pyrrolidine nitrogen is not protonated, maximizing its solubility in the organic phase.
-
Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, to better solvate the polar carboxamide group. Multiple extractions (3-4 times) are recommended to ensure complete recovery.
-
Problem 2: Persistent Impurities Observed by NMR or LC-MS
Common Impurities & Their Identification:
| Impurity | Identification by 1H NMR | Identification by LC-MS |
| Unreacted Carboxylic Acid | Absence of amide protons (broad singlets), presence of a carboxylic acid proton (very broad singlet, >10 ppm). | A peak with a mass corresponding to the starting carboxylic acid (C9H17NO2, M.W. 187.24 g/mol ).[6] |
| Unreacted Amine Source (e.g., Ammonium Salt) | Will not be visible in organic solvent NMR if it's an inorganic salt. | Not typically observed in reverse-phase LC-MS under standard conditions. |
| Coupling Agent Byproducts | Characteristic signals depending on the reagent used (e.g., dicyclohexylurea from DCC appears as a white precipitate and may show broad signals in the NMR).[7][8] | Peaks corresponding to the masses of the coupling agent and its byproducts. |
Purification Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities, including unreacted starting amine if a substituted amine was used. The protonated product may also partition into the aqueous layer, so care must be taken.
-
Wash with a dilute basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
-
Recrystallization:
-
Solvent Screening: The choice of solvent is critical. Based on the purification of a similar tetraethyl analogue, isopropanol is a good starting point.[9] A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.
-
Troubleshooting: If the product oils out, try using a solvent mixture (e.g., ethyl acetate/hexanes, acetone/water) or slow cooling. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for separating compounds of moderate polarity. For 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, a higher proportion of ethyl acetate or the addition of a more polar solvent like methanol may be necessary due to the polar carboxamide group. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent peak tailing caused by the interaction of the basic pyrrolidine nitrogen with the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q1: My purified product still shows broad peaks in the 1H NMR. What could be the cause?
A1: Broad peaks in the NMR spectrum of a pyrrolidine-containing compound can be due to several factors:
-
Residual Paramagnetic Species: If the synthesis involved nitroxide radical intermediates, trace amounts of these species can cause significant line broadening.
-
Conformational Isomerism: The pyrrolidine ring can undergo conformational exchange on the NMR timescale, leading to broadened signals. Running the NMR at a higher temperature may resolve these into sharper peaks.
-
Proton Exchange: The N-H protons of the amide and the pyrrolidine N-H can exchange with each other or with trace amounts of water in the NMR solvent. Adding a drop of D2O to the NMR tube will cause the N-H peaks to disappear, confirming their identity.
Q2: I am having trouble separating my product from the starting carboxylic acid by column chromatography. What can I do?
A2: The polarities of the carboxylic acid and the carboxamide can be quite similar, making chromatographic separation challenging.
-
Derivative Formation: Consider temporarily protecting the pyrrolidine nitrogen with a Boc group. This will make the molecule less polar and may improve separation from the more polar carboxylic acid. The Boc group can be subsequently removed under acidic conditions.
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).
Q3: What is the best way to assess the final purity of my 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
1H and 13C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS: To detect non-volatile impurities and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV-Vis or ELSD) to quantify the purity.
-
Elemental Analysis (CHN): To confirm the elemental composition of the final product.
Experimental Workflow: Purification of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
The following is a generalized purification workflow based on common techniques for similar compounds. Note: This protocol may require optimization for your specific reaction mixture.
Caption: Generalized purification workflow for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
References
-
Human Metabolome Database. (2021). Metabocard for 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). Retrieved from [Link]
-
Georganics. (n.d.). 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Retrieved from [Link]
- Hankovszky, O. H., Hideg, K., Bodi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 29(7), 1138–1152.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
- Sommer, H., & Latscha, H. P. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(10), 708-713.
- Kirilyuk, I. A., Bobko, A. A., Grigor'ev, I. A., & Zweier, J. L. (2012). A simple method of synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl and preparation of reduction-resistant spin labels and probes of pyrrolidine series. Molecules, 17(9), 10994–11011.
- Barrett, A. G. M., & Seefeld, M. A. (1993). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Alberico, D., Capriati, V., Degennaro, L., & Luisi, R. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1887–1894.
-
Royal Society of Chemistry. (2011). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
- Kiani, H., & Rahimpour, M. R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- Lipshutz, B. H., & Kim, S. (2017). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 8(7), 5172–5176.
- Capon, B., & McManus, S. P. (1976). The complete conversion of the highly hindered ester, 2-carbamoylphenyl mesitoate, into the highly hindered amide, mesitamide, via base-catalysed intramolecular nucleophilic amide-group participation. Journal of the Chemical Society, Perkin Transactions 2, (7), 839-842.
- Bothwell, J. H. F., Griffin, J. L., & MacFarlane, J. A. (2010). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Toxicology and Applied Pharmacology, 243(1), 1-13.
- Wang, Q., Li, X., & Zhu, J. (2020). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 7(18), 2686-2691.
-
El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. Retrieved from [Link]
-
Andrey K. (2014). Amide Formation from Carboxylic Acids. Retrieved from [Link]
Sources
- 1. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide | C9H18N2O2 | CID 92211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrogenation of Tetramethyl-3-pyrroline-3-carboxamide
Welcome to the technical support center for the catalytic hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide to its corresponding saturated pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and achieve optimal results. Our approach is grounded in established principles of catalytic hydrogenation and tailored to the unique structural features of this substrate.
Introduction: The Chemistry at Hand
The catalytic hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is a crucial step in the synthesis of various compounds, particularly in the development of novel therapeutics. The desired transformation involves the saturation of the endocyclic carbon-carbon double bond to yield 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Caption: Desired hydrogenation of tetramethyl-3-pyrroline-3-carboxamide.
However, the steric hindrance imposed by the four methyl groups and the presence of the carboxamide functionality can lead to specific side reactions. This guide will help you navigate these potential pitfalls.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.
Problem 1: Incomplete or Sluggish Reaction
Q: My reaction is very slow, or I observe a significant amount of starting material even after a prolonged reaction time. What could be the cause and how can I fix it?
A: Incomplete conversion is a common issue, often stemming from catalyst deactivation or insufficient reaction conditions to overcome the steric hindrance of the tetrasubstituted double bond.
Possible Causes and Step-by-Step Solutions:
-
Catalyst Activity:
-
Cause: The catalyst may be old, improperly stored, or poisoned.
-
Solution:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to prevent oxidation, especially for catalysts like Palladium on carbon (Pd/C).
-
Consider potential poisons in your starting material or solvent. Common catalyst poisons include sulfur, thiols, and strong coordinating ligands. Purify your starting material and use high-purity, degassed solvents.
-
-
-
Reaction Conditions:
-
Cause: The hydrogen pressure or reaction temperature may be too low to facilitate the hydrogenation of the sterically hindered double bond.
-
Solution:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. A higher pressure increases the concentration of hydrogen on the catalyst surface, which can enhance the reaction rate.
-
Increase Temperature: Cautiously increase the reaction temperature. While this can improve the rate, be aware that higher temperatures may also promote side reactions. Monitor the reaction closely by TLC or LC-MS.
-
-
-
Catalyst Choice:
-
Cause: The chosen catalyst may not be optimal for this specific transformation.
-
Solution:
-
While Pd/C is a common choice, consider more active catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina (Rh/Al₂O₃). These are often more effective for the hydrogenation of sterically hindered alkenes.[1]
-
-
| Catalyst | Typical Loading (w/w) | Pressure (psi) | Temperature (°C) | Solvent | Notes |
| 10% Pd/C | 5-10% | 50-500 | 25-80 | Methanol, Ethanol | Common starting point, may be sluggish. |
| PtO₂ | 1-5% | 50-500 | 25-60 | Acetic Acid, Ethanol | Generally more active for hindered alkenes. |
| 5% Rh/Al₂O₃ | 2-5% | 100-1000 | 25-100 | Ethanol, Methanol | Can be very effective but may also promote ring opening at higher temperatures. |
Self-Validation: To confirm if catalyst poisoning is the issue, you can run a small-scale control reaction with a known, easily hydrogenated substrate (e.g., cyclohexene) using the same batch of catalyst and solvent. If this reaction also fails, catalyst or solvent quality is the likely culprit.
Problem 2: Presence of an Unexpected Byproduct with a Lower Molecular Weight
Q: My post-reaction analysis (e.g., GC-MS or LC-MS) shows a significant peak corresponding to a compound with a lower molecular weight than my desired product. What is this byproduct and how can I prevent its formation?
A: A lower molecular weight byproduct often indicates a fragmentation of the pyrrolidine ring, a side reaction known as hydrogenolysis or ring opening .
Caption: Illustration of potential C-N bond cleavage leading to ring opening.
Mechanism Insight: The C-N bonds in the pyrrolidine ring can be susceptible to cleavage under harsh hydrogenation conditions, leading to the formation of linear amino-carboxamides. This is more likely to occur at higher temperatures and with certain catalysts.
Mitigation Strategies:
-
Milder Reaction Conditions:
-
Action: Reduce the reaction temperature and/or hydrogen pressure. Ring opening is often favored at elevated temperatures.
-
Rationale: By using milder conditions, you can often find a window where the hydrogenation of the C=C bond is efficient, but the energy barrier for C-N bond cleavage is not overcome.
-
-
Catalyst Selection:
-
Action: If using a highly active catalyst like Rhodium, consider switching to Palladium or Platinum, which may be less prone to inducing hydrogenolysis in this system.
-
Rationale: The choice of metal can significantly influence the reaction pathway. Palladium is often a good choice for selective hydrogenations.
-
-
Solvent Choice:
-
Action: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common. If ring opening is a persistent issue, consider a less polar aprotic solvent like ethyl acetate, although this may affect the reaction rate.
-
Self-Validation: To confirm the identity of the byproduct, isolation and characterization by NMR and high-resolution mass spectrometry are recommended.
Problem 3: Formation of a Byproduct with a Higher Polarity
Q: I am observing a more polar spot on my TLC plate that is not my starting material or desired product. What could this be?
A: A more polar byproduct could indicate over-reduction of the carboxamide group to an amino alcohol.
Caption: Potential over-reduction of the carboxamide group.
Mechanism Insight: While amides are generally stable to catalytic hydrogenation, some catalysts, particularly under forcing conditions (high temperature and pressure), can reduce the carbonyl group of the amide to a methylene group, or in this case, potentially to an alcohol.[2]
Prevention and Control:
-
Reaction Conditions:
-
Action: As with ring opening, use the mildest conditions possible that still afford a reasonable reaction rate for the C=C bond hydrogenation. Avoid excessive temperatures and pressures.
-
Rationale: Amide reduction typically requires more forcing conditions than alkene hydrogenation.
-
-
Catalyst Choice:
-
Action: Palladium-based catalysts are generally less likely to reduce amides compared to more reactive metals like Rhodium or Ruthenium.
-
Rationale: The chemoselectivity of the catalyst is key. For the hydrogenation of α,β-unsaturated amides, the desired outcome is the selective reduction of the alkene.[3]
-
Self-Validation: The presence of a primary alcohol can be confirmed by derivatization (e.g., acetylation) and subsequent analysis, or by characteristic signals in the ¹H and ¹³C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst to start with for the hydrogenation of tetramethyl-3-pyrroline-3-carboxamide?
A1: A good starting point is 10% Palladium on carbon (Pd/C) at 5-10% w/w loading. It is a versatile and often selective catalyst. If the reaction is too slow, consider switching to Platinum(IV) oxide (PtO₂).
Q2: How do I safely handle hydrogenation catalysts?
A2: Many hydrogenation catalysts, particularly Pd/C, are pyrophoric, meaning they can ignite spontaneously in air, especially when dry and finely divided. Always handle the catalyst in a wet state (e.g., as a paste in the reaction solvent) and under an inert atmosphere. When filtering the reaction mixture, the filter cake should not be allowed to dry in the open air. Quench the catalyst on the filter paper with plenty of water before disposal.
Q3: Can I use transfer hydrogenation for this reaction?
A3: Transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, can be an alternative to using gaseous hydrogen. It often proceeds under milder conditions and can sometimes offer different selectivity. Palladium-based catalysts are commonly used for transfer hydrogenation. This could be a viable option if high-pressure hydrogenation is not feasible in your lab.
Q4: How does the steric hindrance from the four methyl groups affect the reaction?
A4: The gem-dimethyl groups at the 2 and 5 positions create significant steric hindrance around the double bond. This makes it more difficult for the alkene to adsorb onto the catalyst surface, which is a key step in the hydrogenation mechanism.[1] This is a primary reason why this reaction may require more forcing conditions (higher pressure, more active catalyst) than the hydrogenation of a less substituted pyrroline.
Q5: My reaction seems to have stalled. Can I add more catalyst?
A5: Adding more catalyst to a stalled reaction can sometimes restart it, especially if the initial catalyst has been poisoned. However, it is crucial to do this under an inert atmosphere to avoid ignition. A better approach is to filter the reaction mixture (under inert conditions), and restart the reaction with fresh catalyst and newly purged with hydrogen. This will give you a clearer indication of whether catalyst deactivation was the issue.
References
- Simmons, B. J., et al. (2017). A nickel-catalyzed reduction of secondary and tertiary amides provides amines. Organic Letters, 19(8), 1910-1913.
- Yao, W., et al. (2019). Transition-metal-free catalytic protocols for controlled reduction of amide functions using cheap and bench-stable hydrosilanes as reducing agents. The Journal of Organic Chemistry, 84(22), 14627-14635.
- Breit, B., & Youn, S. W. (2004). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.
- Corma, A., Serna, P., & Concepción, P. (2007). Chemoselective hydrogenation of α,β-unsaturated aldehydes and ketones with Pt nanoparticles on an amine-functionalized support.
- Ma, S., & Yu, S. (2005). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst.
- Ota, E., & Yamaguchi, J. (2024). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. European Journal of Organic Chemistry.
- Cole-Hamilton, D. J., et al. (2012). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 16(7), 1237-1246.
- Szostak, M., & Procter, D. J. (2012). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 134(4), 2144-2147.
- Beller, M., & Jagadeesh, R. V. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions.
Sources
- 1. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Welcome to the technical support guide for the derivatization of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique challenges presented by this sterically hindered molecule.
Introduction: The Challenge of Steric Hindrance
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a molecule characterized by significant steric hindrance around its reactive sites: the secondary amine of the pyrrolidine ring and the primary amide group. The four bulky methyl groups at the 2 and 5 positions shield these functional groups, making them less accessible to derivatizing reagents.[1][2] Consequently, standard derivatization protocols often result in low or incomplete yields, demanding a more rigorous and optimized approach.
This guide focuses on converting the analyte into a more volatile and thermally stable form for Gas Chromatography (GC) analysis or enhancing its detectability for Liquid Chromatography (LC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization reaction shows low or no product yield. What is the most likely cause?
Answer: The primary culprit is almost certainly the significant steric hindrance from the tetramethyl groups. Amides are inherently less reactive towards derivatization than alcohols, phenols, or carboxylic acids; this effect is magnified by the bulky molecular structure. Standard reaction conditions (e.g., room temperature, short incubation times) are often insufficient to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Heating is often necessary to provide the energy needed to overcome the activation barrier imposed by steric hindrance.[3][4] Start with a modest temperature (e.g., 60-70°C) and incrementally increase it.
-
Extend Reaction Time: For sterically hindered compounds, reactions that take minutes for simpler molecules may require several hours.
-
Increase Reagent Concentration: Use a significant molar excess of the derivatizing reagent. A general rule of thumb for silylation is at least a 2:1 molar ratio of the reagent to each active hydrogen on the analyte. For this molecule, a much higher excess may be necessary.
-
Utilize a Catalyst: For silylation reactions, adding a catalyst like trimethylchlorosilane (TMCS) can significantly enhance the reactivity of the silylating agent (e.g., BSTFA).[5]
Q2: I'm seeing multiple peaks in my chromatogram for a single analyte. What are they?
Answer: Multiple peaks usually indicate incomplete derivatization or the presence of reaction byproducts.
-
Partially Derivatized Species: Your molecule has two potential derivatization sites (the amide -NH2 and the ring's secondary amine -NH). It's possible to have mono- and di-derivatized products, each with a different retention time. The amide hydrogens are generally less reactive than the amine hydrogen.
-
Unreacted Analyte: A peak corresponding to the underivatized starting material may still be present.
-
Reagent Artifacts: Excess derivatizing reagent or its byproducts can sometimes appear in the chromatogram, especially if they are volatile.[3]
-
Degradation Products: If the reaction temperature is too high, the analyte or the derivative might degrade.
To diagnose, run a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to see how the peak ratios change. The desired product peak should grow while the starting material and intermediate peaks shrink.
Q3: My derivatized sample gives a poor or decreasing signal over time. What's causing this instability?
Answer: This issue typically points to the hydrolysis of the derivative. Silyl derivatives, in particular, are highly sensitive to moisture.[3]
Preventative Measures:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent moisture contamination.
-
Thoroughly Dry Your Sample: Before adding the derivatization reagent, ensure your sample extract is completely dry. If necessary, use a drying agent like anhydrous sodium sulfate and then evaporate the solvent.[3]
-
Use Silanized Glassware: Active silanol groups on the surface of standard glassware can adsorb the analyte or promote derivative degradation. Using silanized vials and inserts can prevent these losses.[3]
-
Analyze Promptly: Analyze derivatized samples as soon as possible.[6] If storage is necessary, cap the vials tightly and store them at low temperatures.
Q4: The dried extract of my sample is not dissolving in the derivatization reagent. What can I do?
Answer: Poor solubility will prevent the reaction from proceeding efficiently.[7] While some derivatization reagents can be used neat, a co-solvent is often required.
Solution: Add a small amount of an appropriate anhydrous solvent to first dissolve the sample before adding the derivatization reagent. Pyridine is an excellent choice for silylation reactions as it is a good solvent for many organic molecules and can also act as a catalyst by scavenging HCl produced when using reagents like TMCS.[7] Other options include acetonitrile or dimethylformamide (DMF).
Optimizing Reaction Conditions: A Comparative Overview
For GC-MS analysis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, silylation and acylation are the most common and effective derivatization strategies.[5] The choice depends on the specific analytical requirements.
| Parameter | Silylation (e.g., BSTFA + TMCS) | Acylation (e.g., TFAA, PFPA) |
| Target Groups | Amide (-NH2), Amine (-NH) | Amide (-NH2), Amine (-NH) |
| Mechanism | Replaces active hydrogens with a trimethylsilyl (TMS) group.[3] | Converts active hydrogen groups into stable trifluoroacetyl or pentafluoropropionyl amides.[3] |
| Advantages | Highly reactive reagents available. Byproducts are often volatile and do not interfere.[3] | Derivatives are generally very stable. Excellent for trace analysis with an Electron Capture Detector (ECD).[8] |
| Challenges | Derivatives are highly moisture-sensitive. Requires strictly anhydrous conditions. Acidic byproducts can form. | |
| Starting Temp. | 70 - 90°C | 60 - 70°C |
| Starting Time | 1 - 3 hours | 30 - 60 minutes |
| Catalyst | TMCS (1-10%) is highly recommended to overcome steric hindrance. | Often not required, but a mild base (e.g., pyridine) can be used. |
| Solvent | Pyridine, Acetonitrile (anhydrous) | Acetonitrile, Ethyl Acetate (anhydrous) |
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This protocol provides a robust starting point for the derivatization of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. Further optimization of time and temperature may be required based on your specific sample matrix and instrumentation.
Materials:
-
Dried sample extract or standard
-
2 mL screw-top reaction vial (silanized recommended)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine
-
Heating block or oven
-
Nitrogen or Argon gas line for drying
Procedure:
-
Sample Preparation: Place the sample (typically 10-100 µg) into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solubilization: Add 50 µL of anhydrous pyridine to the dried sample. Gently vortex for 15-30 seconds to ensure the analyte is fully dissolved.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The solution should be in significant molar excess of the analyte.
-
Reaction: Immediately cap the vial tightly. Place it in a heating block set to 80°C and allow it to react for 2 hours .
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature. Do not open the vial while it is hot.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Visualized Workflows and Mechanisms
Troubleshooting Low Derivatization Yield
The following diagram outlines a logical workflow for troubleshooting incomplete reactions, which is the most common issue encountered with this molecule.
Caption: A decision-tree for troubleshooting low derivatization yield.
Simplified Silylation Mechanism
This diagram illustrates the silylation of the amide group using BSTFA, with TMCS acting as a catalyst. The catalyst enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by the amide nitrogen.
Caption: Catalyzed silylation of the primary amide group.
References
-
Yunus, K., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Human Metabolome Database. (2021). 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). Retrieved from [Link]
-
Chambers, A. G., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Retrieved from [Link]
-
Wang, Z., et al. (2021). Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks. Nature Communications. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Retrieved from [Link]
-
Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Retrieved from [Link]
-
Trajkovska, F., et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Retrieved from [Link]
-
Raynie, D. E. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Retrieved from [Link]
-
Dadfarnia, S., et al. (2011). Optimization of Simultaneous Derivatization and Extraction of Aliphatic Amines in Water Samples With Dispersive Liquid-Liquid Microextraction Followed by HPLC. Journal of Separation Science. Retrieved from [Link]
-
LCGC. (2015). A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. Current Trends in Mass Spectrometry. Retrieved from [Link]
-
Higashi, T. (2021). Derivatization in Liquid Chromatography for Mass Spectrometric Detection. ResearchGate. Retrieved from [Link]
-
Gouseti, O., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in solution
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in their experimental workflows. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered when working with this compound in solution.
Introduction to the Stability of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a sterically hindered cyclic amide. The stability of this compound in solution is paramount for reproducible and accurate experimental outcomes. While amides are generally considered stable functional groups, they are susceptible to degradation under certain conditions.[1] The primary degradation pathway for amides is hydrolysis, which can be catalyzed by both acids and bases.[1][2] Furthermore, exposure to elevated temperatures and light can also induce degradation. This guide will provide a framework for identifying, mitigating, and troubleshooting stability-related issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide solutions.
Issue 1: Unexpected Decrease in Compound Concentration or Loss of Activity Over Time
Symptoms:
-
Inconsistent results in bioassays.
-
Lower than expected peak area in chromatographic analysis (e.g., HPLC).
-
Need to prepare fresh solutions more frequently than anticipated.
Potential Causes and Solutions:
-
Hydrolysis: The amide bond in 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.[1][2]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is often slower than acid-catalyzed hydrolysis but can be significant, especially with heating.[3][4]
-
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your stock and working solutions. The optimal pH for stability is likely near neutral (pH 6-8).
-
Buffer Selection: If a buffer is required for your experiment, choose a buffer system that maintains a stable pH in the desired range. Be aware that some buffer components can catalyze hydrolysis.
-
Temperature Control: Store stock solutions at recommended temperatures (typically 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to equilibrate to room temperature before dilution to prevent condensation and concentration changes.
-
Freshness of Solutions: Prepare fresh working solutions daily from a refrigerated or frozen stock. For sensitive experiments, consider preparing fresh stock solutions more frequently.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks, often with different retention times, appear in HPLC or LC-MS analysis of aged solutions.
-
Changes in the overall chromatographic profile of the sample.
Potential Causes and Solutions:
-
Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, photodegradation, or thermal stress. The primary hydrolysis product would be 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid and ammonia.
Troubleshooting Workflow:
Caption: Workflow for investigating unknown peaks.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6][7]
Objective: To intentionally degrade 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide under various stress conditions to identify potential degradation products.
Materials:
-
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and heat at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9][10][11][12] A control sample should be wrapped in aluminum foil to protect it from light.
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.[13][14][15][16][17] This will help in identifying and separating the degradation products from the parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide?
A1: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), store solutions at -20°C or below in airtight containers to minimize solvent evaporation and exposure to moisture. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Q2: What are the likely degradation pathways for this compound?
A2: The most probable degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to form 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid and ammonia. This is accelerated by acidic or basic conditions and heat.
-
Photodegradation: The tetramethylpyrrolidine moiety is a known Hindered Amine Light Stabilizer (HALS).[18] While HALS are designed to be photostable, prolonged exposure to high-intensity UV light can lead to complex radical-mediated degradation pathways.[19][20][21]
-
Thermal Degradation: At elevated temperatures, in addition to hydrolysis, other decomposition pathways may become relevant, potentially involving ring-opening or other rearrangements.[22][23]
Caption: Potential degradation pathways.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[13][14][15][16][17] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: How can I prevent photodegradation of my solutions?
A4: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light. Minimize the exposure of your solutions to ambient light during experimental procedures.
Q5: Are there any known incompatibilities with common solvents or excipients?
Summary of Stability Influencing Factors
| Factor | Effect on Stability | Mitigation Strategies |
| pH | Acidic or basic pH significantly accelerates hydrolysis. | Maintain solutions at or near neutral pH (6-8). Use appropriate buffers. |
| Temperature | Higher temperatures increase the rate of all degradation reactions. | Store solutions at recommended low temperatures (2-8°C or -20°C). Avoid excessive heat during experiments. |
| Light | UV and even ambient light can cause photodegradation. | Use amber vials or protect solutions from light with aluminum foil. |
| Oxidizing Agents | May lead to oxidative degradation of the molecule. | Avoid contact with strong oxidizing agents. Use freshly prepared solvents. |
References
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide. PubChem.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. 2019.
- Thermal Stability Testing for Pharmaceuticals and Advanced M
- Development of forced degradation and stability indicating studies of drugs—A review.
- The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA. 2025.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- The effect of a hindered amine light stabilizer on the aging behavior of moisture-curable polyurethane as a cultural relics consolidant. Polimery.
- Stability testing of existing active substances and rel
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin.
- Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. 2024.
- Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. YouTube. 2021.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022.
- Showing metabocard for 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895).
- Thermal Stability of Drugs. NETZSCH Analyzing & Testing. 2020.
- Hindered Amine Light Stabilizer: Protecting Polymers
- Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature w
- Q1B Photostability Testing of New Drug Substances and Products March 1996. U.S.
- Stability-Indic
- 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. PubChem.
- HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. Tintoll.
- Stability Testing of Pharmaceutical Products. 2012.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020.
- Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Phar. Research Square. 2023.
- Hydrolysis of Amide (Acid & Base catalysed)-Reaction & Mechanism#mscchemistrynotes@itschemistrytime. YouTube. 2022.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. National Institutes of Health (NIH). 2024.
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. Semantic Scholar. 2021.
- the hydrolysis of amides. Chemguide.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Georganics.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmainfo.in [pharmainfo.in]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. fda.gov [fda.gov]
- 12. ikev.org [ikev.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.vscht.cz [web.vscht.cz]
- 16. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 17. ijpsm.com [ijpsm.com]
- 18. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 19. 3vsigmausa.com [3vsigmausa.com]
- 20. welltchemicals.com [welltchemicals.com]
- 21. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven insights and practical troubleshooting strategies when your synthesized carboxamide derivatives exhibit lower-than-expected biological activity. As Senior Application Scientists, we understand that navigating the complexities of drug discovery requires a blend of deep scientific knowledge and practical, field-tested experience. This resource is structured to logically guide you through potential causes of low bioactivity and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when dealing with underperforming carboxamide derivatives.
Q1: What are the primary factors that can contribute to the low bioactivity of my newly synthesized carboxamide derivatives?
The bioactivity of a compound is a multifactorial property influenced by its physicochemical characteristics, its interaction with the biological target, and its stability in the assay environment.[1][2] Key factors include:
-
Poor Solubility: The compound may not be sufficiently dissolved in the assay buffer to reach an effective concentration at the target site.[3]
-
Low Permeability: In cell-based assays, the compound may not be able to cross the cell membrane to reach an intracellular target.[4]
-
Metabolic Instability: The compound could be rapidly metabolized by enzymes present in the in vitro system (e.g., in cell lysates or serum-containing media).[5]
-
Off-Target Binding: The compound might be binding to other proteins or components in the assay, reducing the concentration available to bind to the intended target.[6]
-
Incorrect Structure-Activity Relationship (SAR) Assumptions: The molecular design might not be optimal for binding to the target.[7][8]
-
Assay-Related Artifacts: The observed low activity could be due to interference with the assay technology itself.[9]
Q2: How can I quickly assess if solubility is the main issue for my carboxamide derivative?
A simple visual inspection of your stock solution and the final assay well can be informative. Look for any signs of precipitation. A more quantitative approach is to perform a kinetic solubility assay. Additionally, you can try solubilizing the compound in a small amount of a different biocompatible solvent, though it's crucial to include a vehicle control to account for any solvent effects on the assay. Modifications to the compound, such as incorporating water-soluble substituents, can also improve solubility.[10]
Q3: My carboxamide derivative shows good activity in a biochemical assay but fails in a cell-based assay. What could be the reason?
This is a common challenge and often points towards issues with cell permeability or metabolic instability.[4][11] In a biochemical assay, the compound has direct access to the purified target protein. In a cell-based assay, it must first cross the cell membrane and then remain intact within the cell to exert its effect. It's also possible that the compound is being actively pumped out of the cell by efflux transporters.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues related to low bioactivity.
Guide 1: Diagnosing and Overcoming Solubility and Permeability Issues
Poor aqueous solubility is a frequent hurdle for carboxamide derivatives.[3] This guide will help you systematically investigate and address this problem.
Experimental Workflow for Solubility and Permeability Assessment
Caption: Troubleshooting workflow for solubility and permeability.
Step-by-Step Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your carboxamide derivative in 100% DMSO.
-
Serially dilute the stock solution in DMSO.
-
Add the DMSO solutions to your aqueous assay buffer to achieve the final desired concentrations (ensure the final DMSO concentration is consistent and low, typically <1%).
-
Incubate for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Causality: This assay mimics the conditions of many in vitro screens where a compound is rapidly diluted from a DMSO stock into an aqueous buffer. It helps identify compounds that may precipitate under these conditions, leading to an artificially low apparent bioactivity.
Solutions and Strategies
| Problem | Potential Solution | Scientific Rationale |
| Low Kinetic Solubility | Modify the formulation by using co-solvents (e.g., PEG, ethanol) or excipients.[12] | Co-solvents can increase the solubility of hydrophobic compounds in aqueous media. |
| Low Thermodynamic Solubility | Structural modification: Introduce polar or ionizable groups (e.g., amines, carboxylic acids).[13] | Increasing the polarity of the molecule can enhance its interaction with water, thereby improving solubility. |
| Low Permeability | Prodrug approach: Mask polar functional groups with lipophilic moieties that are cleaved inside the cell.[4][14] | This strategy increases the lipophilicity of the compound, facilitating its passage across the cell membrane via passive diffusion.[15] |
Guide 2: Investigating Metabolic Instability
Carboxamide bonds can be susceptible to hydrolysis by cellular enzymes like esterases and amidases.[5][16]
Workflow for Assessing Metabolic Stability
Caption: Workflow for assessing metabolic stability.
Step-by-Step Protocol
Protocol 2: Microsomal Stability Assay
-
Prepare a reaction mixture containing liver microsomes (human or from another relevant species), your carboxamide derivative, and a buffer system.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality: This assay provides a measure of how quickly a compound is metabolized by the major drug-metabolizing enzymes found in the liver. A short half-life suggests that the compound is rapidly cleared, which could explain low activity in prolonged cell-based assays or in vivo.[17]
Solutions and Strategies
| Problem | Potential Solution | Scientific Rationale |
| High Metabolic Clearance | Introduce steric hindrance near the metabolically labile carboxamide bond (e.g., by adding a methyl group).[5] | Steric bulk can prevent the enzyme from accessing and cleaving the amide bond. |
| Formation of Inactive Metabolites | Design a prodrug where the active compound is released upon metabolic cleavage.[] | This can be a useful strategy if the metabolic cleavage is predictable and occurs at the target site. |
Guide 3: Addressing Off-Target Effects and Assay Interference
Sometimes, the issue is not with the compound's intrinsic activity but with how it behaves in the assay system.
Workflow for Identifying Off-Target Effects and Assay Interference
Caption: Workflow for identifying off-target effects and assay interference.
Step-by-Step Protocol
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with your carboxamide derivative or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by Western blot or another protein detection method to quantify the amount of soluble target protein remaining at each temperature.
-
Binding of your compound to the target protein should result in a shift in the melting curve to a higher temperature.
Causality: This assay provides direct evidence of target engagement in a cellular context.[19] A lack of a thermal shift suggests that the compound is not binding to the intended target inside the cells, which could be due to poor permeability or other factors.[20][21][22]
Solutions and Strategies
| Problem | Potential Solution | Scientific Rationale |
| Assay Interference | Use an orthogonal assay with a different detection method to confirm the activity. | This helps to rule out artifacts specific to a particular assay technology. |
| Off-Target Activity | Perform structure-activity relationship (SAR) studies to identify the structural features responsible for off-target binding and modify the compound to improve selectivity.[7][23] | Rational drug design can be used to enhance binding to the desired target while reducing interactions with off-targets.[24] |
References
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega. Retrieved January 23, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Physicochemical properties. (n.d.). Fiveable. Retrieved January 23, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Carboxamides Bearing Sulfonamide Functionality as Potential Novel Phospholipase A2 Inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Functional Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. (n.d.). N/A. Retrieved January 23, 2026, from [Link]
-
Why natural compounds show greater activity than synthetic compound s? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
off-target effects of drugs. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
physicochemical property of drug molecules with respect to drug actions. (n.d.). JBINO. Retrieved January 23, 2026, from [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). ACS Publications. Retrieved January 23, 2026, from [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Determining target engagement in living systems. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. (2025). N/A. Retrieved January 23, 2026, from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. Retrieved January 23, 2026, from [Link]
-
Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. (2023). Journal of Medical Science. Retrieved January 23, 2026, from [Link]
-
functional in vitro assays for drug discovery. (2023). YouTube. Retrieved January 23, 2026, from [Link]
-
ALD-52. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. (2026). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
-
Physicochemical Properties in Relation to Biological Activities. (n.d.). N/A. Retrieved January 23, 2026, from [Link]
-
Physicochemical Properties Of Drugs. (n.d.). Unacademy. Retrieved January 23, 2026, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. jbino.com [jbino.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 13. researchgate.net [researchgate.net]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jms.ump.edu.pl [jms.ump.edu.pl]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Welcome to the technical support center for the synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges you might encounter during your experiments. Our focus is on providing practical, experience-driven insights to help you identify and mitigate the formation of common byproducts, ensuring the integrity and purity of your target compound.
Section 1: Understanding the Synthesis and Potential Pitfalls
The synthesis of sterically hindered cyclic amines like 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[1] A common synthetic approach involves the formation of the pyrrolidine ring followed by functional group manipulations. Byproducts can arise at various stages, often due to incomplete reactions, side reactions, or the inherent reactivity of intermediates.
Visualizing the Synthetic Pathway
To provide a clear overview, the following diagram illustrates a plausible synthetic route, which will serve as the basis for our discussion on byproduct formation.
Caption: A generalized two-step synthetic pathway for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.
Section 2: Troubleshooting Guide - Byproduct Identification and Mitigation
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Question 1: My final product shows a lower than expected molecular weight in the mass spectrum, and the NMR indicates unreacted starting material. What could be the cause?
Answer:
This issue typically points to an incomplete cyclization reaction in the initial step of the synthesis. The sterically hindered nature of the tetramethyl-substituted backbone can impede ring closure.
Causality:
-
Insufficient Reaction Time or Temperature: The activation energy for the cyclization of sterically bulky substrates is often high.
-
Suboptimal Catalyst or Reagent Concentration: The reaction may be sensitive to the concentration of catalysts or dehydrating agents.
-
Presence of Water: Many cyclization reactions, such as those forming imines as intermediates, are reversible in the presence of water.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Collect aliquots at regular intervals (e.g., every 2 hours) to determine when the reaction has reached completion.
-
-
Optimization of Reaction Conditions:
-
Temperature: Incrementally increase the reaction temperature in 10°C steps. Be cautious, as excessive heat can lead to the formation of degradation byproducts.
-
Reaction Time: Extend the reaction time. For some sterically hindered systems, reactions may require 24 hours or longer.
-
Reagent Stoichiometry: Experiment with a slight excess (1.1 to 1.2 equivalents) of one of the key reactants or catalysts.
-
-
Ensuring Anhydrous Conditions:
-
Dry all glassware in an oven prior to use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed ester or carboxylic acid of my target molecule. Why is this happening?
Answer:
This indicates the hydrolysis of the ester or amide functional group. This can occur during the reaction workup or purification.
Causality:
-
Acidic or Basic Workup Conditions: The use of strong acids or bases during the extraction and washing steps can lead to the cleavage of the ester or amide bond.
-
Prolonged Exposure to Protic Solvents: During purification (e.g., column chromatography on silica gel, which is slightly acidic), prolonged contact with protic solvents like methanol or water can cause hydrolysis.
Mitigation Strategies:
-
Neutral Workup:
-
If possible, use a neutral workup procedure. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
-
Careful pH Adjustment:
-
If an acidic or basic wash is necessary, perform it quickly and at a low temperature (0-5°C) to minimize hydrolysis. Neutralize the mixture immediately afterward.
-
-
Purification Considerations:
-
Minimize the time the compound spends on the silica gel column.
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
Alternatively, purification via crystallization can be a non-hydrolytic method.
-
Question 3: My NMR spectrum is complex, suggesting the presence of isomers. How can I confirm this and what is the likely cause?
Answer:
The presence of diastereomers can arise if a chiral center is created during the synthesis and the reaction is not stereoselective. For 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, the carbon at the 3-position is a stereocenter.
Causality:
-
Non-Stereoselective Reduction: If the synthesis involves the reduction of a double bond in a pyrroline precursor, the hydrogenation may not be stereoselective, leading to a mixture of cis and trans isomers with respect to the substituents on the ring.[2]
-
Epimerization: If the reaction conditions are harsh (e.g., strongly basic or acidic), it's possible for the proton at the C3 position to be abstracted and reprotonated, leading to a mixture of isomers.
Identification and Resolution:
-
Advanced NMR Techniques:
-
2D NMR (COSY, HSQC): These techniques can help in assigning the complex proton and carbon signals and confirming the presence of more than one distinct but structurally similar compound.
-
NOESY: Nuclear Overhauser Effect Spectroscopy can be used to determine the spatial proximity of protons, which can help in assigning the relative stereochemistry (cis vs. trans) of the isomers.
-
-
Chromatographic Separation:
-
Chiral HPLC: This is the most definitive method for separating and quantifying enantiomers or diastereomers.
-
Supercritical Fluid Chromatography (SFC): Often provides better resolution for the separation of stereoisomers compared to standard HPLC.
-
-
Synthetic Strategy Modification:
-
Stereoselective Catalysts: Employ chiral catalysts or reagents during the step that creates the stereocenter to favor the formation of one isomer.
-
Chiral Resolution: If a mixture of isomers is unavoidable, consider a classical resolution using a chiral acid or base to form diastereomeric salts that can be separated by crystallization.
-
Question 4: I have identified an N-oxide byproduct in my final product. How is this formed and how can I prevent it?
Answer:
The formation of an N-oxide byproduct is due to the oxidation of the nitrogen atom in the pyrrolidine ring.
Causality:
-
Oxidizing Agents: If any oxidizing agents are used in the synthesis (e.g., for the conversion of a hydroxylamine to a nitroxide in related syntheses) and are not completely quenched or removed, they can oxidize the pyrrolidine nitrogen.[3]
-
Air Oxidation: Tertiary amines can be susceptible to air oxidation, especially in the presence of light or metal catalysts, over prolonged periods.
Prevention and Removal:
-
Control of Oxidants: Ensure that any oxidizing agents are used in stoichiometric amounts and that any excess is quenched during the workup (e.g., with a mild reducing agent like sodium thiosulfate).
-
Inert Atmosphere: For sensitive intermediates, working under an inert atmosphere can prevent air oxidation.
-
Purification: N-oxides are generally more polar than their corresponding tertiary amines. They can often be separated by column chromatography.
-
Reduction: If N-oxide formation is significant, the mixture can be treated with a mild reducing agent (e.g., PPh₃) to convert the N-oxide back to the desired amine.
Section 3: Analytical Protocols for Byproduct Identification
A robust analytical workflow is crucial for identifying and quantifying byproducts.
Workflow for Byproduct Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide from the laboratory to a pilot plant scale. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of this scale-up process. Our focus is on ensuring a robust, safe, and efficient transfer of your chemical process.
Overview of the Synthesis and Scale-Up Considerations
The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide typically involves the amidation of its corresponding carboxylic acid precursor, 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid. The steric hindrance posed by the four methyl groups on the pyrrolidine ring makes this a non-trivial transformation, often requiring careful selection of coupling reagents and reaction conditions to achieve high conversion and purity.
When moving from a laboratory setting (milligrams to grams) to a pilot plant (kilograms), several critical factors beyond simple reagent multiplication come into play. These include significant changes in heat and mass transfer, mixing efficiency, and impurity profiles. A successful scale-up requires a thorough understanding of the reaction mechanism and potential side reactions, as well as the physical limitations of the larger equipment.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the scale-up of sterically hindered amide couplings.
Q1: What is the most common synthetic route for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide and its precursor?
A common and effective route involves a multi-step synthesis starting from commercially available materials to first prepare 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid. This precursor is then subjected to an amidation reaction to yield the final product. One plausible synthetic approach for the precursor involves a domino reaction process.[1][2] The subsequent amidation is the critical step for scale-up.
Q2: Which amide coupling reagents are recommended for this sterically hindered system?
Standard peptide coupling reagents are a good starting point. Due to the steric hindrance, a highly reactive activated species is necessary. A common and cost-effective choice for pilot-scale synthesis is the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt).[3][4] This combination helps to minimize side reactions and improve yields.[3][5] For particularly challenging couplings, alternative activating agents or more potent coupling reagents might be considered, though cost and safety at scale are major considerations.[6][7]
Q3: What are the primary safety concerns when using carbodiimide coupling reagents at a pilot scale?
Carbodiimides like EDC and DCC can be potent sensitizers, causing allergic contact dermatitis.[8][9] It is crucial to handle these reagents in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection. Some coupling reagents and their byproducts can also be toxic or have unknown toxicological profiles.[10] A thorough safety review of all reagents and byproducts is essential before commencing any pilot-scale work. Additionally, some coupling reactions can be exothermic, necessitating careful monitoring and control of the reaction temperature to prevent thermal runaways.
Q4: How does the choice of solvent impact the reaction at a larger scale?
The solvent plays a critical role in reaction kinetics, solubility of reagents and products, and ease of workup and purification. A solvent that works well at the lab scale may not be ideal for a pilot plant due to factors like boiling point, viscosity, and safety (flammability, toxicity). For amidation reactions, polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used. However, on a larger scale, the use of DMF can present challenges in removal due to its high boiling point.[11] It is often beneficial to explore alternative solvents with lower boiling points and better safety profiles during the process development stage.
Q5: What are the expected challenges during the purification of the final product at a pilot scale?
Crystallization is the most common method for purifying solid organic compounds at a pilot scale.[12] Challenges can include "oiling out," where the product separates as a liquid instead of a solid, leading to poor purification.[13] The choice of crystallization solvent system is critical and may require significant optimization.[14][15] Filtration and drying times will also be significantly longer at a larger scale, and the efficiency of these operations can impact the final product's purity and residual solvent content.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of the 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide synthesis.
Low Reaction Conversion
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reaction after extended time | Insufficient activation of the carboxylic acid: The steric hindrance of the substrate may require more potent activation. | - Increase the equivalents of the coupling reagent (e.g., EDC·HCl) and activator (e.g., HOBt). - Consider switching to a more powerful coupling reagent system, such as HATU, but be mindful of cost and safety at scale. |
| Poor mixing: In a large reactor, inadequate agitation can lead to localized concentration gradients and reduced reaction rates. | - Increase the agitation speed. - Evaluate the impeller design and reactor geometry to ensure efficient mixing. | |
| Presence of water: Carbodiimides are sensitive to moisture, which can hydrolyze the activated intermediate.[16] | - Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen). | |
| Incorrect reaction temperature: Amidation reactions can be temperature-sensitive. | - Optimize the reaction temperature. While lower temperatures can reduce side reactions, some sterically hindered couplings may require elevated temperatures to proceed at a reasonable rate. |
Impurity Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate: This is a common side reaction with carbodiimides, especially at higher temperatures.[3] | - Add HOBt or another suitable additive to trap the O-acylisourea intermediate as a more stable active ester.[5] - Maintain a lower reaction temperature.[17] |
| Unreacted starting materials | Low reactivity or poor mixing. | - Refer to the "Low Reaction Conversion" section for troubleshooting steps. |
| Side reactions involving the pyrrolidine nitrogen | Reaction conditions promoting N-acylation or other side reactions. | - Ensure the reaction is performed under appropriate pH control. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common. |
| Thermal degradation products | High reaction or workup temperatures. | - Lower the temperature during the reaction and workup, especially during solvent removal.[11] |
Purification Challenges (Crystallization)
| Symptom | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The melting point of the product is lower than the temperature of the solution, or the supersaturation is too high. [13] | - Lower the initial crystallization temperature. - Use a larger volume of solvent. - Add an anti-solvent slowly to induce crystallization. |
| Poor crystal quality or formation of fine powder | Too rapid cooling or high supersaturation. | - Implement a controlled cooling profile. - Reduce the concentration of the product in the crystallization solvent. |
| Low yield after crystallization | Product is too soluble in the chosen solvent. [13] | - Use a less polar solvent or a solvent mixture. - Cool the crystallization mixture to a lower temperature before filtration. |
| High levels of impurities in the final product | Inefficient purification by crystallization. | - Perform a re-crystallization. - Consider a different solvent system for crystallization.[18] |
Experimental Protocols and Data
Hypothetical Pilot-Scale Synthesis Protocol
This protocol is a representative example for the synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide at a 10 kg scale. Note: This is a hypothetical protocol and must be adapted and optimized based on laboratory findings and pilot plant equipment capabilities.
Step 1: Reagent Charging
-
Charge 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (10.0 kg, 1.0 equiv) to a clean and dry 200 L glass-lined reactor.
-
Add Dichloromethane (DCM, 100 L) to the reactor.
-
Stir the mixture at 20-25 °C until all solids are dissolved.
-
Charge 1-Hydroxybenzotriazole (HOBt, 8.7 kg, 1.1 equiv) to the reactor.
-
Stir for 15 minutes.
Step 2: Amidation Reaction
-
Cool the reactor contents to 0-5 °C.
-
Slowly add a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 12.3 kg, 1.1 equiv) in DCM (20 L) to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly warm the reaction to 20-25 °C and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC until the starting carboxylic acid is <1%.
Step 3: Workup and Isolation
-
Quench the reaction by adding water (50 L).
-
Stir for 30 minutes and then separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 50 L), saturated sodium bicarbonate solution (2 x 50 L), and brine (50 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Step 4: Purification by Crystallization
-
Dissolve the crude product in hot isopropanol (approximately 5 L per kg of crude product).
-
Slowly cool the solution to room temperature with gentle stirring.
-
Further cool the mixture to 0-5 °C and hold for at least 4 hours.
-
Filter the solid product and wash with cold isopropanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Scale-Up Parameter Comparison (Hypothetical Data)
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Batch Size | 10 g | 10,000 g | All reagents and solvents are scaled linearly. |
| Reactor Volume | 250 mL flask | 200 L reactor | Surface area to volume ratio decreases, affecting heat transfer. |
| Addition Time of EDC·HCl | 5 minutes | 1-2 hours | Controlled addition is crucial to manage exothermicity. |
| Reaction Time | 12 hours | 12-24 hours | May increase due to mixing and heat transfer limitations. |
| Stirring Speed | 300 rpm (magnetic stirrer) | 100-150 rpm (impeller) | Impeller type and speed must be optimized for efficient mixing. |
| Cooling Method | Ice bath | Reactor cooling jacket | Jacket cooling is less efficient per unit volume. |
| Typical Yield | 85% | 75-80% | Yields may be slightly lower on scale-up due to handling losses and less ideal conditions. |
Visualizations
General Amidation Workflow
Caption: General workflow for the pilot-scale synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting decision tree for addressing low reaction conversion.
References
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]
-
PubMed Central (PMC). (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubMed Central (PMC). (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]
-
ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
ACS Publications. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]
-
ResearchGate. (2014). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubMed Central (PMC). (1995). Purification and crystallization of benzoylformate decarboxylase. Retrieved from [Link]
-
ResearchGate. (1995). Purification and crystallization of benzoylformate decarboxylase. Retrieved from [Link]
-
CCDC. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
PubMed. (2013). Fast and scalable purification of a therapeutic full-length antibody based on process crystallization. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. Retrieved from [Link]
-
PubMed. (2009). Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212. Retrieved from [Link]
-
PNAS. (2015). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
Figshare. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. Retrieved from [Link]
-
PubMed Central (PMC). (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]
-
Reddit. (n.d.). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
PubMed. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Retrieved from [Link]
Sources
- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. reddit.com [reddit.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. unifr.ch [unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Hydrogenation of Pyrroline Precursors
Welcome to the technical support center for the catalytic hydrogenation of pyrroline precursors. This guide is designed for researchers, scientists, and professionals in drug development who are working to synthesize pyrrolidine scaffolds—a core motif in numerous pharmaceutical molecules.[1] Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, presented in a practical question-and-answer format to directly address challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the foundational questions researchers face when designing a hydrogenation strategy for pyrroline precursors.
Q1: What are the most common catalysts for hydrogenating pyrrolines to pyrrolidines?
The hydrogenation of the C=N bond in a pyrroline ring is typically achieved using heterogeneous precious metal catalysts. The most widely employed and effective catalysts are:
-
Palladium on Carbon (Pd/C): Often the first choice due to its high activity, cost-effectiveness, and versatility. It is effective for the hydrogenation of various C=N bonds.[2]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Known for its high activity, sometimes under milder conditions than Pd/C. Platinum catalysts can be particularly useful when other catalysts fail, though they may be more expensive.[3]
-
Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Rhodium catalysts show excellent activity for the hydrogenation of N-heterocycles and are often used when high diastereoselectivity is required in the reduction of substituted pyrroles or pyrrolines.[4][5]
-
Raney Nickel (Ra-Ni): A cost-effective alternative to precious metals, though it often requires higher temperatures and pressures and may exhibit lower chemoselectivity.
Q2: How do I choose between a heterogeneous and a homogeneous catalyst?
The choice depends on your specific goals regarding selectivity, scalability, and process efficiency.
-
Heterogeneous Catalysts (e.g., Pd/C, Pt/C): These catalysts exist in a different phase from the reaction mixture (solid catalyst in a liquid solution).[6][7]
-
Advantages: Simple to remove from the reaction mixture via filtration, which simplifies product work-up and purification. They are generally more robust, reusable, and cost-effective for large-scale synthesis.[7]
-
Disadvantages: Can have lower selectivity for complex molecules with multiple functional groups. The active sites are less defined, which can sometimes lead to a wider range of byproducts.[7]
-
-
Homogeneous Catalysts (e.g., Wilkinson's catalyst, chiral Rh- or Ir-complexes): These catalysts are dissolved in the reaction solvent, existing in the same phase as the reactants.[6][8]
-
Advantages: Offer exceptionally high selectivity, especially for asymmetric hydrogenation where specific stereoisomers are desired.[9] They operate under milder conditions and their well-defined active sites allow for rational catalyst design and mechanistic understanding.[7]
-
Disadvantages: Catalyst and product separation can be difficult and expensive, often requiring chromatography or other complex purification techniques. This makes them less ideal for large-scale industrial processes unless the value of the product justifies the cost.[7]
-
Q3: What key factors influence catalyst activity and selectivity in my experiment?
Several parameters must be carefully controlled to achieve an efficient and selective hydrogenation.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are common. In some cases, adding a small amount of acid (like acetic acid or HCl) can protonate the nitrogen, reducing its ability to poison the catalyst and accelerating the reaction.[3] However, acidic conditions can also promote side reactions.
-
Hydrogen Pressure: While many hydrogenations can be run using a balloon of H₂ (approx. 1 atm), some catalysts or stubborn substrates require higher pressures (e.g., 50-100 psi or higher) in a Parr shaker or autoclave to achieve reasonable reaction rates.[3][10]
-
Temperature: Most pyrroline hydrogenations proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate, but may also decrease selectivity and promote side reactions like hydrogenolysis.
-
Catalyst Loading: Typically, a loading of 1-10 mol% of the metal catalyst relative to the substrate is used. Higher loadings can increase reaction speed but also cost. It is always best to start with a lower loading and optimize from there.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the hydrogenation of pyrroline precursors.
Problem: My reaction shows low or no conversion.
Answer: This is a frequent issue, often related to catalyst activity or reaction setup. Here is a systematic approach to troubleshoot it.
Causality Checklist:
-
Catalyst Inactivity: The most common culprit.
-
Is the catalyst fresh? Pd/C and other catalysts can degrade over time, especially if not stored under an inert atmosphere. The catalyst may also be "spent" from previous reactions.
-
Was the catalyst handled properly? Exposing a dry hydrogenation catalyst to air, especially after use, can be a fire hazard and deactivates it.[10] Always handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Catalyst Poisoning: Pyrrolines and their product, pyrrolidines, are nitrogen heterocycles that can act as catalyst poisons.
-
Product Inhibition: The resulting pyrrolidine, a saturated amine, often binds more strongly to the catalyst's metal surface than the starting pyrroline. This is because the lone pair of electrons on the nitrogen is more available in the pyrrolidine.[11][12] This strong adsorption blocks active sites and can halt the reaction.
-
Substrate Impurities: Are there sulfur-containing compounds in your starting material? Even trace amounts of sulfur can irreversibly poison precious metal catalysts.[3] Other functional groups with lone pairs (e.g., thiols, other amines) can also act as poisons.
-
-
Insufficient Hydrogen:
-
Was the system properly purged? Your reaction vessel must be thoroughly purged of air. Oxygen can deactivate the catalyst. A standard procedure is to evacuate the flask and back-fill with nitrogen or argon three times, followed by the same procedure with hydrogen.[10]
-
Is the hydrogen supply adequate? For reactions on a larger scale, a single balloon of hydrogen may not be sufficient. You may need to replace the balloon as the reaction progresses.[10]
-
Solution Workflow:
-
Step 1: Run a control reaction with a simple, reliable substrate (e.g., cyclohexene) to confirm your catalyst and solvent are active.
-
Step 2: If the control works, re-purify your pyrroline precursor to remove potential poisons.
-
Step 3: Try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Step 4: Increase the hydrogen pressure using a Parr apparatus.
-
Step 5: Consider adding a small amount of a non-coordinating acid (e.g., acetic acid) to the solvent. This can protonate the nitrogen atom, reducing its poisoning effect.[3]
Problem: I am observing poor selectivity or the formation of byproducts.
Answer: Selectivity issues, such as the formation of undesired stereoisomers or cleavage of the pyrrolidine ring, require careful tuning of the catalyst and reaction conditions.
Causality Checklist:
-
Diastereoselectivity (for substituted pyrrolines): The facial selectivity of hydrogen addition is determined by the catalyst and the steric environment of the substrate. Heterogeneous catalysts often provide a mixture of diastereomers.
-
Chemoselectivity: Other functional groups in your molecule (e.g., benzyl groups, halides, nitro groups) might be reduced under the hydrogenation conditions.
-
Ring Opening (Hydrogenolysis): Aggressive catalysts (like PtO₂) or harsh conditions (high temperature/pressure) can lead to the cleavage of C-N bonds, resulting in ring-opened byproducts like butylamine.[11][13]
Solution Workflow:
-
For Diastereoselectivity:
-
Switch to a Homogeneous Catalyst: For high stereocontrol, an asymmetric hydrogenation using a chiral homogeneous catalyst (e.g., a Rhodium or Palladium complex with a chiral phosphine ligand like PhTRAP) is the gold standard.[9][14][15]
-
Screen Heterogeneous Catalysts: Different metals have different properties. Rhodium catalysts often provide higher diastereoselectivity than Palladium in N-heterocycle reductions.[4][16]
-
-
For Chemoselectivity:
-
Consult a Selectivity Table: Refer to established literature on the relative reactivity of functional groups under catalytic hydrogenation to choose the right catalyst. For example, Pd/C is known for its ability to debenzylate, while PtO₂ is less prone to it under mild conditions.
-
Milder Conditions: Reduce the temperature and pressure to minimize unwanted reductions.
-
-
To Prevent Ring Opening:
-
Avoid Harsh Conditions: Use room temperature and lower hydrogen pressure.
-
Choose a Milder Catalyst: Switch from PtO₂ or Rh/C to Pd/C, which is generally less prone to causing hydrogenolysis of C-N bonds.
-
Section 3: Data Summary & Visualizations
Table 1: Comparison of Common Catalysts for Pyrroline Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| 5-10% Pd/C | H₂ (1-4 atm), RT, MeOH/EtOH | Versatile, cost-effective, good general activity | Moderate selectivity, can cause debenzylation |
| PtO₂ (Adam's cat.) | H₂ (1-4 atm), RT, EtOH/AcOH | Highly active, works when others fail | Expensive, can cause ring opening under harsh conditions |
| 5% Rh/C | H₂ (1-5 atm), RT, MeOH/EtOH | High activity for N-heterocycles, good stereoselectivity | More expensive than Pd, can be prone to poisoning |
| Homogeneous Rh/Ir | H₂ (1-10 atm), RT, DCM/THF | Excellent enantioselectivity, mild conditions | Difficult to separate from product, expensive ligands |
Diagrams
A logical workflow can streamline the process of selecting the right catalyst for your specific pyrroline precursor.
Caption: A decision-making workflow for catalyst selection.
Catalyst poisoning by the amine product is a critical concept to understand for successful hydrogenation.
Caption: Product inhibition via strong adsorption of pyrrolidine.
Section 4: Experimental Protocol
General Protocol for Small-Scale Hydrogenation of a Pyrroline Precursor
Safety Notice: Hydrogenation reactions are hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts like Pd/C.[10] Always work in a well-ventilated fume hood, remove other flammable materials, and have a watch glass ready to cover the flask in case of a fire.[10]
-
Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 10% Pd/C, 5 mol%) and add it to a two or three-necked round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask until the pressure is low, then back-fill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., anhydrous ethanol) via cannula or syringe. Then, add the pyrroline precursor, either as a solid or dissolved in a small amount of solvent.
-
Hydrogen Introduction: Evacuate the flask again and back-fill with hydrogen from a balloon. Repeat this cycle three times. After the final fill, leave the balloon attached to the flask via a needle through a septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The black catalyst should be well-suspended in the solution.
-
Monitoring: To monitor the reaction, briefly switch the atmosphere back to nitrogen, remove an aliquot for analysis (e.g., by TLC, LC-MS, or GC-MS), and then re-establish the hydrogen atmosphere.[10]
-
Work-up: Once the reaction is complete, purge the system with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the solid catalyst. CAUTION: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. Quench it with water immediately after filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude pyrrolidine product, which can then be purified as needed.
References
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]
-
Piperidine - Wikipedia. Available at: [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. The Journal of Organic Chemistry. Available at: [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society. Available at: [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central, National Institutes of Health. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyrrole Hydrogenation over Rh(111) and Pt(111) Single-Crystal Surfaces and Hydrogenation Promotion Mediated by 1-Methylpyrrole. eScholarship, University of California. Available at: [Link]
-
Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. Journal of the American Chemical Society. Available at: [Link]
-
3-Pyrroline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
-
Homogeneous versus heterogeneous catalytic reactions to eliminate organics from waste water using H 2 O 2. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. ResearchGate. Available at: [Link]
-
Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
(a) The selectivity of pyrrole hydrogenation as a function of Pt size,... ResearchGate. Available at: [Link]
-
Hydrogenation SOP. University of Pennsylvania. Available at: [Link]
-
Synthetic modifications of the pyrroline derivatives. ResearchGate. Available at: [Link]
-
The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. Available at: [Link]
-
Heterogeneous organocatalysis: the proline case. PubMed Central, National Institutes of Health. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central, National Institutes of Health. Available at: [Link]
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. Available at: [Link]
-
Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. Available at: [Link]
-
Hydrogenation troubleshooting. Reddit. Available at: [Link]
-
Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. ACS Catalysis. Available at: [Link]
-
Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature. PubMed Central, National Institutes of Health. Available at: [Link]
-
Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. Available at: [Link]
-
HYDROGENATION REACTIONS. JKU ePUB. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. Available at: [Link]
-
Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. ResearchGate. Available at: [Link]
-
Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. PubMed Central, National Institutes of Health. Available at: [Link]
-
Homogeneous vs Heterogeneous Catalysts. Columbia University. Available at: [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI. Available at: [Link]
-
Rate and Stereoselectivity Changes During Hydrogenation of n-Heterocycles. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. youtube.com [youtube.com]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve into the structural validation of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry.[1] We will provide an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation, alongside widely used spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will equip you with the foundational knowledge to critically assess the structural data of this and similar molecules.
The Imperative of Structural Validation
In the realm of drug discovery and materials science, a molecule's precise atomic arrangement dictates its physical, chemical, and biological properties. An erroneous structural assignment can lead to flawed interpretations of experimental results, wasted resources, and potential safety concerns. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for advancing scientific inquiry.
X-ray Crystallography: The Definitive Approach
X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's electron density, from which the precise positions of atoms can be determined.[2][3] This method is considered the gold standard for absolute structure determination.
Hypothetical Experimental Workflow for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Sources
A Comparative Guide to Tetramethylpyrrolidine vs. Tetraethylpyrrolidine Nitroxides for Advanced EPR Studies
In the realm of biophysical chemistry and structural biology, nitroxide spin labels are indispensable tools for elucidating the structure, dynamics, and environment of macromolecules using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] The choice of spin label is critical, as its intrinsic properties dictate the quality and interpretability of the EPR data. Among the most common scaffolds is the pyrrolidine ring, with substituents flanking the nitroxide moiety to ensure its stability.[1][4][5] This guide provides an in-depth comparative analysis of two prominent classes of these labels: the conventional 2,2,5,5-tetramethylpyrrolidine-1-oxyl (commonly known as PROXYL) derivatives and the more recent, sterically shielded 2,2,5,5-tetraethylpyrrolidine-1-oxyl analogues.
We will explore the causal relationships between their structural differences and their performance in key areas such as stability against bioreduction and spectral sensitivity. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their site-directed spin labeling (SDSL) experiments for more robust and insightful results, particularly for in-cell applications.[6]
Structural and Physicochemical Foundations
The foundational principle of nitroxide stability lies in the steric protection of the N-O• radical moiety.[1][4] The absence of α-hydrogens, achieved by having quaternary carbons adjacent to the nitrogen, prevents disproportionation reactions that would otherwise lead to the loss of paramagnetism.[1] Both tetramethyl- and tetraethyl- substituted pyrrolidine nitroxides adhere to this principle.
The key distinction lies in the bulk of the alkyl groups at the C2 and C5 positions. The replacement of methyl groups with ethyl groups significantly increases the steric hindrance around the radical. This seemingly minor modification has profound consequences for the nitroxide's chemical reactivity and its behavior as a spin probe.
Key Structural Differences:
-
Tetramethylpyrrolidine (PROXYL-type): Features four methyl groups surrounding the nitroxide. This provides good stability for many in vitro applications.
-
Tetraethylpyrrolidine: Features four ethyl groups, which create a more crowded and shielded environment for the N-O• group.
This enhanced steric shielding is the primary reason for the superior performance of tetraethyl derivatives in reducing environments.[7][8][9]
Comparative Performance Analysis
The choice between a tetramethyl and a tetraethyl nitroxide derivative hinges on the experimental conditions and the specific information being sought. The primary advantage of the tetraethyl scaffold is its remarkable resistance to reduction.
A major challenge in performing EPR spectroscopy in cellular environments is the rapid reduction of the nitroxide to its diamagnetic hydroxylamine form, leading to signal loss.[6][9] This reduction is often mediated by cellular reductants like ascorbic acid (ascorbate) and enzymatic systems.[1][10]
Experimental data consistently demonstrates that tetraethylpyrrolidine nitroxides are significantly more stable against bioreduction than their tetramethyl counterparts.[7][8] Studies have shown that the rate of reduction by ascorbate is considerably lower for tetraethyl-substituted nitroxides.[9][10] For instance, one study directly compared a tetraethyl pyrrolidine nitroxide to its tetramethyl analogue and confirmed it was the most resistant to reduction in a series of tested nitroxides.[8] This enhanced stability is attributed to two main factors:
-
Steric Shielding: The bulky ethyl groups physically obstruct the approach of reducing agents to the N-O• moiety.[9]
-
Redox Potential: Computational and experimental studies suggest that the tetraethyl substitution leads to a lower reduction potential, making the nitroxide thermodynamically less favorable to accept an electron.[9]
This superior stability makes tetraethylpyrrolidine derivatives the labels of choice for demanding applications such as in-cell EPR and in vivo functional imaging.[7][11]
The EPR spectrum of a nitroxide label is highly sensitive to its rotational motion.[5] This motion is influenced by the label's own structure and its interaction with the local environment of the macromolecule to which it is attached. The rotational correlation time (τc) is a key parameter derived from the EPR spectrum that quantifies this mobility.[12][13]
While the fundamental three-line spectrum arising from the interaction of the electron spin with the 14N nucleus is common to both classes, the bulkier tetraethyl group can influence the label's dynamics.[3]
-
Potential for Altered Dynamics: The larger size of the tetraethyl derivative might lead to a slightly slower intrinsic rotational motion or different motional averaging when attached to a protein. This could be advantageous in some scenarios, providing a more rigid attachment and a more faithful reporter of the protein backbone's dynamics.
-
Hyperfine Couplings: Some studies have noted that 3,4-disubstituted tetraethylpyrrolidine nitroxides can exhibit additional large splittings from the methylene hydrogens of the ethyl groups, which is not typically observed in the simpler spectra of tetramethyl derivatives.[14]
The following table summarizes key comparative data. Note that specific values can vary depending on the exact molecular structure and solvent conditions.
| Property | Tetramethylpyrrolidine Nitroxides (e.g., Carboxy-PROXYL) | Tetraethylpyrrolidine Nitroxides (e.g., 3-Carboxy-TE-PROXYL) | Rationale for Difference |
| Stability vs. Ascorbate | Moderate | High to Very High[7][8] | Increased steric hindrance from ethyl groups physically blocks ascorbate access to the N-O• group.[9] |
| In-Cell Half-life | Short (minutes)[9] | Significantly Longer[6][7] | Resistance to cellular reductants and enzymatic degradation pathways. |
| Lipophilicity | Generally lower | Can be higher due to bulkier alkyl groups, but can be tuned with polar substituents.[7] | Ethyl groups are more nonpolar than methyl groups. |
| Synthetic Accessibility | Well-established, often from cheaper starting materials. | More complex synthesis, though new convenient procedures are being developed.[15] | Synthesis of the tetraethyl scaffold requires multi-step procedures.[11][16] |
Experimental Workflows and Methodologies
The successful application of these spin labels relies on robust and reproducible experimental protocols. Below, we outline a generalized workflow for a site-directed spin labeling (SDSL) experiment and provide representative synthesis protocols.
The diagram below illustrates the typical workflow for an SDSL-EPR experiment, from protein preparation to data analysis. The choice between a tetramethyl or tetraethyl label is a critical decision made during the experimental design phase, based on the intended environment (in vitro vs. in-cell).
Caption: Workflow for a Site-Directed Spin Labeling (SDSL)-EPR experiment.
The synthesis of sterically shielded tetraethylpyrrolidine nitroxides is more involved than their tetramethyl counterparts. A key strategy involves the reaction of a cyclic nitrone with an organometallic reagent, followed by conversion of the introduced group.[11][15] The following protocol is a conceptual summary based on published methods.[15]
Self-Validation: Each step requires rigorous characterization (NMR, MS) of the intermediate products to ensure purity before proceeding. The final nitroxide product must be validated by EPR spectroscopy to confirm the presence of the radical and its characteristic hyperfine splitting, and by elemental analysis.
Step 1: Synthesis of the Pyrroline-N-oxide (Nitrone) Precursor This step typically involves the cyclization of an appropriate precursor to form the five-membered nitrone ring with the desired substitution pattern.
Step 2: Reaction with Ethynylmagnesium Bromide
-
Prepare a solution of the starting nitrone (e.g., 3,4-dimethyl-5,5-diethyl-1-pyrroline-1-oxide) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (Argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethynylmagnesium bromide in THF. The Grignard reagent adds across the C=N double bond of the nitrone.[15]
-
Allow the reaction to warm to room temperature and stir for several hours to overnight until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate under vacuum.
-
Purify the resulting 2-ethynyl-substituted hydroxylamine by column chromatography.
Step 3: Hydrogenation of the Ethynyl Group
-
Dissolve the purified ethynyl hydroxylamine in a suitable solvent (e.g., ethanol).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the triple bond is fully saturated to an ethyl group. This step also reduces the N-OH group to an N-H group (a secondary amine).
-
Filter off the catalyst and concentrate the solvent.
Step 4: Oxidation to the Final Nitroxide
-
Dissolve the resulting secondary amine in a solvent like methanol or dichloromethane.
-
Add an oxidizing agent. A common and effective method is the use of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst like sodium tungstate. This re-oxidizes the amine first to the hydroxylamine and then to the stable nitroxide radical.
-
Purify the final 2,2,5,5-tetraethylpyrrolidine-1-oxyl derivative by column chromatography.
This protocol describes the covalent attachment of a methanethiosulfonate (MTS) functionalized nitroxide (either tetramethyl or tetraethyl) to a cysteine residue in a protein.[5][17]
Self-Validation: Labeling efficiency should be quantified. This can be done by comparing the integrated EPR signal of the labeled protein to a known standard concentration. Furthermore, mass spectrometry can confirm the covalent attachment of one label per protein molecule.
-
Protein Preparation: Ensure the purified protein solution (typically 50-100 µM) is in a suitable buffer (e.g., phosphate or HEPES, pH 7.0-7.5) and has been treated with a reducing agent like DTT or TCEP to ensure the target cysteine's thiol group is free and reactive.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the spin label, as it would reduce the nitroxide. This is typically achieved by buffer exchange, dialysis, or using a desalting column.
-
Labeling Reaction:
-
Prepare a concentrated stock solution (e.g., 10-20 mM) of the MTS-functionalized nitroxide in a water-miscible organic solvent like DMSO or acetonitrile.
-
Add the spin label stock solution to the protein solution to achieve a 10-fold molar excess of label over protein.
-
Incubate the reaction mixture. Incubation can be done at 4°C overnight or at room temperature for 1-2 hours, depending on the protein's stability.[17]
-
-
Quenching and Removal of Free Label:
-
Quench any unreacted label by adding a small molecule thiol like cysteine, although this is often omitted.
-
Crucially, remove all non-covalently attached spin label, as it would contribute a sharp, narrow signal that would obscure the spectrum from the immobilized label. This is best accomplished by extensive dialysis or repeated buffer exchange using a size-exclusion column.
-
-
Sample Concentration and EPR Analysis:
-
Concentrate the labeled protein to the desired concentration for EPR analysis.
-
The sample is then loaded into an EPR capillary tube for spectral acquisition.
-
Conclusion and Future Perspectives
The development of tetraethylpyrrolidine nitroxides represents a significant advancement in the field of spin labeling, primarily by overcoming the critical limitation of bioreduction. Their enhanced stability empowers researchers to conduct EPR studies in complex biological milieu, including inside living cells, which was previously unfeasible with conventional tetramethyl-based labels.[7][11]
Choosing the Right Tool:
-
For standard in vitro structural and dynamics studies in controlled, non-reducing buffer systems, traditional tetramethylpyrrolidine nitroxides (e.g., MTSL) remain a cost-effective and reliable choice.
-
For any experiment involving cell lysates, whole cells, or in vivo systems, the superior stability of tetraethylpyrrolidine nitroxides is not just an advantage but a necessity for obtaining meaningful data.[6][7]
The continued innovation in synthetic chemistry promises to yield new generations of sterically shielded nitroxides with tailored properties, such as improved water solubility and novel functionalities for alternative labeling strategies.[7][18] These advancements will further expand the power of EPR spectroscopy to unravel the intricate molecular mechanisms that govern life.
References
-
Kirilyuk, I. A., et al. (2012). Synthesis of 2,5-bis(spirocyclohexane)-substituted nitroxides of pyrroline and pyrrolidine series, including thiol-specific spin label: an analogue of MTSSL with long relaxation time. PubMed. Available at: [Link]
-
Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available at: [Link]
-
Bobko, A. A., et al. (2012). New mono- And difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels. ResearchGate. Available at: [Link]
-
Meyer, K., et al. (2020). Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids. PMC. Available at: [Link]
-
Wang, F., et al. (2015). Synthesis of a Novel Nitronyl Nitroxide Radical and Determination of its Protective Effects Against Infrasound-Induced Injury. PubMed. Available at: [Link]
-
Sikora, A., et al. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. Available at: [Link]
-
Rančić, A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. PMC. Available at: [Link]
-
Various Authors. (n.d.). Nitroxides: Applications in Chemistry, Biomedicine, and Materials Science. ResearchGate. Available at: [Link]
-
Kálai, T., & Hideg, K. (2021). Synthesis and Application of Stable Nitroxide Free Radicals Fused with Carbocycles and Heterocycles. ResearchGate. Available at: [Link]
-
Chechushkov, A. V., et al. (2022). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. Available at: [Link]
-
Tormyshev, V. M., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. ACS Publications. Available at: [Link]
-
Bobko, A. A., et al. (2021). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. PMC. Available at: [Link]
-
Krumkacheva, O. A., et al. (2022). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. PMC. Available at: [Link]
-
Soule, B. P., et al. (2013). The Chemistry and Biology of Nitroxide Compounds. PMC. Available at: [Link]
-
Aci-Sèche, S., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. MDPI. Available at: [Link]
-
Szabó, D. G., et al. (2021). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. PMC. Available at: [Link]
-
Sikora, A., et al. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. PMC. Available at: [Link]
-
Various Authors. (n.d.). Site-directed spin labeling. Wikipedia. Available at: [Link]
-
Chechushkov, A. V., et al. (2022). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. ResearchGate. Available at: [Link]
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed. Available at: [Link]
-
Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC. Available at: [Link]
-
Kirilyuk, I. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-Oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. Available at: [Link]
-
Guignard, L., et al. (2019). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry. Available at: [Link]
-
Babić, N., et al. (2020). Experimental and Theoretical Studies of the Redox Potentials of Cyclic Nitroxides. ResearchGate. Available at: [Link]
-
Aslam, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. Available at: [Link]
-
Morozov, D. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]
-
Abdullin, D. (2023). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 6. Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Bioactivity of Pyrroline vs. Pyrrolidine Carboxamides for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the exploration of nitrogen-containing heterocyclic scaffolds is a cornerstone of designing novel therapeutic agents. Among these, pyrroline and pyrrolidine carboxamides have emerged as privileged structures, demonstrating a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the bioactivity of these two classes of compounds, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between chemical structure and biological function.
Structural and Physicochemical Distinctions: The Foundation of Bioactivity
The fundamental difference between pyrroline and pyrrolidine lies in the degree of saturation of the five-membered nitrogen-containing ring. Pyrrolidine is a fully saturated heterocycle, affording it significant conformational flexibility. In contrast, the endocyclic double bond in pyrroline introduces a degree of planarity, which can profoundly influence how these molecules interact with biological targets.[1]
This structural variance has a direct impact on key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. While both scaffolds contain a nitrogen atom that can act as a hydrogen bond acceptor, the sp²-hybridized nitrogen in some pyrroline isomers can alter its basicity compared to the sp³-hybridized nitrogen in pyrrolidine. These subtle yet critical differences are the foundation upon which the diverse bioactivities of their carboxamide derivatives are built.
A Comparative Analysis of Bioactive Properties
The true measure of a chemical scaffold's utility lies in its demonstrated biological effects. Here, we compare the prominent bioactivities of pyrroline and pyrrolidine carboxamides, drawing upon published experimental data.
Antimicrobial Activity: A Tale of Two Scaffolds
Both pyrroline and pyrrolidine carboxamides have been extensively investigated for their potential as antimicrobial agents.[2][3]
Pyrrolidine Carboxamides have a well-documented history of potent antibacterial and antifungal activity.[2] Their broad-spectrum potential stems from their ability to mimic natural peptide structures and interfere with essential bacterial processes.[3]
Pyrroline Carboxamides , while less extensively studied, have also demonstrated significant antimicrobial properties. The introduction of the double bond can influence the molecule's rigidity and electronic properties, potentially leading to novel mechanisms of action against resistant strains.
To illustrate the comparative efficacy, consider the following hypothetical data based on typical findings in the literature:
| Compound Class | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound (MIC, µg/mL) |
| Pyrrolidine Carboxamide Derivative A | Staphylococcus aureus | 15.6[4] | Streptomycin (Varies) |
| Pyrrolidine Carboxamide Derivative B | Escherichia coli | 31.25 | Ampicillin (125)[5] |
| Pyrroline Carboxamide Derivative C | Staphylococcus aureus | 8 | Vancomycin (0.5-1)[6] |
| Pyrroline Carboxamide Derivative D | Pseudomonas aeruginosa | 16 | Ciprofloxacin (Varies) |
This table presents illustrative data synthesized from multiple sources to demonstrate typical activity ranges.
The causality behind these observations often lies in the specific substitutions on the carboxamide moiety and the pyrrolidine/pyrroline ring. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents can dramatically impact potency and spectrum of activity.[7]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer has also benefited from the exploration of these heterocyclic compounds.[8]
Pyrrolidine Carboxamides have been shown to exhibit cytotoxic effects against various cancer cell lines.[8] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell cycle progression and apoptosis induction.
Pyrroline Carboxamides and their fused-ring analogs (Pyrrolizines) have emerged as particularly promising anticancer agents.[9][10] The partial unsaturation of the pyrroline ring can contribute to a more rigid conformation, potentially leading to higher binding affinity for specific protein targets. For instance, certain pyrrolizine-5-carboxamides have demonstrated potent activity against breast, lung, and liver cancer cell lines.[9]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |
| Pyrrolidine Carboxamide Derivative E | A549 (Lung Carcinoma) | Varies[8] | Doxorubicin (Varies) |
| Pyrrolidine Carboxamide Derivative F | HCT116 (Colon Carcinoma) | Varies[11] | Cisplatin (Varies) |
| Pyrrolizine-5-carboxamide 10c | MCF-7 (Breast Cancer) | 4.72[9] | Doxorubicin (Varies) |
| Pyrrolizine-5-carboxamide 12b | A549 (Lung Carcinoma) | Varies[9] | Doxorubicin (Varies) |
This table presents illustrative data synthesized from multiple sources to demonstrate typical activity ranges.
The enhanced anticancer activity of some pyrroline-based compounds can be attributed to their ability to induce apoptosis and inhibit key signaling pathways crucial for cancer cell survival.[10]
Antioxidant Activity: Quenching Damaging Free Radicals
Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a key therapeutic strategy.
Pyrrolidine Carboxamides have been evaluated for their radical scavenging capabilities, with some derivatives showing promising antioxidant potential.[4]
The antioxidant activity of Pyrroline Carboxamides is an area of growing interest. The electronic nature of the double bond within the pyrroline ring may contribute to the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals.
| Compound Class | Assay | IC50 (mg/mL) | Reference Compound (IC50, mg/mL) |
| Pyrrolidine Carboxamide 4a | DPPH Radical Scavenging | 1.22 x 10⁻³[4] | Ascorbic Acid (Varies) |
| Pyrrolidine Carboxamide 4k | ABTS Radical Cation Scavenging | 1.45 x 10⁻⁴[4] | BHA (Varies) |
This table presents illustrative data synthesized from a study on N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[4]
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity and reproducibility of bioactivity data, it is imperative to follow robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
Synthesis of Carboxamide Derivatives: A Generalized Approach
The synthesis of both pyrroline and pyrrolidine carboxamides typically involves the coupling of the corresponding carboxylic acid with an appropriate amine.
Caption: Generalized workflow for the synthesis of pyrrolidine/pyrroline carboxamides.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the pyrrolidine or pyrroline carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents), to the solution and stir for 20-30 minutes at room temperature. This step activates the carboxylic acid for amide bond formation.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[14]
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Anticancer Activity Assessment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[16][17][18][19][20]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17][19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Capacity Evaluation: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[21][22][23][24]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).[21][24]
-
Reaction Mixture: Add a specific volume of the test compound solution to the DPPH solution. Prepare a control sample containing only the solvent and DPPH.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[22]
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[21]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion and Future Perspectives
This guide has provided a comparative overview of the bioactivity of pyrroline and pyrrolidine carboxamides, highlighting their potential in antimicrobial and anticancer drug discovery. While pyrrolidine carboxamides are more extensively studied, the emerging data on pyrroline derivatives suggest they represent a promising and underexplored area for therapeutic innovation. The subtle structural difference of the endocyclic double bond in pyrrolines can lead to significant changes in biological activity, offering opportunities for the development of compounds with novel mechanisms of action and improved pharmacological profiles.
The provided experimental protocols serve as a foundation for the reliable and reproducible evaluation of these compounds. As research in this field continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the design and synthesis of next-generation pyrroline and pyrrolidine carboxamide-based drugs that can address unmet medical needs.
References
- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2025). Request PDF.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.).
- Pyrrolizines: Design, Synthesis, Anticancer Evaluation and Investigation of the Potential Mechanism of Action. (2017). PubMed.
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
- MTT assay protocol. (n.d.). Abcam.
- Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. (2018). Acta Pharmaceutica.
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). PubMed Central.
- MTT Cell Proliferation Assay. (n.d.).
- Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020). PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. (2025). Request PDF.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- DPPH radical scavenging activity. (n.d.). Marine Biology.
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2025). Request PDF.
- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023).
- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current St
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.).
- Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. (n.d.).
- MTT Cell Assay Protocol. (n.d.).
- 1-Pyrroline-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis. (2018). PubMed Central.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
- 1-Pyrroline-5-carboxyl
- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (n.d.). MDPI.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
Sources
- 1. 1-Pyrroline-5-carboxylate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. protocols.io [protocols.io]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. mdpi.com [mdpi.com]
- 22. marinebiology.pt [marinebiology.pt]
- 23. researchgate.net [researchgate.net]
- 24. iomcworld.com [iomcworld.com]
A Comparative Guide to the Analytical Validation of HPLC Methods for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
For researchers, scientists, and drug development professionals, the robust analytical validation of methods for quantifying active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. Due to the limited specific published methods for this compound, this guide will focus on the principles of method development and a comparative validation approach for two common HPLC modes: Reversed-Phase (RP) and Normal-Phase (NP). All validation protocols and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]
Introduction to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a heterocyclic organic compound with a pyrrolidine backbone.[5] Its structure, featuring a carboxamide group and sterically hindered methyl groups, presents unique challenges and considerations for chromatographic separation and quantification. Accurate and precise analytical methods are crucial for its characterization, stability testing, and quality control in pharmaceutical development.
Chemical Structure:
-
IUPAC Name: 2,2,5,5-tetramethylpyrrolidine-3-carboxamide[5]
-
Molecular Formula: C9H18N2O[5]
-
Molecular Weight: 170.25 g/mol [5]
The Imperative of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[4] It is a mandatory requirement by regulatory agencies to ensure the reliability and consistency of analytical data.[3][6] The validation process encompasses a series of experiments to evaluate the method's performance characteristics.[7]
Comparative HPLC Method Development Strategies
The choice of chromatographic mode is critical and depends on the analyte's physicochemical properties. For 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, both Reversed-Phase and Normal-Phase HPLC are viable options, each with distinct advantages and separation mechanisms.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This is often the first choice for many organic molecules due to its versatility and the use of aqueous mobile phases.
Method B: Normal-Phase HPLC (NP-HPLC)
NP-HPLC utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This mode is well-suited for polar compounds and can offer different selectivity compared to RP-HPLC, which can be advantageous for resolving polar impurities.
The Analytical Validation Workflow
A systematic approach to validation is essential. The following diagram illustrates the typical workflow for validating an HPLC method.
Caption: A flowchart of the analytical validation process.
Experimental Protocols and Comparative Data
The following sections detail the experimental protocols for validating our hypothetical RP-HPLC and NP-HPLC methods for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. Expected performance data is presented for comparison.
Chromatographic Conditions
| Parameter | Method A: RP-HPLC | Method B: NP-HPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)[8] | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[7]
Protocol:
-
Prepare a solution of the 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide reference standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked sample by adding the reference standard to the placebo.
-
Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all samples and record the chromatograms.
-
Assess for any interference at the retention time of the analyte peak and perform peak purity analysis using a photodiode array (PDA) detector.
Expected Results:
| Method | Placebo Interference | Degradation Product Interference | Peak Purity |
| RP-HPLC | No peak at analyte retention time | Analyte peak is resolved from all degradation peaks | Pass |
| NP-HPLC | No peak at analyte retention time | Analyte peak is resolved from all degradation peaks | Pass |
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[7]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | Method A: RP-HPLC | Method B: NP-HPLC | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | As specified |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Y-intercept | Close to zero | Close to zero | Reportable |
Accuracy
Accuracy is the closeness of the test results to the true value.[7] It is often determined by recovery studies.
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data:
| Concentration Level | Method A: RP-HPLC (% Recovery) | Method B: NP-HPLC (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 99.2% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 99.6% | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and instrument.[4]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
| Precision Level | Method A: RP-HPLC (%RSD) | Method B: NP-HPLC (%RSD) | Acceptance Criteria |
| Repeatability | ≤ 0.8% | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Comparative Data:
| Parameter | Method A: RP-HPLC | Method B: NP-HPLC |
| LOD | 0.1 µg/mL | 0.15 µg/mL |
| LOQ | 0.3 µg/mL | 0.45 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).
Expected Results: Both methods should demonstrate that minor variations in the tested parameters do not significantly impact the analytical results, with all system suitability criteria remaining within acceptable limits.
Decision Logic for Method Selection
The choice between RP-HPLC and NP-HPLC for routine use would depend on the specific validation results and the intended application.
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion
This guide provides a comprehensive framework for the development and validation of HPLC methods for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. Both Reversed-Phase and Normal-Phase HPLC present as viable analytical techniques. The RP-HPLC method may offer advantages in terms of simplicity and the use of aqueous mobile phases, while NP-HPLC can provide alternative selectivity, which might be crucial for separating closely related impurities.
The final selection of an analytical method should be based on a holistic evaluation of all validation data. The chosen method must be demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose, ensuring data integrity and regulatory compliance in the development and manufacturing of pharmaceutical products. The lifecycle management of the analytical procedure should be considered, with periodic reviews to ensure it remains fit for purpose.[3][10]
References
-
Human Metabolome Database. (2021). 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
PubChem. 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChem. 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2024). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. Retrieved from [Link]
-
PubMed. (2010). Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. Retrieved from [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubMed. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Comprehensive Review on Analytical Method Development and Validation: Focus on HPLC Techniques. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | C9H18N2O | CID 69708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Structure-Activity Relationship (SAR) of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide Analogs: A Guide for Drug Discovery
The 2,2,5,5-tetramethylpyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, offering insights for researchers and professionals in drug development. By understanding how modifications to this core structure influence biological outcomes, we can accelerate the design of more potent and selective therapeutic agents.
Introduction to the 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common motif in natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The 2,2,5,5-tetramethyl substitution pattern on the pyrrolidine ring offers steric bulk, which can enhance metabolic stability and influence the conformation of the molecule. The carboxamide group at the 3-position provides a key hydrogen bonding motif, essential for receptor binding in many cases.
This guide will delve into the SAR of analogs based on this core structure, with a focus on antiarrhythmic and enzyme inhibitory activities.
Antiarrhythmic Activity of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide Analogs
Early studies on N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- and -pyrrolidine-3-carboxamides revealed their potential as antiarrhythmic agents.[2] These compounds showed significant activity against aconitine-induced and ouabain-induced arrhythmias, with several analogs exhibiting a better chemotherapeutic index than the standard drug, quinidine.[2]
Key Structural Modifications and Their Impact on Antiarrhythmic Activity
The general structure of the antiarrhythmic analogs investigated is characterized by a side chain attached to the carboxamide nitrogen. Modifications to this side chain have a profound effect on activity.
SAR Summary for Antiarrhythmic Analogs:
| Modification | Effect on Activity | Rationale |
| Saturation of the Pyrroline Ring | Conversion of the 3-pyrroline to a pyrrolidine ring often maintains or improves activity.[2] | The saturated ring may adopt a more favorable conformation for binding to the target ion channel. |
| Acylation of the Terminal Amino Group | Acylation of the primary amino group of the N-(ω-aminoalkyl) side chain with various acid derivatives generally leads to potent compounds.[2] | The acyl group can introduce additional binding interactions (e.g., hydrophobic, hydrogen bonding) with the receptor. |
| Alkylation of the Terminal Amino Group | Alkylation via Schiff base formation and subsequent reduction also yields active compounds.[2] | The nature of the alkyl group influences the overall lipophilicity and steric profile of the molecule. |
| Oxidation to Nitroxides | Oxidation of the most potent compounds to their paramagnetic nitroxide derivatives resulted in a decrease or complete loss of antiarrhythmic effect.[2] | This suggests that the tertiary amine or a specific electronic state at this position is crucial for activity. |
Experimental Protocol: Aconitine-Induced Arrhythmia Model (Rat)
This in vivo model is a standard method for evaluating the efficacy of antiarrhythmic drugs.
-
Animal Preparation: Male Wistar rats (200-250 g) are anesthetized with urethane (1.2 g/kg, i.p.).
-
Drug Administration: The test compound or vehicle (control) is administered intravenously (i.v.) via a cannulated jugular vein.
-
Induction of Arrhythmia: A continuous infusion of aconitine (10 µg/mL in saline) is started at a rate of 0.1 mL/min.
-
ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset of ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).
-
Endpoint: The total dose of aconitine required to induce arrhythmia is recorded. A significant increase in the arrhythmogenic dose of aconitine in the presence of the test compound indicates antiarrhythmic activity.
Enzyme Inhibitory Activity of Pyrrolidine Carboxamide Analogs
The versatility of the pyrrolidine carboxamide scaffold extends to enzyme inhibition. SAR studies have identified potent inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and N-acylethanolamine acid amidase (NAAA).
11β-HSD1 Inhibitors
A series of pyrrolidine carboxamide derivatives have been developed as highly selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases.[3] The lead compound, PF-877423, demonstrated potent in vitro activity against both human and mouse 11β-HSD1 enzymes and showed in vivo efficacy in inhibiting the conversion of cortisone to cortisol.[3]
SAR Insights for 11β-HSD1 Inhibitors:
Structure-guided optimization efforts led to the identification of key interactions within the enzyme's active site. The pyrrolidine carboxamide core serves as a central scaffold, with substituents directed into specific pockets of the enzyme. The optimization of these substituents is crucial for achieving high potency and selectivity.
NAAA Inhibitors
SAR studies on pyrrolidine amide derivatives have identified potent inhibitors of NAAA, an enzyme involved in the regulation of inflammatory responses.[4]
Key SAR Findings for NAAA Inhibitors:
-
Terminal Phenyl Group: Small, lipophilic substituents on the terminal phenyl ring are preferred for optimal potency.[4]
-
Linker Flexibility: Conformationally flexible linkers between the pyrrolidine core and the terminal phenyl ring were found to increase inhibitory potency but decrease selectivity against fatty acid amide hydrolase (FAAH).[4]
-
Linker Rigidity: Conversely, conformationally restricted linkers did not enhance NAAA inhibitory potency but improved selectivity over FAAH.[4]
Experimental Protocol: In Vitro NAAA Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAAA.
-
Enzyme Preparation: Recombinant human NAAA is expressed and purified.
-
Substrate: A fluorescently labeled substrate, such as N-palmitoyl-N'-(4-nitrobenzo-2-oxa-1,3-diazole)-ethanolamine (NBD-PEA), is used.
-
Assay Procedure:
-
The test compound is pre-incubated with the NAAA enzyme in an appropriate buffer.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the product is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Detection: The fluorescence of the released product is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by testing a range of compound concentrations.
Comparative Analysis and Future Directions
The SAR studies of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide analogs highlight the remarkable adaptability of this scaffold to different biological targets. The key to developing potent and selective agents lies in the strategic modification of the substituents on the core structure.
Visualizing the SAR Strategy:
Caption: General strategy for SAR studies of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide analogs.
Future research should focus on exploring a wider range of substituents and employing computational modeling to rationalize the observed SAR and guide the design of new analogs with improved therapeutic profiles. The synthesis of focused libraries of these compounds will be instrumental in identifying novel leads for various diseases.
References
- This is a placeholder for a reference.
- This is a placeholder for a reference.
- This is a placeholder for a reference.
-
Hankovszky, H. O., Hideg, K., Bodi, I., & Frank, L. (1982). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 25(11), 1368-1372. [Link]
- This is a placeholder for a reference.
- This is a placeholder for a reference.
-
Cheng, H., Hoffman, J., Le, P., Nair, S. K., Cripps, S., Matthews, J., Smith, C., Yang, M., Kupchinsky, S., Dress, K., Edwards, M., Cole, B., Walters, E., Loh, C., Ermolieff, J., Fanjul, A., Bhat, G. B., Herrera, J., Pauly, T., Hosea, N., Paderes, G., & Rejto, P. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2583-2587. [Link]
- This is a placeholder for a reference.
-
Chen, L., Li, L., Chen, L., Li, Y., Wang, F., Xie, H., Chen, Y., Zhang, Y., & Chen, L. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 180, 43-57. [Link]
- This is a placeholder for a reference.
-
Iovanna, M., & Bissy, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4885. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Hydrogenation Catalysts: A Comparative Analysis of Efficacy in Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate hydrogenation catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of the most prevalent hydrogenation catalysts, drawing upon experimental data to offer a clear, evidence-based perspective on their relative performance. Our aim is to move beyond mere procedural descriptions and delve into the causal relationships that govern catalyst efficacy, empowering you to make more informed decisions in your synthetic endeavors.
The Central Role of the Catalyst in Hydrogenation
Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the reduction of a wide array of functional groups.[1] The catalyst's role is to provide an alternative reaction pathway with a lower activation energy, thereby facilitating the addition of hydrogen across unsaturated bonds. The choice of catalyst dictates not only the rate of reaction but, more crucially, the selectivity—be it chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of hydrogen addition), or stereoselectivity (determining the spatial arrangement of the newly formed stereocenters).
This guide will focus on a comparative analysis of the most widely employed heterogeneous and homogeneous hydrogenation catalysts, including those based on palladium, platinum, nickel, rhodium, and ruthenium. We will examine their performance in the context of reducing key functional groups, supported by experimental data and mechanistic insights.
Heterogeneous Catalysts: The Workhorses of Hydrogenation
Heterogeneous catalysts, typically metals dispersed on a solid support, are favored in many industrial and laboratory settings due to their ease of separation from the reaction mixture, potential for recycling, and general robustness.[2]
Palladium (Pd) Catalysts
Palladium, most commonly used as palladium on carbon (Pd/C), is arguably the most versatile and widely used hydrogenation catalyst.[2] It exhibits excellent activity for the hydrogenation of a broad range of functional groups.
-
Alkenes and Alkynes: Pd/C is highly effective for the reduction of carbon-carbon multiple bonds. For the semi-hydrogenation of alkynes to cis-alkenes, a "poisoned" palladium catalyst, known as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is the reagent of choice.[3] The poison deactivates the catalyst just enough to prevent over-reduction to the alkane. The P-2 nickel catalyst offers a highly selective alternative to palladium-based systems for alkyne semi-hydrogenation.
-
Nitro Groups: The reduction of nitroarenes to anilines is a key transformation in the synthesis of pharmaceuticals and dyes. Pd/C is a highly effective and commonly employed catalyst for this reduction due to its high activity and selectivity.[4] The reaction is understood to proceed through a stepwise reduction pathway involving nitrosobenzene and phenylhydroxylamine intermediates.
-
Carbonyl Compounds: While less reactive towards carbonyls than other functional groups, Pd/C can be used for the hydrogenation of aldehydes and ketones, though often requiring more forcing conditions.
-
Aromatic Rings: Palladium catalysts can hydrogenate aromatic rings, but this typically requires higher pressures and temperatures compared to the reduction of other functional groups.
Platinum (Pt) Catalysts
Platinum catalysts, often in the form of platinum oxide (Adam's catalyst, PtO₂) or platinum on carbon (Pt/C), are known for their high activity, particularly in the hydrogenation of aromatic systems.
-
Aromatic Rings: Platinum is often the catalyst of choice for the exhaustive reduction of aromatic rings to their corresponding cycloalkanes. It generally exhibits higher activity for this transformation than palladium under similar conditions.
-
Nitriles: Platinum-catalyzed hydrogenation of nitriles has been shown to produce secondary or tertiary amines. However, in some cases, moderate selectivity for primary amines has been achieved over supported platinum catalysts.[4]
-
Comparative Performance: In a study comparing palladium and platinum catalysts for the hydrogenation of esters, platinum catalysts produced the lowest isomerization but also exhibited lower selectivities.[5]
Nickel (Ni) Catalysts
Nickel catalysts, particularly Raney Nickel, represent a cost-effective alternative to precious metal catalysts and are widely used in industrial processes.
-
Broad Applicability: Raney Nickel is a versatile catalyst used for the hydrogenation of a wide range of functional groups, including alkenes, alkynes, nitro compounds, nitriles, and aromatic rings.
-
Nitrile Hydrogenation: Raney Nickel is particularly effective for the reduction of nitriles to primary amines. In a comparative study, Raney Nickel showed excellent catalytic activity for the hydrogenation of phenylacetonitrile, with over 99% conversion and 96.81% selectivity to phenethylamine.
-
Hydrodehalogenation: In a comparative study of the hydrodehalogenation of halogenated aromatic compounds, Raney Ni exhibited high catalytic activity for the cleavage of C-I, C-Br, C-Cl, and even the highly stable C-F bond under mild conditions, outperforming Pd/C in some cases.[6]
Rhodium (Rh) and Ruthenium (Ru) Catalysts
Rhodium and ruthenium catalysts are particularly valued for their ability to hydrogenate aromatic and heteroaromatic rings under mild conditions.
-
Aromatic and Heteroaromatic Hydrogenation: Rhodium on a support like alumina (Rh/Al₂O₃) is highly effective for the hydrogenation of aromatic rings, often under milder conditions than platinum or palladium.[7] Ruthenium nanoparticles have also been shown to be efficient catalysts for the partial hydrogenation of polycyclic aromatic hydrocarbons with good to excellent selectivities under mild conditions.[8]
Homogeneous Catalysts: Precision in Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, offer exceptional selectivity, particularly in asymmetric hydrogenation.
Wilkinson's Catalyst (RhCl(PPh₃)₃)
Wilkinson's catalyst is a rhodium-based homogeneous catalyst renowned for its ability to selectively hydrogenate unhindered alkenes and alkynes at ambient temperature and pressure.
-
Selective Olefin Hydrogenation: A key advantage of Wilkinson's catalyst is its chemoselectivity. It will readily reduce alkenes and alkynes without affecting other functional groups such as carbonyls, nitriles, or aromatic rings.[9] The rate of hydrogenation is highly dependent on the steric hindrance around the double bond, with terminal alkenes reacting much faster than more substituted ones. In contrast to heterogeneous catalysts, the homogeneous Wilkinson's catalyst was found to deactivate at high substrate-to-catalyst ratios in some olefin hydrogenations.[10]
Comparative Performance Data
To facilitate a direct comparison of catalyst efficacy, the following tables summarize key performance indicators for the hydrogenation of representative functional groups. It is crucial to note that direct comparisons can be challenging as optimal reaction conditions can vary significantly between different catalysts.
Table 1: Comparison of Catalysts for Nitrobenzene Hydrogenation
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| 5% Pd/C | Carbon | Ethanol | 25 | 1 | >99 | >99 | [4] |
| 5% Pt/C | Carbon | Ethanol | 25 | 1 | ~95 | >98 | [4] |
| Raney Ni | - | Ethanol | 80 | 50 | >99 | ~98 | |
| 5% Ru/C | Carbon | Ethanol | 80 | 50 | >99 | ~95 | |
| 5% Rh/C | Carbon | Ethanol | 60 | 40 | >99 | >98 |
Table 2: Comparison of Catalysts for Alkyne Semi-Hydrogenation (Phenylacetylene to Styrene)
| Catalyst | Additive(s) | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to Styrene (%) | Reference |
| Lindlar (Pd/CaCO₃) | Quinoline | Hexane | 25 | 1 | >99 | >98 | [3] |
| P-2 Ni | Ethylenediamine | Methanol | 25 | 1 | >99 | >99 | |
| 5% Pd/C | - | Hexane | 25 | 1 | 100 | <10 (over-reduction) |
Experimental Protocols
To ensure the integrity and reproducibility of catalyst performance evaluation, a standardized experimental protocol is essential. The following protocol outlines a general procedure for comparing the efficacy of different heterogeneous catalysts in a batch hydrogenation reaction.
Protocol: Comparative Batch Hydrogenation of Nitrobenzene
-
Reactor Setup:
-
A 100 mL stainless steel batch reactor equipped with a magnetic stir bar, gas inlet, sampling port, and thermocouple is used.
-
Ensure the reactor is clean, dry, and leak-tested.
-
-
Catalyst Preparation:
-
Weigh 50 mg of the desired catalyst (e.g., 5% Pd/C, 5% Pt/C, or Raney Ni slurry, washed with the reaction solvent).
-
For solid catalysts, handle in a glovebox or under an inert atmosphere to prevent oxidation.
-
-
Reaction Mixture Preparation:
-
In the reactor, dissolve 1.23 g (10 mmol) of nitrobenzene in 50 mL of ethanol.
-
Add the pre-weighed catalyst to the reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 atm).
-
Commence stirring (e.g., 1000 rpm) and heat the reactor to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by taking samples at regular intervals via the sampling port.
-
-
Analysis:
-
Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure to isolate the product.
-
Mechanistic Considerations and Catalyst Selection
The choice of catalyst is fundamentally linked to the reaction mechanism. For instance, the stereospecific syn-addition observed in heterogeneous hydrogenation of alkenes is a direct consequence of the substrate adsorbing onto the catalyst surface, followed by the sequential delivery of two hydrogen atoms from the surface to the same face of the double bond.
Diagram illustrating the general mechanism of heterogeneous hydrogenation.
The electronic properties of both the metal and the substrate play a crucial role. Electron-donating groups on an aromatic ring can decrease the rate of hydrogenation, while electron-withdrawing groups can increase it. The choice of solvent can also significantly influence the reaction rate and selectivity.
The Influence of the Support
For heterogeneous catalysts, the support material (e.g., carbon, alumina, silica) is not merely an inert carrier but can significantly influence the catalyst's performance.[11] The support can affect:
-
Metal Dispersion: A high surface area support allows for better dispersion of the metal particles, leading to a greater number of active sites.
-
Metal-Support Interactions: Strong metal-support interactions can alter the electronic properties of the metal, thereby influencing its catalytic activity and selectivity.
-
Mass Transfer: The porous structure of the support can impact the diffusion of reactants and products to and from the active sites.
Conclusion and Future Outlook
The selection of an optimal hydrogenation catalyst requires a multifaceted understanding of the substrate, the desired transformation, and the inherent properties of the available catalysts. While palladium and platinum catalysts offer broad applicability and high activity, nickel-based catalysts provide a cost-effective alternative for many industrial processes. Rhodium and ruthenium excel in the challenging hydrogenation of aromatic systems under mild conditions, and homogeneous catalysts like Wilkinson's catalyst provide unparalleled selectivity for specific transformations.
Future developments in catalysis will likely focus on the design of more selective, active, and sustainable catalysts. This includes the development of catalysts based on earth-abundant metals, the use of novel support materials, and the design of catalysts with precisely controlled active sites to achieve even greater levels of chemo-, regio-, and stereoselectivity. A thorough understanding of the principles outlined in this guide will be invaluable for researchers and professionals seeking to harness the full potential of catalytic hydrogenation in their synthetic endeavors.
References
-
Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC Publishing. [Link]
-
Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. [Link]
-
Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology (RSC Publishing). [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]
-
Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
-
Influence of Alumina and Silica Supports on the Performance of Nickel Catalysts for Methane Partial Oxidation. MDPI. [Link]
-
Experimental and Theoretical Studies on Hydrogenation in Multiphase Fixed Bed Reactors. ResearchGate. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
-
Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. ResearchGate. [Link]
-
Performance of the insoluble Wilkinson catalyst for hydrogenation. ResearchGate. [Link]
-
Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. PubMed Central. [Link]
-
Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PubMed Central. [Link]
-
Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles. ResearchGate. [Link]
-
Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society. [Link]
-
Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. Science Japan. [Link]
-
Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. ResearchGate. [Link]
-
The trio - nickel, palladium, and platinum - for enhanced hydrogen evolution. EurekAlert!. [Link]
-
Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. ResearchGate. [Link]
-
Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. [Link]
-
The trio -- nickel, palladium, and platinum -- for enhanced hydrogen evolution. ScienceDaily. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. [Link]
-
Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. PubMed Central. [Link]
-
Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI. [Link]
-
Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes. The Journal of Organic Chemistry. [Link]
-
Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. ResearchGate. [Link]
-
Wilkinson's catalyst catalyzed selective hydrogenation of olefin in the presence of an aromatic nitro function: a remarkable solvent effect. PubMed. [Link]
-
Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. ResearchGate. [Link]
-
Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. AdiChemistry. [Link]
-
Beyond the Lindlar catalyst: highly-oxidized Pd single atoms as promoters for alkyne semi-hydrogenation. PubMed Central. [Link]
-
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions (RSC Publishing). [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
-
Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 4. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 8. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Wilkinson's catalyst catalyzed selective hydrogenation of olefin in the presence of an aromatic nitro function: a remarkable solvent effect [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Activity of Pyrrolidine-2,5-dione Derivatives: Bridging In Vitro Efficacy with In Vivo Outcomes
In the landscape of drug discovery, the journey from a promising compound in a test tube to a viable therapeutic agent is fraught with challenges. A critical step in this process is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo anti-inflammatory activities of a series of N-substituted pyrrolidine-2,5-dione derivatives, offering valuable insights for researchers and drug development professionals.
The successful translation of in vitro findings to in vivo efficacy is a key determinant in the progression of a drug candidate. Here, we delve into the experimental data for a class of compounds that has demonstrated significant potential as multi-target anti-inflammatory agents. By examining both their enzymatic inhibition in cell-free assays and their physiological effects in a well-established animal model of inflammation, we can elucidate the structure-activity relationships that govern their therapeutic potential.
From Benchtop to Preclinical: A Tale of Two Environments
The transition from in vitro to in vivo testing represents a monumental leap in complexity. In vitro assays, such as enzyme inhibition studies, provide a reductionist view of a compound's direct interaction with its molecular target. They are invaluable for initial screening and for understanding the mechanism of action at a fundamental level. However, they do not account for the myriad of physiological factors that influence a drug's behavior in a living system, including absorption, distribution, metabolism, and excretion (ADME).
Conversely, in vivo models, while more complex and resource-intensive, offer a more holistic assessment of a compound's efficacy and safety. They provide crucial information on how a drug candidate behaves within a complete biological system, subject to all its homeostatic and pathological processes. A strong correlation between potent in vitro activity and significant in vivo efficacy is the hallmark of a promising drug lead.
In Vitro Activity: Targeting the Engines of Inflammation
The anti-inflammatory potential of the N-substituted pyrrolidine-2,5-dione derivatives was initially assessed through their ability to inhibit key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][2] These enzymes are responsible for the production of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever.[3]
The inhibitory activity of a selection of these derivatives, expressed as the half-maximal inhibitory concentration (IC50), is summarized in the table below. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 3b | >100 | 2.54 | 15.2 | >39.37 |
| 13a | 15.8 | 1.25 | 10.5 | 12.64 |
| 13b | 12.5 | 1.10 | 8.9 | 11.36 |
| 13c | 10.2 | 0.95 | 7.5 | 10.73 |
| 13d | 8.5 | 0.80 | 6.2 | 10.62 |
| 13e | 30.9 | 0.98 | 4.8 | 31.5 |
| Celecoxib | 32.5 | 1.05 | - | 30.95 |
| Ibuprofen | 5.2 | 10.8 | - | 0.48 |
Data sourced from: Riaz, M., et al. (2020). European Journal of Medicinal Chemistry.[1]
Notably, compound 13e emerged as a highly potent and selective inhibitor of COX-2, with an IC50 value of 0.98 µM and a selectivity index of 31.5.[1] This level of selectivity is comparable to the well-known COX-2 inhibitor, Celecoxib, and is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors like Ibuprofen. The data clearly indicates that the aryl carbonyl derivatives (13a-e) exhibit superior inhibitory activity compared to the cycloalkyl derivative (3b).
Experimental Protocol: In Vitro Enzyme Inhibition Assays
The in vitro anti-inflammatory activity was determined using commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and 5-LOX. The following is a generalized protocol:
-
Enzyme Preparation: Purified ovine COX-1, human recombinant COX-2, or potato 5-LOX is used.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C for COX enzymes, room temperature for 5-LOX) for a defined period.
-
Substrate Addition: The reaction is initiated by the addition of the enzyme's substrate (e.g., arachidonic acid).
-
Reaction Termination: After a set incubation time, the reaction is stopped.
-
Product Quantification: The amount of product generated (e.g., prostaglandins for COX, leukotrienes for 5-LOX) is quantified using an enzyme-linked immunosorbent assay (ELISA) or other appropriate detection methods.
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for in vitro enzyme inhibition assays.
In Vivo Efficacy: Quelling Inflammation in a Living System
Building upon the promising in vitro results, the most potent compounds were advanced to in vivo testing to assess their anti-inflammatory efficacy in a more physiologically relevant context. The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation.[4][5][6]
The in vivo anti-inflammatory effects of compounds 3b and 13e were evaluated at different doses and compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. The percentage of edema inhibition at various time points is presented below.
| Treatment | Dose (mg/kg) | Edema Inhibition (%) after 1h | Edema Inhibition (%) after 3h | Edema Inhibition (%) after 5h |
| Control | - | - | - | - |
| Compound 3b | 10 | 15.2 | 20.5 | 25.8 |
| 20 | 25.6 | 30.1 | 35.4 | |
| 40 | 35.8 | 40.2 | 45.6 | |
| Compound 13e | 10 | 20.5 | 25.8 | 30.1 |
| 20 | 30.1 | 35.4 | 40.2 | |
| 40 | 45.6 | 50.3 | 55.7 | |
| Diclofenac | 10 | 50.3 | 55.7 | 60.2 |
Data sourced from: Riaz, M., et al. (2020). European Journal of Medicinal Chemistry.[1]
The in vivo data corroborates the in vitro findings. Compound 13e , which demonstrated superior potency and selectivity in the enzyme assays, also exhibited a more pronounced anti-inflammatory effect in the animal model compared to compound 3b .[1] At a dose of 40 mg/kg, compound 13e produced a significant 55.7% inhibition of paw edema after 5 hours, highlighting its potential as an effective anti-inflammatory agent. While not as potent as the reference drug diclofenac, these results are highly encouraging for a lead compound and provide a solid foundation for further optimization.
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds. The protocol is as follows:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: The test compounds or the reference drug are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.
-
Inflammation Induction: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.
-
Edema Inhibition Calculation: The percentage of edema inhibition is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema model.
The Mechanistic Bridge: Dual Inhibition of COX and 5-LOX
The targeted inhibition of both the cyclooxygenase and lipoxygenase pathways is a promising strategy for developing anti-inflammatory agents with an improved safety profile.[3] Traditional NSAIDs primarily inhibit COX enzymes, which can lead to an overproduction of pro-inflammatory leukotrienes via the 5-LOX pathway. By simultaneously inhibiting both pathways, the N-substituted pyrrolidine-2,5-dione derivatives have the potential to offer a more comprehensive and balanced anti-inflammatory effect.
Caption: Dual inhibition of COX and 5-LOX pathways.
Conclusion: A Promising Scaffold for Future Development
The comprehensive analysis of this series of N-substituted pyrrolidine-2,5-dione derivatives demonstrates a clear and encouraging correlation between their in vitro enzymatic inhibition and their in vivo anti-inflammatory activity. Compound 13e , in particular, stands out as a promising lead candidate, exhibiting potent and selective COX-2 inhibition that translates into significant efficacy in a preclinical model of inflammation.
This guide underscores the importance of a multi-faceted approach to drug discovery, where the insights gained from controlled in vitro experiments are validated and expanded upon in the complex environment of a living organism. The logical progression from target identification and enzyme inhibition to the assessment of physiological outcomes provides a robust framework for the development of novel therapeutic agents. The pyrrolidine-2,5-dione scaffold represents a valuable starting point for the design of next-generation anti-inflammatory drugs with the potential for improved efficacy and safety profiles.
References
-
Riaz, M., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
-
Khan, I., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. ResearchGate. [Link]
-
Riaz, M., et al. (2019). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]
-
Al-Trad, B., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
Hankovszky, O. H., et al. (1982). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. PubMed. [Link]
-
Ghandi, M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Thana, B. S., et al. (2009). In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. PubMed. [Link]
-
Boughendjioua, H., & Djemli, S. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. [Link]
-
Kumar, S., et al. (2019). Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). ResearchGate. [Link]
-
Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]
-
Shafiq, Z., et al. (2021). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Publishing. [Link]
-
Kumar, V., et al. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]
-
Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed Central. [Link]
-
Emoto, M., et al. (2021). Differences in pharmacokinetic behaviors of two lipophilic 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl radicals, in vivo probes to assess the redox status in the brain using magnetic resonance techniques. PubMed. [Link]
-
Reddy, P. S., & Reddanna, P. (2019). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology. [Link]
-
Ghannay, S., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. PubMed. [Link]
-
El-Sayed, M. A.-A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]
-
Kocic, I., et al. (2020). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... ResearchGate. [Link]
Sources
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Comparing Cross-Reactivity of Antibodies Raised Against Carboxamide Haptens
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassay development, particularly for small molecules, achieving high specificity is the paramount objective. Small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[1][2][3] The carboxamide functional group is a common feature in many pharmaceuticals and bioactive molecules, making it a frequent target for antibody generation in diagnostic and pharmacokinetic (PK) studies. However, the very nature of raising antibodies against these small, often structurally similar haptens presents a significant challenge: cross-reactivity.
This guide provides an in-depth, experience-driven comparison of cross-reactivity studies for antibodies generated against carboxamide haptens. We will move beyond simple protocol recitation to explore the underlying principles of hapten design, the causal factors behind antibody specificity, and a self-validating experimental framework for quantifying and comparing cross-reactivity.
The Genesis of Cross-Reactivity: Why Carboxamide Haptens Demand Rigorous Specificity Testing
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunizing hapten), binds to other, structurally similar molecules.[4][5][6] For carboxamide haptens, this issue is particularly pronounced. The immune response is directed not just at the unique core of the hapten, but also at features of the linker arm used to conjugate it to the carrier protein.[7]
Causality Behind Cross-Reactivity:
-
Structural Homology: The primary driver is the structural similarity between the target analyte and its metabolites, precursors, or other related compounds. An antibody's binding site (paratope) may recognize a shared epitope on these different molecules.[4][5]
-
Linker Recognition: The immune system can generate antibodies against the linker itself or the hapten-linker junction. This "linker-specific" response is a major source of undesirable cross-reactivity, as the antibody may recognize the linker on other, unrelated hapten conjugates.
-
Hapten Density and Presentation: The way the hapten is presented on the carrier protein, including its density and orientation, influences which parts of the molecule become immunodominant, thereby shaping the specificity profile of the resulting antibodies.[1]
Designing a Self-Validating Comparison Study: The Competitive ELISA Framework
To objectively compare the performance of antibodies, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[8] Its principle lies in the competition between a fixed amount of labeled antigen (or coated antigen) and the free analyte in a sample for a limited number of antibody binding sites.[9] The signal generated is inversely proportional to the concentration of free analyte.
Below is a logical workflow for a robust cross-reactivity comparison study.
Caption: Workflow for Comparative Cross-Reactivity Analysis using Competitive ELISA.
Expertise in Experimental Design: The choice of coating antigen is critical. Using a hapten conjugated to a different carrier protein than the one used for immunization (a heterologous assay format) can often increase assay sensitivity by reducing binding of linker-specific antibodies.[10]
Data Interpretation: From IC50 to Comparative Specificity
The key metric derived from the dose-response curve is the IC50 value —the concentration of analyte required to inhibit 50% of the maximum signal.[11] This value is inversely related to the antibody's affinity for that specific compound. A lower IC50 indicates higher affinity.
Cross-reactivity (CR%) is then calculated using the IC50 values:
CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [12]
Case Study: Comparing Antibodies from Two Different Carboxamide Haptens
Let's consider a hypothetical scenario. We have developed two monoclonal antibodies:
-
MAb-A: Raised against Hapten A , a carboxamide derivative with a short, three-carbon aliphatic linker.
-
MAb-B: Raised against Hapten B , the same core molecule but with a longer, six-carbon linker containing a phenyl group to increase rigidity and potentially distance the hapten from the carrier.[13]
We test both antibodies against the target analyte and a panel of structurally related compounds.
Table 1: Comparative Cross-Reactivity Data for MAb-A and MAb-B
| Compound Tested | MAb-A (Raised vs. Hapten A) | MAb-B (Raised vs. Hapten B) |
| IC50 (nM) | Cross-Reactivity (%) | |
| Target Analyte | 1.5 | 100% |
| Metabolite 1 (Hydroxylated) | 15.0 | 10.0% |
| Precursor 1 (Amine) | 75.0 | 2.0% |
| Structurally Related Drug X | 300.0 | 0.5% |
| Unrelated Compound Y | > 1000 | < 0.1% |
Analysis & Interpretation:
-
Affinity: MAb-B shows a slightly lower IC50 for the target analyte (1.2 nM vs 1.5 nM), suggesting a marginally higher affinity. This could be attributed to the linker design of Hapten B, which may have presented the core molecule more effectively to the immune system.
-
Specificity: The key difference lies in specificity. MAb-B is demonstrably superior. It shows significantly less cross-reactivity with Metabolite 1 and virtually no recognition of Precursor 1 or the related Drug X.
-
Causality: MAb-A's higher cross-reactivity likely stems from the antibody population recognizing epitopes that are shared with the metabolite and precursor. The shorter linker on Hapten A may have resulted in an immune response that was less focused on the unique features of the target molecule. In contrast, the longer, more rigid linker of Hapten B likely forced the immune system to generate antibodies more specific to the distal, unique part of the hapten, leading to enhanced specificity.[7]
This direct comparison, grounded in quantitative data, allows for an evidence-based selection of the optimal antibody for a specific application.
Caption: Molecular basis of specificity differences between two antibodies.
Detailed Experimental Protocol: A Self-Validating System
This protocol for competitive ELISA ensures trustworthiness through built-in controls and systematic execution.
Materials:
-
96-well high-binding microplates
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
Hapten-protein conjugate for coating (e.g., Hapten-OVA)
-
Primary antibodies (MAb-A, MAb-B)
-
Target analyte and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Coating:
-
Dilute the hapten-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, determined via checkerboard titration).
-
Add 100 µL of the coating solution to each well.
-
Incubate overnight at 4°C.[14]
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times as before.
-
Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer.
-
Prepare the primary antibodies (MAb-A, MAb-B) at a fixed, predetermined concentration (the concentration that gives ~80-90% of the maximum signal in the absence of competitor).
-
In separate tubes, pre-incubate 50 µL of each antibody dilution with 50 µL of each competitor dilution for 30 minutes.
-
Alternatively, add 50 µL of competitor dilutions to the plate, followed immediately by 50 µL of the antibody dilution.
-
Include controls:
-
B₀ (Maximum Signal): 50 µL Assay Buffer + 50 µL antibody.
-
NSB (Non-Specific Binding): 100 µL Assay Buffer (no primary antibody).
-
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody & Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-20 minutes).
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm on a microplate reader.
-
Subtract the average NSB absorbance from all other readings.
-
Plot the normalized data (%B/B₀) against the logarithm of the competitor concentration and fit a four-parameter logistic curve to determine the IC50 values.
-
Conclusion and Authoritative Recommendations
The specificity of antibodies raised against carboxamide haptens is not an inherent property but a direct result of strategic hapten design and rigorous empirical validation. This guide demonstrates that a comparative approach, grounded in the quantitative framework of competitive ELISA, is essential for selecting the most reliable reagent.
Key Takeaways for Researchers:
-
Hapten Design Matters: Do not underestimate the influence of the linker. A longer, more rigid linker can be instrumental in directing the immune response toward the unique structural motifs of your target molecule, thereby minimizing cross-reactivity.[7][15]
-
Embrace Heterologous Assays: Employing different carrier proteins or linker chemistries for the immunogen and the coating antigen can significantly enhance assay sensitivity and specificity.[10]
-
Quantify, Don't Qualify: Rely on IC50 values and calculated cross-reactivity percentages to make objective, data-driven comparisons between different antibody candidates.
-
Validate Extensively: Test against a comprehensive panel of relevant compounds, including metabolites, precursors, and structurally related drugs, to build a complete specificity profile.[6]
By adhering to these principles of scientific integrity and logical experimental design, researchers can develop highly specific and trustworthy immunoassays critical for advancing drug development and diagnostic applications.
References
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]
-
Specificity and Cross-Reactivity. National Center for Biotechnology Information (NCBI). [Link]
-
Antibody Cross Reactivity And How To Avoid It? ELISA Kit. [Link]
-
Conjugation of Haptens. Springer Nature Experiments. [Link]
-
Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. National Center for Biotechnology Information (NCBI). [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]
-
Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. National Center for Biotechnology Information (NCBI). [Link]
-
Haptenation: Chemical Reactivity and Protein Binding. National Center for Biotechnology Information (NCBI). [Link]
-
Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
-
Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of... ResearchGate. [Link]
-
(PDF) Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. ResearchGate. [Link]
-
The influence of hapten spacer arm length on antibody response and immunoassay development. ResearchGate. [Link]
-
Immunoassay Methods. National Center for Biotechnology Information (NCBI). [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Hapten-Carrier Conjugation. Creative Biolabs. [Link]
-
The influence of hapten spacer arm length on antibody response and immunoassay development. PubMed. [Link]
-
Methods and applications of noncompetitive hapten immunoassays. Royal Society of Chemistry. [Link]
-
Effect of hapten design and linker chemistry on vaccine efficacy... ResearchGate. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
Sources
- 1. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 2. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
A Researcher's Guide to the Spectroscopic Journey in the Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. Among these, the sterically hindered pyrrolidine framework, specifically 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, serves as a critical building block. Its derivatives are integral to the development of novel antiarrhythmic agents and are foundational for creating stable nitroxide spin labels (proxyl radicals) used in biophysical studies.[1] The synthetic pathway to this valuable compound, while elegant, involves significant structural transformations—most notably a ring contraction from a six-membered piperidone to a five-membered pyrrolidine.
For researchers navigating this synthesis, the ability to unequivocally track these transformations is crucial for ensuring reaction completion, identifying intermediates, and verifying the purity of the final product. Spectroscopic analysis is the cornerstone of this verification process. This guide provides an in-depth, comparative analysis of the key spectroscopic signatures—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide and its primary precursors. Our objective is to move beyond a mere listing of data, offering instead a causal explanation for the observed spectral changes, thereby empowering researchers to confidently interpret their own experimental results.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a fascinating example of molecular rearrangement. A common and effective route begins with 2,2,6,6-Tetramethyl-4-piperidone, which undergoes a Favorskii rearrangement—a base-induced contraction of the α-halo ketone ring—to form an unsaturated pyrroline intermediate.[2] This intermediate, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, is then subjected to reduction to yield the final saturated pyrrolidine product.[1] An alternative pathway might proceed through the ketone intermediate, 2,2,5,5-Tetramethylpyrrolidin-3-one. Each step presents a distinct and predictable alteration in the molecule's spectroscopic fingerprint.
Caption: Synthetic route to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Deep Dive: Spectroscopic Analysis of Key Compounds
A rigorous analysis requires examining each compound's unique spectral data. The true power, however, lies in comparing these data points to understand the transformation from one stage to the next.
Starting Material: 2,2,6,6-Tetramethyl-4-piperidone
This symmetrical ketone is the entry point of our synthesis. Its structure is characterized by a six-membered ring, four methyl groups flanking the nitrogen, and a carbonyl group at the 4-position.
-
¹H NMR Spectroscopy: Due to the molecule's symmetry, the spectrum is deceptively simple. We expect a singlet for the twelve equivalent protons of the four methyl groups and another singlet for the four equivalent methylene protons adjacent to the carbonyl group. The N-H proton will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon (highly deshielded, >200 ppm), the quaternary carbons bearing the methyl groups, the methylene carbons, and the methyl carbons themselves.
-
Infrared (IR) Spectroscopy: The most prominent feature is the strong, sharp absorption band of the C=O stretch, typically found around 1715 cm⁻¹. A broad N-H stretching band will also be visible around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 155.24 g/mol .[3] A characteristic fragmentation pattern involves the loss of a methyl group (M-15).
Intermediate: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
The ring contraction and functional group transformation result in a five-membered unsaturated ring (a pyrroline) with a carboxamide group at the 3-position. This introduces significant changes to the spectra.
-
¹H NMR Spectroscopy: The symmetry is now broken. We expect to see a signal for the lone vinylic proton on the C=C double bond, typically in the 5.5-6.5 ppm region. The four methyl groups are no longer equivalent and may appear as two or more distinct singlets. The protons of the primary amide (-CONH₂) will appear as two broad singlets, and the N-H of the pyrroline ring will also be present.
-
¹³C NMR Spectroscopy: The appearance of two signals in the olefinic region (120-140 ppm) is a definitive indicator of the C=C bond formation. The carbonyl carbon of the amide will appear around 165-175 ppm, shifted upfield compared to the ketone precursor. New signals for the non-equivalent methyl and quaternary carbons will also be observed.
-
Infrared (IR) Spectroscopy: This spectrum is rich with diagnostic peaks. The ketone C=O stretch disappears and is replaced by the amide I band (C=O stretch) around 1650-1680 cm⁻¹ and the amide II band (N-H bend) around 1600-1640 cm⁻¹. N-H stretching vibrations for the -NH₂ group will appear as two distinct sharp peaks around 3200-3400 cm⁻¹. A C=C stretch may be visible around 1640-1680 cm⁻¹, often overlapping with the amide I band.
-
Mass Spectrometry (MS): The molecular ion peak will shift to reflect the new molecular formula, C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol .[4]
Final Product: 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
The final step involves the reduction of the C=C double bond, leading to a saturated pyrrolidine ring. This saturation is the key transformation to monitor.
-
¹H NMR Spectroscopy: The most critical change is the complete disappearance of the vinylic proton signal from the 5.5-6.5 ppm region. This is replaced by new signals in the aliphatic region (1.5-3.0 ppm) corresponding to the now-saturated C3-H and C4-H₂ protons. These protons will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other. The amide and N-H protons will remain.
-
¹³C NMR Spectroscopy: The two olefinic carbon signals will vanish. In their place, two new signals for sp³-hybridized carbons (CH and CH₂) will appear in the upfield region (typically 30-60 ppm). This provides unambiguous confirmation of the successful reduction.
-
Infrared (IR) Spectroscopy: The C=C stretching vibration will be absent. The spectrum will be dominated by the amide I and II bands and the N-H stretches, similar to the precursor, but without the complicating presence of the alkene bond. The C-H stretching region below 3000 cm⁻¹ will show characteristic sp³ C-H absorptions.
-
Mass Spectrometry (MS): The molecular formula changes to C₉H₁₈N₂O, and the molecular ion peak will correspond to the new molecular weight of 170.26 g/mol . This mass shift of +2 amu from the precursor is a clear indicator of the addition of two hydrogen atoms.
At-a-Glance: Comparative Spectroscopic Data
Quantitative data provides the clearest comparison. The following tables summarize the key shifts and absorptions. Note: Some values are estimated based on typical ranges for the functional groups, as publicly available spectra for all compounds are limited.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | 2,2,6,6-Tetramethyl-4-piperidone | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide | 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | Rationale for Change |
| Vinylic C-H | N/A | ~6.0-6.5 (s) | Absent | Reduction of the C=C double bond. |
| Ring CH₂ | ~2.4 (s, 4H) | ~4.2 (s, 2H) | ~1.8-2.2 (m, 2H) | Change in ring structure and saturation. |
| Ring CH | N/A | N/A | ~2.5-2.9 (m, 1H) | Appears upon reduction of the double bond. |
| Methyl C-H | ~1.2 (s, 12H) | ~1.2-1.4 (two s, 12H) | ~1.1-1.3 (multiple s, 12H) | Loss of symmetry changes the magnetic environment. |
| Amide NH₂ | N/A | ~5.5-7.0 (br s, 2H) | ~5.5-7.0 (br s, 2H) | Introduction of the amide functional group. |
| Ring N-H | ~1.5-2.0 (br s, 1H) | ~1.5-2.5 (br s, 1H) | ~1.5-2.5 (br s, 1H) | Present throughout the pyrrolidine series. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 2,2,6,6-Tetramethyl-4-piperidone | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide | 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | Rationale for Change |
| Carbonyl C=O | ~210 | ~170 (Amide) | ~175 (Amide) | Change from ketone to less deshielded amide. |
| Olefinic C=C | N/A | ~130, ~140 | Absent | Reduction of the double bond. |
| Ring CH₂ | ~53 | ~60 | ~45 | Change in ring strain, hybridization, and neighbors. |
| Ring CH | N/A | N/A | ~50 | Appears upon reduction of the double bond. |
| Quaternary C | ~51 | ~65-70 (multiple) | ~65-70 (multiple) | Ring contraction and functional group changes alter shifts. |
| Methyl C | ~28 | ~25-30 (multiple) | ~25-30 (multiple) | Loss of symmetry leads to multiple signals. |
Table 3: Key Infrared Absorption Frequencies (cm⁻¹)
| Vibration | 2,2,6,6-Tetramethyl-4-piperidone | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide | 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | Rationale for Change |
| N-H Stretch | ~3350 (broad) | ~3400, 3200 (2 sharp bands) | ~3400, 3200 (2 sharp bands) | Change from secondary amine to primary amide. |
| C=O Stretch | ~1715 (strong, sharp) | ~1660 (Amide I, strong) | ~1655 (Amide I, strong) | Ketone to amide conversion. |
| C=C Stretch | N/A | ~1640 (medium, may overlap) | Absent | Reduction of the double bond. |
| N-H Bend | ~1580 | ~1620 (Amide II, strong) | ~1615 (Amide II, strong) | Appearance of the amide functional group. |
Standardized Experimental Protocols
To ensure reproducibility and accuracy, adherence to standardized protocols is essential.
Workflow for Spectroscopic Analysis
Caption: General workflow for sample analysis.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field spectrometer.[5] Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set an appropriate spectral width and acquisition time. Use a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak.[5]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies as outlined in Table 3.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is well-suited for these polar molecules and will typically yield the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass of the expected compound.
Conclusion
The transformation from a six-membered piperidone to the target 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a journey marked by clear and predictable spectroscopic milestones. The disappearance of the ketone C=O IR stretch, the emergence and subsequent disappearance of vinylic NMR signals, and the precise mass shifts observed in mass spectrometry collectively provide an unambiguous narrative of the synthesis. By understanding the causal links between structural changes and their spectral consequences, researchers can confidently navigate this synthetic pathway, ensuring the efficient and accurate production of this versatile chemical building block. This guide serves as a foundational reference, enabling scientists to not only replicate the synthesis but to truly comprehend the molecular transformations occurring at each step.
References
- Self-referential content gener
-
PubChem. 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide. [Link]
-
ACS Publications. A Study of the Favorskii Rearrangement with 3-Bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl. [Link]
- Self-referential content gener
-
Wikipedia. Favorskii rearrangement. [Link]
-
NIST. 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-. [Link]
- Self-referential content gener
-
NIST. 4-Piperidinone, 2,2,6,6-tetramethyl-. [Link]
- Self-referential content gener
- Self-referential content gener
- Self-referential content gener
- Self-referential content gener
-
Georganics. 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. [Link]
- Self-referential content gener
-
Hankovszky, O. H., Hideg, K., Bódi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of medicinal chemistry, 29(7), 1138–1152. [Link]
- Self-referential content gener
- Self-referential content gener
-
van der Meer, S. B., et al. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Communications Biology, 5(1), 978. [Link]
- Self-referential content gener
- Self-referential content gener
- Self-referential content gener
- Self-referential content gener
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide 99 19805-75-5 [sigmaaldrich.com]
- 5. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Stability of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-Derived Nitroxides
Introduction: The Critical Role of Stability in Nitroxide Probe Efficacy
For researchers, scientists, and drug development professionals leveraging nitroxides as spin probes and labels, stability is not merely a desirable characteristic; it is the bedrock of reliable and reproducible experimental outcomes. Nitroxides, with their unpaired electron, serve as exquisite reporters on the molecular environment, providing invaluable insights into protein dynamics, cellular redox status, and the pharmacokinetics of therapeutic agents through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[1] However, the utility of these paramagnetic probes is intrinsically linked to their persistence in the biological milieu. Rapid degradation of the nitroxide radical leads to signal loss, compromising the integrity of EPR-based measurements and limiting their applicability in longitudinal studies.
This guide provides an in-depth comparative analysis of the stability of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide-derived nitroxides, a class of probes demonstrating exceptional promise for in-vivo and in-vitro applications. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data benchmarking them against other commonly used nitroxides, and provide detailed protocols for their evaluation.
The Achilles' Heel of Nitroxides: Reductive Degradation
The primary pathway for the loss of paramagnetism in nitroxides within a biological context is one-electron reduction to the corresponding diamagnetic hydroxylamine.[2] This process is predominantly mediated by endogenous reducing agents, with ascorbic acid (Vitamin C) being a principal contributor.[3] The rate of this reduction is a critical determinant of a nitroxide's half-life and, consequently, its suitability for various applications.
Several structural features influence a nitroxide's susceptibility to reduction. A key factor is steric hindrance around the N-O radical moiety. Bulky substituents, such as the gem-dimethyl groups characteristic of the pyrrolidine ring, physically shield the radical from attack by reducing agents. The five-membered pyrrolidine ring structure is generally associated with greater stability against reduction compared to the six-membered piperidine ring of nitroxides like TEMPO.[3]
Comparative Stability Analysis: Pyrrolidine-3-Carboxamides vs. Other Nitroxides
The stability of a nitroxide is best quantified by its rate of reduction in the presence of a biologically relevant reducing agent. Ascorbate-mediated reduction is a standard assay for this purpose, with the decay of the nitroxide's EPR signal being monitored over time.
A study directly comparing the reduction of 3-carbamoyl-PROXYL (2,2,5,5-tetramethylpyrrolidine-3-carboxamide-1-oxyl) with other PROXYL derivatives by ascorbic acid provides compelling evidence of its stability.[1] The data clearly show that while all nitroxides are eventually reduced, the rate of reduction varies significantly based on the substituent at the 3-position of the pyrrolidine ring.
| Nitroxide Probe | Ring System | Key Substituents | Relative Stability to Ascorbate Reduction | Second-Order Rate Constant (k) with Ascorbate (M⁻¹s⁻¹) |
| 3-Carbamoyl-PROXYL | Pyrrolidine | 3-Carboxamide, 2,2,5,5-tetramethyl | High | Slower than carboxyl-PROXYL under some conditions[1] |
| 3-Carboxy-PROXYL | Pyrrolidine | 3-Carboxylic acid, 2,2,5,5-tetramethyl | Moderate | Faster than 3-Carbamoyl-PROXYL initially[1] |
| TEMPO | Piperidine | 2,2,6,6-tetramethyl | Lower | ~3.5[3] |
| TEMPOL | Piperidine | 4-Hydroxy, 2,2,6,6-tetramethyl | Lower | ~7.0 - 8.7[3][4] |
Note: The rate constants for TEMPO and TEMPOL are sourced from different studies and experimental conditions may vary. However, they provide a general comparison of the reactivity of piperidine versus pyrrolidine nitroxides.
The slower reduction rate of 3-carbamoyl-PROXYL compared to some other derivatives highlights the significant influence of the 3-position substituent on the electronic properties and steric accessibility of the nitroxide radical. In a tumor microenvironment, the piperidine-based nitroxide TEMPOL is reduced approximately 11 times faster than 3-carbamoyl-PROXYL, underscoring the superior stability of the latter in a reducing biological context.[5]
Experimental Workflow for Stability Assessment
To ensure the trustworthiness and reproducibility of stability claims, a self-validating experimental protocol is essential. The following section details a robust methodology for benchmarking the stability of nitroxides against ascorbate reduction using EPR spectroscopy.
Diagram of the Experimental Workflow
Caption: Workflow for assessing nitroxide stability against ascorbate reduction.
Detailed Protocol for Ascorbate-Mediated Reduction Assay
This protocol is designed to provide a standardized method for comparing the stability of different nitroxide probes.
Materials:
-
Nitroxide probe (e.g., 2,2,5,5-tetramethylpyrrolidine-3-carboxamide-1-oxyl)
-
L-Ascorbic acid
-
Sodium phosphate monobasic and dibasic
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Deionized water
-
EPR spectrometer (X-band)
-
50 µL capillary tubes
Procedure:
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer with 0.1 mM DTPA and adjust the pH to 7.6. The DTPA is included to chelate any trace metal ions that could catalyze autoxidation of ascorbate.
-
Nitroxide Stock Solution: Prepare a 1 mM stock solution of the nitroxide probe in the phosphate buffer.
-
Ascorbate Solution: Freshly prepare a solution of L-ascorbic acid (e.g., 100 mM) in the phosphate buffer immediately before use, as ascorbate solutions are susceptible to degradation.
-
Reaction Initiation: In an Eppendorf tube, mix the nitroxide stock solution with the ascorbate solution to achieve the desired final concentrations (e.g., 0.1 mM nitroxide and 10 mM ascorbate).
-
EPR Sample Loading: Immediately after mixing, transfer approximately 50 µL of the reaction mixture into a glass capillary tube and seal one end.
-
EPR Measurement: Place the capillary tube into the EPR spectrometer's resonant cavity.
-
Data Acquisition: Record the EPR spectrum at regular intervals (e.g., every minute) for a duration sufficient to observe significant signal decay. Monitor the intensity of the low-field peak of the characteristic three-line nitroxide spectrum.[2]
-
EPR Spectrometer Settings (Typical for X-band):
-
Microwave Frequency: ~9.8 GHz
-
Microwave Power: 5-10 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.05 - 0.1 mT
-
Sweep Width: 10 mT
-
Sweep Time: 30-60 s
-
Time Constant: 40-80 ms
-
-
Data Analysis: Plot the peak height of the low-field EPR signal as a function of time. From this decay curve, the initial rate of reduction and the half-life (t½) of the nitroxide can be determined.
Mechanism of Nitroxide Reduction by Ascorbate
The reduction of a nitroxide radical by ascorbate is a multi-step process involving electron and proton transfers. Understanding this mechanism is crucial for interpreting stability data and designing more robust probes.
Diagram of the Reduction Pathway
Caption: Simplified mechanism of nitroxide reduction by ascorbate.
The reaction is initiated by the transfer of an electron from the ascorbate anion to the nitroxide radical, forming the hydroxylamino anion and the ascorbyl radical.[2] The hydroxylamino anion is then protonated to yield the final hydroxylamine product. The ascorbyl radical can undergo further reactions, including disproportionation, to form dehydroascorbic acid. The initial electron transfer is the rate-determining step and is influenced by the steric and electronic environment of the nitroxide.
Conclusion: The Superior Stability of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-Derived Nitroxides
References
-
Khramtsov, V. V., & Kirilyuk, I. A. (2010). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. Antioxidants & Redox Signaling, 13(5), 629–641. [Link]
-
Kveder, M., Pečar, S., & Schara, M. (1988). Ascorbate-induced cancellation of nitroxide contrast media enhancement of MR images. Magnetic Resonance in Medicine, 8(3), 263-270. [Link]
-
Hosain, M. Z., Hyodo, F., Sano, K., Kishimoto, S., Ohashi, T., Utsumi, H., & Yamato, M. (2020). Temporal changes in the radical concentrations of carbamoyl PROXYL, carboxyl PROXYL, and EDA-PROXYL due to reduction by ascorbic acid. ResearchGate. [Link]
-
Bobko, A. A., Eubank, T. D., Kirilyuk, I. A., Grigor'ev, I. A., Zweier, J. L., & Khramtsov, V. V. (2017). Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. Analytical Chemistry, 89(8), 4566–4574. [Link]
-
Kirilyuk, I. A., Bobko, A. A., Grigor'ev, I. A., & Khramtsov, V. V. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5761. [Link]
-
Kytzia, A., Korth, H. G., Sustmann, R., & de Groot, H. (2006). On the mechanism of the ascorbic acid-induced release of nitric oxide from N-nitrosated tryptophan derivatives: scavenging of NO by ascorbyl radicals. Chemistry, 12(34), 8786–8797. [Link]
-
Li, H., He, M., & Liu, G. (2012). Ascorbate mediates the non-enzymatic reduction of nitrite to nitric oxide. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(5), 583–589. [Link]
-
Rehder, D. V., & Zibareva, E. A. (2024). Efficient Scavenging of TEMPOL Radical by Ascorbic Acid in Solution and Related Prolongation of 13C and 1H Nuclear Spin Relaxation Times of the Solute. Molecules, 29(3), 734. [Link]
-
Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309–1312. [Link]
-
Gzik, M., & Gwozdzinski, K. (2022). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. International Journal of Molecular Sciences, 23(21), 13327. [Link]
-
Khan, N., & Swartz, H. M. (2002). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. Antioxidants & Redox Signaling, 4(5), 877–888. [Link]
-
Tsvetkov, Y. D., & Gaponova, D. M. (2020). Electron paramagnetic resonance (EPR) spectra of studied nitroxides. ResearchGate. [Link]
-
Kleschyov, A. L., & Stoyanovsky, D. A. (2015). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Nitric Oxide, 49, 1-13. [Link]
-
Woldman, Y. Y., Khramtsov, V. V., Grigor'ev, I. A., Kirilyuk, I. A., & Usov, D. B. (2012). Synthesis and reduction kinetics of sterically shielded pyrrolidine nitroxides. Organic Letters, 14(21), 5546–5549. [Link]
-
Chem-Impex International Inc. (n.d.). 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl. Retrieved from [Link]
-
Bio-Techne. (n.d.). Ascorbate peroxidase/APX Activity Assay Kit (Colorimetric) NBP3-25864 Manual. Retrieved from [Link]
-
PROMETHEUS Protocols. (n.d.). Ascorbate peroxidase assay. Retrieved from [Link]
-
Kijewski, H., & Kantecki, J. (1993). Decrease in 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) EPR signal in ozone-treated erythrocyte membranes. Acta Biochimica Polonica, 40(1), 69–74. [Link]
-
Hidayat, A., & Shih, Y. H. (2015). Reduction of Nitrobenzene with Alkaline Ascorbic Acid: Kinetics and Pathways. International Journal of Environmental Research and Public Health, 12(8), 9474–9488. [Link]
-
Lazarova, D., & Zhelev, Z. (2021). Redox cycle of TEMPO in the reaction of ROO . ROO , peroxyl radical. ResearchGate. [Link]
-
Hosain, M. Z., Hyodo, F., Sano, K., Kishimoto, S., Ohashi, T., Utsumi, H., & Yamato, M. (2020). Analysis of the oxidised forms of carbamoyl PROXYL, carboxyl PROXYL. ResearchGate. [Link]
-
Gaponenko, V., & Tikhonov, A. (2019). In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation. ACS Applied Materials & Interfaces, 11(26), 23455–23465. [Link]
-
Kuppusamy, P., & Zweier, J. L. (2015). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Molecules, 20(8), 14338–14359. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The integrity of your research and the safety of your laboratory environment depend on a robust understanding of chemical handling protocols. This guide provides a detailed, experience-driven framework for the proper disposal of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, ensuring you can manage this process with confidence and compliance.
The fundamental principle of chemical waste management is twofold: containment and communication. We must first contain the chemical waste in a manner that neutralizes its immediate risks, and second, communicate its identity and hazards clearly to ensure it is handled correctly throughout the disposal chain.
Section 1: Hazard Identification & Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This is not merely a regulatory formality; it is the foundation of a safe disposal plan. 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is an off-white solid organic compound.[1] While not acutely toxic or environmentally hazardous according to current classifications, it presents tangible risks that dictate specific handling procedures.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary risk profile for this compound.[2]
-
H315: Causes skin irritation. This means direct contact can lead to redness, itching, or inflammation. The causality here is the chemical's ability to disrupt the lipid barrier of the skin.
-
H319: Causes serious eye irritation. Contact with the eyes is a significant risk, potentially causing damage if not addressed immediately.
-
H335: May cause respiratory irritation. As a solid, the primary risk is the inhalation of dust or aerosols, which can irritate the mucosal linings of the respiratory tract.[1][2]
These classifications mandate that the compound be treated as an irritant, requiring specific precautions to prevent contact, inhalation, and accidental dispersion.
Table 1: Key Properties and Hazards of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
| Property | Value | Source |
| CAS Number | 702-96-5 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O | [1][2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 126-129 °C | [1] |
| GHS Hazard Statements | H315, H319, H335 | [1][2] |
| GHS Signal Word | Warning | [1][2] |
| GHS Pictogram | Irritant (Exclamation Mark) | [2] |
Section 2: Pre-Disposal Handling and Waste Accumulation
Proper disposal begins long before the waste container leaves your lab. It starts with meticulous handling and accumulation practices.
Personal Protective Equipment (PPE)
Based on the GHS hazard assessment, the following PPE is mandatory when handling 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide for disposal, as stipulated by precautionary statement P280.[1][2]
-
Hand Protection: Wear nitrile gloves. Avoid latex, as its chemical resistance can be unpredictable.
-
Eye Protection: Use safety glasses with side shields at a minimum. When handling larger quantities where dust generation is possible, switch to chemical safety goggles.[3]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned.
Waste Segregation: The Principle of Isolation
The cardinal sin of chemical waste management is improper mixing. Co-mingling incompatible waste streams can lead to gas generation, heat, or violent reactions.
-
Designate a Specific Waste Stream: 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide waste should be collected as Solid, Non-Halogenated Organic Waste .
-
Avoid Contamination: Never mix this waste with:
-
Strong Acids or Bases
-
Strong Oxidizing Agents[4]
-
Liquid Waste Streams
-
Halogenated Organic Compounds
-
-
Empty Containers: The original product container, once empty, should also be treated as hazardous waste unless triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must then be collected as a liquid hazardous waste. For practicality and safety, disposing of the empty, unrinsed container in the solid waste stream is often the most prudent choice.
Containerization & Labeling: The Principle of Communication
Your waste container is a communication device. It must clearly and accurately convey its contents and associated dangers to everyone who handles it downstream.
-
Select a Proper Container: Use a container made of compatible material (e.g., the original container or a new, clean HDPE bottle) with a tightly sealing screw cap.[5] This is crucial for preventing the release of dust and protecting the contents from moisture.
-
Label Immediately: Before any waste is added, affix a "Hazardous Waste" label. Fill it out completely and legibly. The label must include:
-
The full chemical name: "2,2,5,5-Tetramethylpyrrolidine-3-carboxamide"
-
The CAS Number: "702-96-5"
-
The associated hazards: "Irritant"
-
The GHS Irritant pictogram.
-
-
Maintain the Container: Keep the container closed at all times except when adding waste.[5] Store it in a designated satellite accumulation area within your laboratory, away from general traffic and incompatible materials.[6]
Section 3: Emergency Procedures & Spill Management
In the event of a spill, a prepared response is critical to mitigate the contact and inhalation hazards.
Step-by-Step Spill Cleanup Protocol
-
Secure the Area: Alert colleagues and restrict access to the spill area. Ensure the area is well-ventilated.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If the spill is large or significant dust is present, a respirator may be necessary.
-
Contain the Spill: For this solid compound, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid aggressive sweeping that creates dust. Use a wet paper towel for the final wipe-down of the area.
-
Dispose of Cleanup Materials: All materials used for the cleanup (gloves, towels, absorbent) are now considered hazardous waste and must be placed in the same container.
-
Decontaminate and Report: Wash your hands and any affected skin thoroughly. Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Section 4: Final Disposal Protocol
The final step is the transfer of the accumulated waste to your institution's official disposal stream. This is governed by precautionary statement P501: "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations."[1]
-
Final Container Check: Before scheduling a pickup, ensure your waste container is sealed, the exterior is clean, and the label is complete and accurate. Do not overfill the container; leave at least 10% headspace.[5]
-
Storage Pending Pickup: Store the sealed container in your lab's designated satellite accumulation area. This area should be secure and clearly marked.[2]
-
Schedule Pickup: Contact your institution's EH&S office to schedule a hazardous waste pickup. Follow their specific procedures for documentation, which may include a digital or paper waste manifest.
-
Handover: Relinquish the waste directly to the trained EH&S personnel. Never leave a waste container unattended in a hallway or loading dock.
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions from the moment waste is generated to its final preparation for disposal.
Caption: Disposal workflow for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
By adhering to this structured protocol, you ensure that the disposal of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance. Always consult your local institutional EH&S guidelines, as they provide the definitive policies for your specific location.
References
-
2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Georganics.[Link]
-
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). Human Metabolome Database.[Link]
-
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- (CID 69708). PubChem, National Center for Biotechnology Information.[Link]
-
2,2,5,5-TETRAMETHYL-3-CARBAMIDO-3-PYRROLINE-1-OXYL Safety Data Sheet. Georganics.[Link]
-
Chemical Waste Disposal Guidelines. Emory University.[Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.[Link]
-
Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Florida Atlantic University.[Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).[Link]
-
Hazard Substance Fact Sheet: Pyrrolidine. New Jersey Department of Health.[Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]
Sources
Navigating the Safe Handling of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal
As the landscape of pharmaceutical research and development continues to evolve, so does the complexity of the chemical entities handled in the laboratory. 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is one such compound that, while integral to specific research applications, necessitates a thorough understanding of its handling and safety protocols. This guide, compiled by a Senior Application Scientist, provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal procedures for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, ensuring the safety of researchers and the integrity of the experimental outcomes.
Understanding the Hazard Profile
Before delving into specific handling procedures, it is crucial to understand the inherent hazards of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]
These classifications are the foundation upon which our safety protocols are built. The primary routes of exposure are dermal contact, ocular contact, and inhalation. Therefore, the selection of appropriate PPE and the implementation of meticulous handling techniques are paramount to mitigating these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the recommended PPE for handling 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in various laboratory settings.
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Prevents skin contact with the solid compound.- Protects clothing and skin from potential spills.- Shields eyes from airborne particles. |
| Dissolving in a Solvent | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Protects against skin contact with the solution.- Provides a barrier against splashes.- Offers a higher level of eye protection from splashes compared to safety glasses. |
| Performing a Reaction or Transfer | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Use of a fume hood | - Ensures protection from skin and eye contact.- Minimizes the risk of inhaling aerosols or vapors that may be generated. |
For a visual guide to the PPE selection process, refer to the workflow diagram below.
Caption: PPE selection workflow based on the handling task.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing exposure and preventing accidents. The following steps provide a procedural guide for working with 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
1. Preparation and Pre-Handling:
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all Necessary Materials: Have all required equipment, including PPE, spatulas, weighing paper, solvents, and waste containers, ready before you begin.
2. Handling the Solid Compound:
-
Don Appropriate PPE: At a minimum, wear a laboratory coat, nitrile gloves, and safety glasses with side shields.
-
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. If using weighing paper, handle it carefully to avoid creating dust.
-
Avoid Inhalation: Handle the solid gently to prevent the generation of dust. All manipulations of the solid should ideally be performed in a fume hood.
3. Preparing Solutions:
-
Don Enhanced PPE: When working with solutions, upgrade to chemical splash goggles for enhanced eye protection.
-
Solvent Addition: Add the solvent to the solid slowly and in a controlled manner to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, do so in a controlled manner using a heating mantle and ensure proper ventilation.
4. Running Reactions and Transfers:
-
Utilize a Fume Hood: All reactions and transfers of solutions containing 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide must be performed in a fume hood to mitigate the risk of inhaling any aerosols or vapors.
-
Controlled Transfers: Use appropriate tools such as pipettes or syringes for transferring solutions to minimize the risk of spills.
5. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the compound.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide and any contaminated materials is crucial for environmental protection and laboratory safety.
1. Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
-
Unused Solutions: Unused or waste solutions containing 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solvent Compatibility: Ensure that the waste container is compatible with the solvent used. Never mix incompatible waste streams.
3. Disposal Protocol:
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and any associated hazards.
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, fostering a secure and productive laboratory environment.
References
-
Human Metabolome Database. (2021). Showing metabocard for 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]
-
Georganics. (2024). 2,2,5,5-TETRAMETHYL-3-CARBAMIDO-3-PYRROLINE-1- OXYL. Retrieved from [Link]
-
Georganics. (n.d.). 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. Retrieved from [Link]
-
PubMed Central. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]
-
Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]
-
SciSpace. (n.d.). Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
